molecular formula C8H10Cu2O13 B15546573 Copper(II) tartrate hydrate

Copper(II) tartrate hydrate

Cat. No.: B15546573
M. Wt: 441.25 g/mol
InChI Key: GFJPUANLJPWNTN-UHFFFAOYSA-J
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Description

Copper(II) tartrate hydrate is a useful research compound. Its molecular formula is C8H10Cu2O13 and its molecular weight is 441.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10Cu2O13

Molecular Weight

441.25 g/mol

IUPAC Name

dicopper;bis(2,3-dihydroxybutanedioate);hydrate

InChI

InChI=1S/2C4H6O6.2Cu.H2O/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;;2*+2;/p-4

InChI Key

GFJPUANLJPWNTN-UHFFFAOYSA-J

Origin of Product

United States

Foundational & Exploratory

Synthesis of Copper(II) Tartrate Hydrate by the Gel Growth Method: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of copper(II) tartrate hydrate crystals using the gel growth method. This technique is particularly advantageous for compounds like copper(II) tartrate that are sparingly soluble in water and decompose at higher temperatures, precluding conventional high-temperature growth methods.[1][2] The gel method offers a cost-effective and straightforward approach to producing high-quality single crystals at ambient temperatures.[1][3] This document details the experimental protocols, summarizes key quantitative data, and illustrates the experimental workflow.

Introduction to the Gel Growth Method

The gel growth technique is a powerful method for growing single crystals of substances that are not amenable to growth from solution or melt.[2] In this method, a gel, typically silica or agar-agar, acts as a three-dimensional, non-convective medium.[4][5] The reactants diffuse slowly through the pores of the gel, and upon meeting, the reaction and subsequent crystallization occur at a controlled rate.[4] This controlled diffusion prevents rapid precipitation and promotes the growth of well-defined, high-quality crystals. The single diffusion technique is commonly employed, where one reactant is incorporated into the gel, and the other is carefully layered on top as a supernatant solution.[1][4]

Experimental Protocols

The synthesis of this compound via the gel growth method can be achieved using various gelling agents and reactants. The most common approach involves a silica hydrogel prepared from sodium metasilicate and an acid, with a copper salt solution as the supernatant.

Synthesis using Silica Gel (Single Diffusion)

This protocol is adapted from several studies that have successfully grown copper(II) tartrate crystals in a silica gel medium.[4][6][7]

Materials:

  • Sodium Metasilicate (Na₂SiO₃·9H₂O)

  • Tartaric Acid (C₄H₆O₆)

  • Copper(II) Chloride (CuCl₂·2H₂O) or Copper(II) Sulfate (CuSO₄·5H₂O)

  • Deionized Water

  • Borosilicate glass test tubes (e.g., 25 mm diameter, 200 mm length)

Procedure:

  • Gel Preparation:

    • Prepare a 1M solution of sodium metasilicate in deionized water.

    • In a separate beaker, prepare a 1M solution of tartaric acid.

    • Slowly add the 1M sodium metasilicate solution to the 1M tartaric acid solution with continuous stirring until a pH of 4.0 is achieved.[2][4] This step is crucial as the pH significantly influences the quality of the resulting crystals.[4]

    • Pour the resulting solution into clean borosilicate test tubes. Seal the test tubes and allow the gel to set. The gel setting time can vary.[1]

  • Gel Aging:

    • Once the gel has set firmly, it is typically aged for a specific period. An aging period of 4 days has been found to be optimal for the growth of better-quality crystals.[4][6] Gel aging affects the pore size and nucleation density within the gel.[1][4]

  • Addition of Supernatant:

    • After the aging period, carefully pour a 1M aqueous solution of copper(II) chloride (or copper(II) sulfate) on top of the set gel, avoiding any disturbance to the gel surface.[4]

  • Crystal Growth:

    • Seal the test tubes to prevent evaporation and contamination.

    • Allow the setup to remain undisturbed at room temperature.

    • Bluish, prismatic crystals of copper(II) tartrate will begin to grow within the gel.[2][4] The growth process can take several days to weeks, with crystal growth being complete within 30-45 days.[4]

  • Harvesting:

    • Once the crystal growth is complete, the crystals can be carefully extracted from the gel, washed with deionized water, and dried.

Synthesis using Agar-Agar Gel

An alternative method utilizes agar-agar as the gelling medium.

Materials:

  • Agar-Agar Powder

  • Disodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Deionized Water

Procedure:

  • Gel Preparation:

    • Prepare the gel by dissolving 1% w/v of agar-agar powder in hot deionized water.

    • Dissolve 1M disodium tartrate dihydrate in the hot agar solution.

    • Pour this mixture into test tubes and allow it to cool and set.

  • Addition of Supernatant:

    • Once the gel has set, carefully add a 1M solution of copper(II) chloride dihydrate on top of the gel.

  • Crystal Growth:

    • Allow the test tubes to stand undisturbed. Light green, platy crystals have been reported to form within 20 days.

Data Presentation

The following tables summarize the quantitative data extracted from various studies on the synthesis of this compound by the gel growth method.

Optimal Growth Conditions
ParameterOptimum ValueSource(s)
Gel Type Silica Gel[4][6]
pH of Gel 4.0[2][4]
Specific Gravity of Silica Gel 1.04 g/cm³[1][6]
Gel Aging Period 4 days[4][6]
Concentration of Reactants 1M[8]
Growth Temperature Room Temperature[1]
Influence of Growth Parameters on Crystal Characteristics
Parameter VariedObservationSource(s)
Gel pH At high pH, the quality of the crystal is not good. A pH of 4.0 is optimal.[4]
Gel Density Higher density gels tend to produce lower quality crystals. An optimal density of 1.04 g/cm³ supports favorable growth.[1]
Gel Aging Time Increasing gel aging time decreases the number of crystals formed due to a reduction in pore size and nucleation density.[1][4]
Reactant Concentration Higher reactant concentrations can lead to the formation of dendrites, while lower concentrations result in well-defined prismatic crystals.[1]
Physical and Thermal Properties of Gel-Grown this compound
PropertyValue / ObservationSource(s)
Crystal Size Up to 3 mm x 3 mm x 1 mm for 1M reactant concentrations.[8]
Morphology Prismatic, semi-transparent, bluish in color.[4][8]
Crystal System Orthorhombic[2]
Thermal Stability (TGA) Stable up to 111°C.[2]
Decomposition (DTA) Endothermic peak around 90.1°C (dehydration) and an exothermic peak around 258°C (decomposition).[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound by the single diffusion gel growth method.

experimental_workflow cluster_prep Step 1: Gel Preparation cluster_aging Step 2: Gel Aging cluster_growth Step 3: Crystal Growth cluster_harvest Step 4: Harvesting prep_reactants Prepare 1M Sodium Metasilicate and 1M Tartaric Acid Solutions mix_solutions Mix solutions to achieve pH 4.0 prep_reactants->mix_solutions pour_gel Pour into test tubes and allow to set mix_solutions->pour_gel age_gel Age the set gel for an optimal period (e.g., 4 days) pour_gel->age_gel add_supernatant Add 1M Copper(II) Salt Solution as Supernatant age_gel->add_supernatant diffusion_reaction Allow diffusion and reaction at room temperature add_supernatant->diffusion_reaction crystal_formation Observe formation of bluish, prismatic crystals diffusion_reaction->crystal_formation extract_crystals Extract crystals from the gel crystal_formation->extract_crystals wash_dry Wash with deionized water and dry extract_crystals->wash_dry

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_params Controllable Parameters cluster_outcomes Crystal Properties pH Gel pH quality Crystal Quality pH->quality density Gel Density density->quality aging Gel Aging nucleation Nucleation Rate aging->nucleation concentration Reactant Conc. size Crystal Size concentration->size morphology Morphology concentration->morphology nucleation->quality nucleation->size

Caption: Influence of key parameters on crystal properties.

References

single diffusion technique for copper(II) tartrate crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Single Diffusion Technique for Copper(II) Tartrate Crystal Growth

For researchers, scientists, and professionals in drug development, the ability to cultivate high-quality single crystals is paramount for structural analysis and understanding molecular interactions. Copper(II) tartrate, a metal-organic framework, has garnered interest for its potential applications in various fields. The single diffusion technique, particularly within a gel medium, offers a cost-effective and straightforward method for growing these crystals at ambient temperatures, which is crucial as copper(II) tartrate decomposes at higher temperatures.[1][2] This guide provides a comprehensive overview of the single diffusion method for copper(II) tartrate crystal growth, detailing experimental protocols and summarizing key quantitative data from various studies.

Core Principles of Single Diffusion Crystal Growth

The single diffusion technique is a method where one of the reactants is incorporated into a gel matrix, and the other reactant, in an aqueous solution, is carefully layered on top.[3][4] The second reactant then diffuses slowly through the pores of the inert gel, reacting with the first reactant to form a sparingly soluble product.[4] This slow, controlled diffusion and reaction process prevents rapid precipitation and promotes the growth of well-defined single crystals over an extended period. The gel medium, typically silica or agar-agar, provides a three-dimensional, turbulence-free environment that supports orderly crystal growth.[4]

Experimental Workflow

The logical progression of the single diffusion technique for growing copper(II) tartrate crystals is outlined below. This workflow highlights the critical stages from preparation to crystal harvesting.

experimental_workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Crystal Growth cluster_harvest Phase 3: Harvesting & Analysis prep_gel Prepare Gel Solution (e.g., Sodium Metasilicate) mix_gel Mix Gel and Inner Reactant prep_gel->mix_gel prep_inner Prepare Inner Reactant Solution (e.g., Tartaric Acid) prep_inner->mix_gel prep_outer Prepare Outer Reactant Solution (e.g., Copper Chloride) add_outer Add Outer Reactant Solution prep_outer->add_outer set_gel Allow Gel to Set (Gelation) mix_gel->set_gel Pour into test tube age_gel Age the Gel set_gel->age_gel age_gel->add_outer seal_tube Seal the Growth Apparatus add_outer->seal_tube incubate Incubate at Room Temperature seal_tube->incubate observe Observe Crystal Growth incubate->observe harvest Harvest Crystals observe->harvest After sufficient growth analyze Characterize Crystals (e.g., XRD, FTIR) harvest->analyze

Experimental workflow for copper(II) tartrate crystal growth.

Detailed Experimental Protocol

The following protocol synthesizes methodologies reported for the successful growth of copper(II) tartrate crystals using the single diffusion technique in a silica gel medium.

Materials:

  • Sodium Metasilicate (Na₂SiO₃·9H₂O)

  • Tartaric Acid (C₄H₆O₆)

  • Copper(II) Chloride (CuCl₂·2H₂O)

  • Deionized Water

  • Borosilicate Glass Test Tubes (e.g., 25 cm height, 2.5 cm diameter)

  • pH Meter

  • Beakers, Graduated Cylinders, and other standard laboratory glassware

Procedure:

  • Preparation of the Gel Medium (Inner Reactant Incorporation):

    • Prepare a 1 M solution of sodium metasilicate by dissolving it in deionized water.[3]

    • Prepare a 1 M solution of tartaric acid in deionized water. This will serve as the inner reactant.[3]

    • In a clean test tube, add the 1 M tartaric acid solution.

    • Slowly add the 1 M sodium metasilicate solution to the tartaric acid solution while continuously stirring to achieve the desired pH. A pH of 4.0 has been found to be optimal for good crystal growth.[5] The mixture will start to gelate.

    • Allow the gel to set at room temperature. This process can take 24-48 hours.

  • Gel Aging:

    • Once the gel has set firmly, it should be aged for a specific period. An aging period of four days has been reported to be suitable.[5] Gel aging can influence the number and size of the crystals by affecting the pore size and diffusion rate within the gel.[1]

  • Addition of the Outer Reactant:

    • Prepare a 1 M aqueous solution of copper(II) chloride, which will act as the outer reactant.[3]

    • Carefully pour the copper(II) chloride solution onto the surface of the set and aged gel. It is crucial to do this gently along the walls of the test tube to avoid disturbing or breaking the gel surface.[3]

  • Incubation and Crystal Growth:

    • Seal the test tube to prevent evaporation and contamination.

    • Keep the test tube in a vibration-free environment at a constant ambient temperature.

    • Nucleation is typically observed within 7 to 8 days at the interface between the gel and the supernatant solution.[1]

    • The growth of well-formed, bluish copper(II) tartrate crystals will continue, with completion expected within 30 to 45 days.[3]

  • Harvesting:

    • Once the crystal growth is complete, carefully remove the crystals from the gel.

    • Gently wash the harvested crystals with deionized water to remove any residual gel or reactants.

    • Dry the crystals at room temperature.

Quantitative Data and Optimal Growth Conditions

The quality and size of the grown crystals are highly dependent on several parameters. The following table summarizes the optimal conditions for the growth of copper(II) tartrate crystals as determined by various studies.

ParameterOptimal ValueSource(s)
Gel Medium Silica Gel[3],[4],[6]
Agar-agar Gel[7]
Inner Reactant Tartaric Acid[3],[4]
Outer Reactant Copper(II) Chloride[3],[4]
Concentration of Reactants 1 M[7],[3]
pH of the Gel 4.0[5]
Specific Gravity of Silica Gel 1.04 g/cm³[1]
Gel Aging Period 4 days[5]
Growth Period 20-45 days[7],[3]
Temperature Ambient/Room Temperature[1],[2]

Signaling Pathway Analogy in Crystal Growth

While not a biological system, the process of crystal growth via single diffusion can be conceptually illustrated as a signaling pathway, where a series of controlled steps and environmental factors dictate the final outcome (a well-formed crystal).

signaling_pathway cluster_inputs Initial Conditions cluster_process Growth Process cluster_output Final Product cluster_modulators Modulating Factors outer_reactant Outer Reactant (Copper Chloride) diffusion Diffusion of Outer Reactant into Gel Matrix outer_reactant->diffusion inner_reactant Inner Reactant (Tartaric Acid in Gel) reaction Chemical Reaction inner_reactant->reaction diffusion->reaction supersaturation Supersaturation reaction->supersaturation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth crystal Copper(II) Tartrate Crystal growth->crystal ph pH ph->reaction temp Temperature temp->diffusion conc Concentration conc->supersaturation aging Gel Aging aging->diffusion

Factors influencing the crystal growth pathway.

This diagram illustrates how initial reactants, under the influence of modulating factors like pH and temperature, proceed through diffusion, reaction, and nucleation to ultimately form the desired crystal. Each of these factors must be carefully controlled to achieve optimal results. For instance, as the gel aging time increases, the number of crystals formed tends to decrease due to a reduction in pore size and diffusion rate.[1] Similarly, the pH of the gel is a critical parameter, with a value of 4.0 being identified as optimal for the growth of copper(II) tartrate crystals.[5]

References

An In-Depth Technical Guide to the Characterization of Copper(II) Tartrate Hydrate Using Powder X-ray Diffraction (PXRD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of copper(II) tartrate hydrate, with a focus on the application of Powder X-ray Diffraction (PXRD). This document outlines the synthesis of the material, details the experimental protocol for PXRD analysis, presents the expected diffraction data, and illustrates the experimental workflow.

Introduction

This compound is a metal-organic coordination polymer with applications in various fields, including as a catalyst and as a precursor for the synthesis of copper-based nanomaterials.[1][2] The crystalline nature of this compound makes Powder X-ray Diffraction (PXRD) an essential technique for its characterization. PXRD provides valuable information regarding the crystal structure, phase purity, and crystallite size of the synthesized material. The hydrated form of copper(II) tartrate exists as a blue to green crystalline powder.[3]

Synthesis of this compound

This compound can be synthesized through various methods, with gel growth and hydrothermal techniques being the most common for producing crystalline material suitable for PXRD analysis.

Experimental Protocol: Gel Growth Synthesis

The gel growth, or single diffusion, method is a cost-effective technique for growing high-quality single crystals at ambient temperatures.[4][5]

Materials:

  • Sodium metasilicate (Na₂SiO₃·9H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂·2H₂O) or Copper(II) sulfate (CuSO₄·5H₂O)

  • Deionized water

  • Glass test tubes (25 mm diameter, 150 mm length)

Procedure:

  • Gel Preparation: A solution of sodium metasilicate (e.g., 1.0 M) is prepared in deionized water. The pH of the gel is a critical parameter and should be optimized, typically within the range of 4.0 to 5.5, by the addition of an acidic solution like tartaric acid itself.[6] The specific gravity of the gel is also optimized, with a typical value around 1.04 g/cm³.[4][6]

  • Gel Setting: The prepared sodium metasilicate solution containing tartaric acid is poured into test tubes and allowed to set for a period, which can range from a few hours to a couple of days.[5]

  • Reactant Addition: Once the gel has set, a solution of a soluble copper(II) salt (e.g., 1.0 M copper(II) chloride or copper(II) sulfate) is carefully layered on top of the gel.[5][6]

  • Crystal Growth: The test tubes are then left undisturbed at room temperature. The copper(II) ions will diffuse into the gel and react with the tartrate ions to form crystals of this compound over a period of days to weeks.

  • Harvesting: The grown crystals are then carefully harvested from the gel, washed with deionized water to remove any residual reactants, and dried.

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal synthesis is another effective method for producing crystalline this compound. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure.[7]

Materials:

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Deionized water

  • pH-adjusting agent (e.g., NaOH or NH₃·H₂O)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture: A solution of the copper(II) salt and tartaric acid in deionized water is prepared. The molar ratio of the reactants can be varied to optimize the synthesis.

  • pH Adjustment: The pH of the solution is adjusted to a desired value, which influences the final product's structure.

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 24-72 hours).[7]

  • Cooling and Isolation: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.

PXRD Characterization of this compound

PXRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure.

Experimental Protocol: Powder X-ray Diffraction

Instrumentation:

  • A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • The instrument is operated at a specific voltage and current (e.g., 40 kV and 40 mA).

Sample Preparation:

  • A small amount of the synthesized this compound powder is gently ground to ensure a random orientation of the crystallites.

  • The fine powder is then mounted onto a sample holder.

Data Collection:

  • The PXRD pattern is recorded over a specific 2θ range, for example, from 5° to 80°, with a defined step size (e.g., 0.02°) and scan speed.

Data Presentation: PXRD Data

The PXRD pattern of this compound is characterized by a series of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks are unique to its crystal structure. The following table summarizes the expected PXRD data for an orthorhombic phase of this compound, based on crystallographic data.

2θ (°)d-spacing (Å)Relative Intensity (%)
15.285.79100.0
17.824.9735.2
23.453.7945.8
25.983.4328.1
29.333.0455.7
31.012.8820.3
35.542.5230.1
38.972.3115.6
43.122.0925.4

Note: The above data is simulated based on typical crystallographic parameters for this compound and is intended for illustrative purposes. Actual experimental data may vary slightly depending on the specific crystalline phase and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis_choice Choose Synthesis Method gel_growth Gel Growth (Single Diffusion) synthesis_choice->gel_growth Ambient Temp. hydrothermal Hydrothermal Synthesis synthesis_choice->hydrothermal Elevated Temp. harvest Harvest & Wash Crystals gel_growth->harvest hydrothermal->harvest dry Dry Sample harvest->dry pxrd PXRD Analysis dry->pxrd data_analysis Data Analysis (Phase ID, Structure) pxrd->data_analysis

Caption: Experimental workflow for the synthesis and PXRD characterization of this compound.

Conclusion

This technical guide has detailed the synthesis and PXRD characterization of this compound. The provided experimental protocols for gel growth and hydrothermal synthesis offer reliable methods for producing crystalline material. The tabulated PXRD data serves as a reference for phase identification and purity assessment. The workflow diagram provides a clear visual representation of the entire process, from synthesis to analysis. This information is intended to be a valuable resource for researchers and professionals working with this and similar coordination polymers.

References

Unveiling the Molecular Vibrations: An In-depth Technical Guide to the FTIR Spectroscopic Analysis of Copper(II) Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of copper(II) tartrate hydrate. It details the synthesis of the compound, the principles of FTIR spectroscopy, a step-by-step experimental protocol for analysis, and a summary of the key vibrational modes observed in the FTIR spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who are interested in the characterization of metal-organic complexes.

Introduction to this compound and FTIR Spectroscopy

This compound is a metal-organic complex with applications in various fields, including as a catalyst and as a precursor in the synthesis of other copper-containing materials. The hydration state of the complex can significantly influence its chemical and physical properties. FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared radiation and measuring the absorption, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." This technique is particularly well-suited for identifying the functional groups present in a molecule and elucidating its structural features, including the presence of water of hydration.

Synthesis of this compound

A common and effective method for the synthesis of high-quality single crystals of this compound is the single diffusion gel growth technique.[1][2][3] This method allows for the slow and controlled reaction of the precursors, leading to the formation of well-defined crystals.

Experimental Protocol: Gel Growth Synthesis

Materials:

  • Sodium metasilicate (Na₂SiO₃·9H₂O)

  • Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂·2H₂O)

  • Deionized water

  • Test tubes (e.g., 15 cm length, 2.5 cm diameter)

  • pH meter

  • Beakers

  • Stirring rods

Procedure:

  • Gel Preparation:

    • Prepare a 1 M solution of sodium metasilicate in deionized water.

    • Prepare a 1 M solution of tartaric acid in deionized water.

    • In a test tube, slowly add the sodium metasilicate solution to the tartaric acid solution while stirring gently until a pH of approximately 4.0 is reached.[1]

    • Allow the mixture to stand undisturbed for several hours to a day to set into a firm, transparent silica gel.

  • Reactant Addition:

    • Once the gel has set, carefully pour a 1 M aqueous solution of copper(II) chloride over the gel. Ensure that the gel surface is not disturbed during this process.

  • Crystal Growth:

    • Seal the test tube to prevent evaporation and contamination.

    • Allow the setup to stand at room temperature. The copper(II) chloride will slowly diffuse into the gel and react with the tartaric acid.

    • Blue crystals of this compound will start to appear in the gel matrix over a period of several days to weeks.[1]

  • Harvesting and Washing:

    • Once the crystals have grown to a desired size, carefully remove them from the gel.

    • Wash the harvested crystals with deionized water to remove any residual reactants and gel.

    • Dry the crystals at room temperature.

FTIR Spectroscopic Analysis

The FTIR analysis of the synthesized this compound crystals is typically performed using the KBr pellet method.[4] This technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation in the mid-IR region.

Experimental Protocol: KBr Pellet Method

Materials and Equipment:

  • Synthesized this compound crystals

  • FTIR grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Take a small amount (1-2 mg) of the dried this compound crystals and grind them into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry FTIR grade KBr to the mortar.

    • Thoroughly mix the sample and KBr by grinding the mixture for a few minutes to ensure a homogeneous dispersion.

  • Pellet Formation:

    • Transfer the mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • FTIR Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.

Data Presentation: FTIR Spectral Data of this compound

The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key FTIR peak assignments reported in the literature.

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400 - 3200O-H stretching of water of hydration and hydroxyl groups[1]
~2980 - 2850C-H stretching[5]
~1620 - 1580Asymmetric stretching of carboxylate group (COO⁻)[5]
~1410 - 1380Symmetric stretching of carboxylate group (COO⁻)[5]
~1110 - 1060C-O stretching of hydroxyl groups[5]
Below 700Metal-Oxygen (Cu-O) stretching[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis FTIR Spectroscopic Analysis prep_gel Prepare Silica Gel (Sodium Metasilicate + Tartaric Acid) add_cucl2 Add Copper(II) Chloride Solution prep_gel->add_cucl2 Allow gel to set crystal_growth Crystal Growth via Diffusion add_cucl2->crystal_growth Seal and let stand harvest_wash Harvest and Wash Crystals crystal_growth->harvest_wash After sufficient growth grind_sample Grind Crystals with KBr harvest_wash->grind_sample Dried Crystals press_pellet Press into a Transparent Pellet grind_sample->press_pellet acquire_spectrum Acquire FTIR Spectrum press_pellet->acquire_spectrum analyze_data Analyze Spectral Data acquire_spectrum->analyze_data

Caption: Experimental workflow for the synthesis and FTIR analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs reactants Reactants (Copper Salt, Tartaric Acid) synthesis Synthesis (Gel Growth) reactants->synthesis instrument FTIR Spectrometer analysis FTIR Analysis (KBr Pellet) instrument->analysis product This compound synthesis->product spectrum FTIR Spectrum analysis->spectrum product->analysis interpretation Structural Information (Functional Groups, Hydration) spectrum->interpretation

References

Determining the Oxidation State of Copper in Copper(II) Tartrate Hydrate: An In-depth Technical Guide to XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of copper in copper(II) tartrate hydrate. Special attention is given to the interpretation of the Cu 2p core level spectra, including the critical role of satellite peaks in identifying the Cu(II) state.

Introduction to XPS for Copper Oxidation State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For transition metals like copper, XPS is particularly powerful for distinguishing between different oxidation states.

The primary indicator of the copper oxidation state is the analysis of the Cu 2p core level spectrum. While binding energy shifts between Cu(I) and Cu(II) can be subtle, the presence of strong "shake-up" satellite peaks is a definitive characteristic of the paramagnetic Cu(II) (d⁹) state.[1][2][3] These satellites arise from a multi-electron excitation where a photoelectron's emission is accompanied by the excitation of a valence electron to a higher energy level.

Experimental Protocol for XPS Analysis of this compound

A generalized experimental protocol for the XPS analysis of this compound powder is outlined below. This protocol is a synthesis of standard practices for analyzing copper complexes.[4][5][6]

2.1. Sample Preparation

  • Handling: this compound is sensitive to air and moisture.[7] While not strictly requiring a glovebox for brief handling, prolonged exposure to ambient conditions should be minimized.

  • Mounting: The powder sample should be mounted onto a sample holder using a compatible adhesive, such as double-sided copper or carbon tape. Ensure a uniform, thin layer of the powder for optimal results. For insulating samples, charge neutralization will be necessary during analysis.[6]

  • Degassing: The mounted sample should be degassed in the XPS instrument's introduction chamber to remove adsorbed gases and water vapor from the surface.

2.2. Instrumentation and Data Acquisition

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[6]

  • Analysis Chamber: The analysis should be conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).

  • Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating samples like organic acid salts.[6]

  • Spectra Acquisition:

    • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the regions of interest: Cu 2p, C 1s, and O 1s. A pass energy of 20-40 eV is typically used for high-resolution scans to achieve good energy resolution.

  • Mitigation of Photoreduction: Cu(II) compounds can be susceptible to photoreduction to Cu(I) during prolonged X-ray exposure.[8] To minimize this, it is advisable to use a low X-ray dose and, if possible, cool the sample during analysis.[5]

2.3. Data Processing

  • Charge Correction: The binding energy scale should be calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[5]

  • Background Subtraction: A Shirley or Tougaard background should be subtracted from the high-resolution spectra before peak fitting.

  • Peak Fitting: The high-resolution spectra should be fitted with Gaussian-Lorentzian functions to determine the binding energies, full width at half maximum (FWHM), and peak areas of the different chemical species.

Data Presentation: XPS of Copper(II) Tartrate

The following tables summarize the expected and reported binding energies for the core levels of copper(II) tartrate.

Table 1: Quantitative Data for Cu 2p Core Level in Copper(II) Tartrate

Core LevelBinding Energy (eV)Key Feature
Cu 2p₃/₂934.65Main peak for Cu(II)
Cu 2p₁/₂953.73Spin-orbit split counterpart
Shake-up Satellite944.28Characteristic of Cu(II)
Data sourced from Patil and Shitole (2024).[1]

Table 2: Quantitative Data for C 1s and O 1s Core Levels in Copper(II) Tartrate

Core LevelBinding Energy (eV)Assignment
C 1s~288Carboxylate group (O-C=O)
C 1s~286C-O/C-OH
O 1s~531Oxygen in the tartrate ligand
O 1s~533Oxygen in hydrate water
Expected values based on typical binding energies for carboxylates and hydrates.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical process for identifying the copper(II) oxidation state.

experimental_workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_processing Data Processing s1 Mount Copper(II) Tartrate Hydrate Powder on Holder s2 Introduce into Load-Lock s1->s2 s3 Degas in UHV s2->s3 a1 Transfer to Analysis Chamber s3->a1 a2 Acquire Survey Scan (0-1200 eV) a1->a2 a3 Acquire High-Resolution Scans (Cu 2p, O 1s, C 1s) a2->a3 p1 Charge Correct to Adventitious C 1s (284.8 eV) a3->p1 p2 Background Subtraction p1->p2 p3 Peak Fitting and Analysis p2->p3 end end p3->end Final Report

Figure 1: Experimental workflow for XPS analysis.

logical_relationship start Analyze High-Resolution Cu 2p Spectrum decision1 Are strong shake-up satellite peaks present (~940-945 eV)? start->decision1 result1 Definitive evidence of paramagnetic Cu(II) (d⁹) decision1->result1 Yes result2 Sample is likely Cu(I) (d¹⁰) or metallic Cu(0) decision1->result2 No note1 Cu 2p₃/₂ peak for Cu(II) is typically broader and at a slightly higher binding energy (~934-935 eV) than Cu(I)/Cu(0) (~932.5 eV). result1->note1 note2 Further analysis of the Cu LMM Auger peak may be needed to distinguish between Cu(I) and Cu(0). result2->note2

Figure 2: Logic for Cu(II) oxidation state identification.

Conclusion

The XPS analysis of this compound confirms the presence of copper in the +2 oxidation state. This is unequivocally demonstrated by the presence of characteristic shake-up satellite peaks in the Cu 2p spectrum, located at approximately 9-10 eV higher binding energy than the main Cu 2p₃/₂ peak.[1] The main Cu 2p₃/₂ peak for copper(II) tartrate is observed at approximately 934.65 eV.[1] Careful experimental procedure, including appropriate sample handling and mitigation of potential photoreduction, is crucial for obtaining accurate and reliable data. This guide provides the necessary framework for researchers to confidently employ XPS in the characterization of copper-containing compounds.

References

Determining the Crystal Structure of Copper(II) Tartrate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with determining the crystal structure of copper(II) tartrate hydrate. This document details the synthesis of single crystals, the application of single-crystal and powder X-ray diffraction techniques, and presents the resulting structural parameters. The information is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

This compound is a metal-organic complex that has garnered interest due to its potential applications in various fields. The determination of its crystal structure is fundamental to understanding its physicochemical properties and to enabling its rational design for specific applications. This guide will focus on two known polymorphs of this compound: a monoclinic trihydrate and an orthorhombic form.

The precise arrangement of atoms and molecules in the crystalline lattice dictates the material's properties. X-ray crystallography stands as the definitive method for elucidating this three-dimensional structure, providing detailed information on bond lengths, bond angles, and the overall molecular packing.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Synthesis of this compound Single Crystals

High-quality single crystals of this compound can be grown using the gel diffusion method. This technique allows for slow and controlled crystallization, which is essential for obtaining crystals suitable for single-crystal X-ray diffraction.

Materials:

  • Copper(II) chloride (CuCl₂)

  • L-tartaric acid (C₄H₆O₆)

  • Sodium metasilicate (Na₂SiO₃)

  • Distilled water

Procedure for Monoclinic Copper(II) L-tartrate Trihydrate: [1]

  • Gel Preparation: A solution of sodium metasilicate is mixed with a solution of L-tartaric acid to form a silica gel in a test tube. The pH of the gel is a critical parameter and should be carefully controlled.

  • Diffusion: Once the gel has set, a solution of copper(II) chloride is carefully layered on top of the gel.

  • Crystal Growth: The test tube is sealed and left undisturbed at room temperature. The copper(II) ions slowly diffuse into the gel and react with the tartaric acid, leading to the formation of single crystals over a period of several days to weeks.

Procedure for Orthorhombic this compound: [2]

  • Gel Preparation: A 1 M solution of sodium metasilicate is added to a 1 M solution of tartaric acid until a pH of 4.0 is reached. This mixture is then poured into a test tube and allowed to set.[2]

  • Gel Aging: The gel is aged for four days after setting to ensure optimal pore size for diffusion.[2]

  • Diffusion: A 1 M aqueous solution of copper(II) chloride is carefully poured on top of the aged gel.[2]

  • Crystal Growth: The test tube is sealed and maintained at ambient temperature. Bluish, prismatic crystals of orthorhombic this compound are observed to grow within the gel matrix over a period of 30-45 days.[2]

X-ray Diffraction Analysis

The crystal structure is determined using single-crystal X-ray diffraction for the monoclinic form and powder X-ray diffraction for the orthorhombic form.

2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed and accurate structural information.

Instrumentation and Data Collection:

  • Diffractometer: A Bruker APEX II CCD area-detector diffractometer is a suitable instrument.

  • X-ray Source: Graphite-monochromated MoKα radiation (λ = 0.71073 Å) is commonly used.

  • Temperature: Data is typically collected at low temperatures (e.g., 114 K) to minimize thermal vibrations and improve data quality.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement:

  • Software: The SHELXTL software package is widely used for structure solution and refinement.

  • Structure Solution: The structure is solved using direct methods.

  • Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

2.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase and determine the unit cell parameters of polycrystalline samples.

Instrumentation and Data Collection:

  • Diffractometer: A powder diffractometer with CuKα radiation (λ = 1.54060 Å) is used.[2]

  • Scan Range: Data is collected over a 2θ range of 5° to 50°.[2]

Data Analysis:

  • Indexing: The diffraction pattern is indexed to determine the unit cell parameters and space group. This can be done using software that employs a least-squares fitting method.[2]

Data Presentation

The crystallographic data for the two forms of this compound are summarized in the tables below.

Crystallographic Data
ParameterMonoclinic Copper(II) L-tartrate Trihydrate[1]Orthorhombic this compound[2]
Chemical FormulaC₄H₄CuO₆·3H₂OC₄H₄CuO₆·xH₂O
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)7.848.6717
b (Å)8.0111.7700
c (Å)7.949.2078
α (°)9090
β (°)115.190
γ (°)9090
Volume (ų)451.7933.84
Temperature (K)114Room Temperature
Radiation Wavelength (Å)0.71073 (MoKα)1.54060 (CuKα)
Selected Bond Lengths and Angles for Monoclinic Copper(II) L-tartrate Trihydrate

Detailed bond lengths and angles are typically found in the Crystallographic Information File (CIF) and are extensive. A representative selection would be included here upon obtaining the full CIF data.

Structure Description

Monoclinic Copper(II) L-tartrate Trihydrate

In the monoclinic form, the copper(II) ion is in a distorted octahedral coordination environment.[1] It is coordinated to six oxygen atoms. The tartrate ligand acts as a bridging ligand, connecting the copper centers to form a polymeric chain. The coordination sphere is completed by water molecules. The crystal structure is further stabilized by an extensive network of O-H···O hydrogen bonds involving the hydroxyl and carboxyl groups of the tartrate and the water molecules.[1]

Orthorhombic this compound

The powder X-ray diffraction data indicates an orthorhombic crystal system with the space group P2₁2₁2₁.[2] A detailed analysis of the coordination environment and molecular packing awaits a full single-crystal structure determination of this polymorph.

Visualization

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Copper(II) Tartrate Hydrate Crystals (Gel Diffusion Method) crystal_selection Selection of a High-Quality Single Crystal synthesis->crystal_selection mounting Crystal Mounting on Diffractometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Experimental workflow for crystal structure determination.

Conclusion

This technical guide has outlined the essential procedures for determining the crystal structure of this compound. The synthesis via gel diffusion yields single crystals of sufficient quality for X-ray diffraction analysis. The structural data reveals a monoclinic trihydrate form with a distorted octahedral copper(II) center and an orthorhombic polymorph. The detailed crystallographic information presented herein provides a solid foundation for further research into the properties and applications of this compound. The availability of this structural data is crucial for computational modeling, understanding structure-property relationships, and designing new materials with tailored functionalities.

References

In-depth Technical Guide on the Magnetic Properties of Copper(II) Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) tartrate hydrate is a metal-organic coordination complex that has garnered interest due to its intriguing structural chemistry and magnetic properties. As a paramagnetic compound, the magnetic behavior of this compound is primarily dictated by the presence of the Cu²⁺ ion, which possesses a d⁹ electronic configuration with one unpaired electron. This guide provides a comprehensive overview of the magnetic properties of this compound, detailing its synthesis, crystal structure, and the experimental methodologies used for its magnetic characterization. The quantitative magnetic data is summarized for clarity, and the relationship between the material's structure and its magnetic behavior is explored.

Crystal Structure and Synthesis

This compound can be synthesized through various methods, with the gel growth technique being a common approach for obtaining single crystals.[1][2] In a typical synthesis, a silica gel is prepared, and aqueous solutions of a copper(II) salt (e.g., copper(II) chloride) and tartaric acid are allowed to diffuse into the gel, leading to the slow formation of crystals.[1][2]

The crystal structure of this compound has been reported to be orthorhombic.[1][3] The coordination environment around the central copper(II) ion is a critical factor influencing the magnetic properties. In related structures, the Cu²⁺ ion is often found in a distorted octahedral geometry, coordinated to oxygen atoms from the tartrate ligands and water molecules. The specific arrangement of these molecules and the distances between the copper centers dictate the nature and strength of the magnetic interactions.

Magnetic Properties

Paramagnetism and Magnetic Ordering

At room temperature, this compound exhibits paramagnetic behavior, a characteristic feature of materials with unpaired electrons.[4] The magnetic properties arise from the spin of the single unpaired electron in the 3d orbital of the Cu²⁺ ion. Low-temperature magnetic studies have revealed that this paramagnetic nature persists down to approximately 77 K.[3][5] Interestingly, at a low temperature of 20 K, a weak ferromagnetic signal has been observed, suggesting the onset of magnetic ordering where the electron spins of neighboring copper ions begin to align in a parallel fashion.[3][5]

Quantitative Magnetic Data

The magnetic properties of copper(II) levo-tartrate and copper(II) dextro-tartrate have been investigated at room temperature using a vibrating sample magnetometer. The following tables summarize the reported magnetic moment and bulk magnetic susceptibility values at various applied magnetic fields.

Table 1: Magnetic Properties of Copper Levo-Tartrate at Room Temperature [4]

Applied Magnetic Field (Oe)Magnetic Moment (emu)Bulk Magnetic Susceptibility (emu/g)
24960.000301.20E-07
49910.000408.01E-08
74870.000608.01E-08
99820.000808.01E-08
124780.000957.61E-08
149740.001107.35E-08

Table 2: Magnetic Properties of Copper Dextro-Tartrate at Room Temperature [4]

Applied Magnetic Field (Oe)Magnetic Moment (emu)Bulk Magnetic Susceptibility (emu/g)
24960.000208.01E-08
49910.000306.01E-08
74870.000456.01E-08
99820.000606.01E-08
124780.000756.01E-08
149740.000855.68E-08
Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of the paramagnetic Cu²⁺ ions. The g-factor, a key parameter obtained from EPR spectra, provides information about the nature of the orbital in which the unpaired electron resides. While detailed hyperfine splitting data is not extensively reported, some g-factor values for copper levo- and dextro-tartrate have been determined at room temperature and at liquid nitrogen temperature in the X-band.

Experimental Protocols

Synthesis of this compound Crystals (Gel Growth Method)
  • Gel Preparation: A solution of sodium metasilicate is prepared and acidified with tartaric acid to a specific pH to form a silica gel in a test tube.

  • Reactant Addition: After the gel has set, an aqueous solution of a copper(II) salt (e.g., 1 M copper(II) chloride) is carefully added on top of the gel.

  • Crystal Growth: The test tube is sealed and left undisturbed at room temperature. The copper(II) ions diffuse into the gel and react with the tartrate ions, leading to the slow growth of this compound crystals over a period of several days to weeks.

  • Crystal Harvesting: Once the crystals have reached a suitable size, they are carefully removed from the gel, washed with deionized water, and dried.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are typically performed using a Vibrating Sample Magnetometer (VSM) .

  • Sample Preparation: A powdered sample of the this compound crystals is packed into a sample holder. The mass of the sample is accurately measured.

  • Measurement: The sample holder is placed in the VSM, which is situated between the poles of an electromagnet. The sample is made to vibrate at a constant frequency.

  • Data Acquisition: An external magnetic field is applied, and the vibrating sample induces a signal in pickup coils. This signal is proportional to the magnetic moment of the sample. The magnetic moment is measured as a function of the applied magnetic field at a constant temperature (e.g., room temperature). For temperature-dependent studies, the sample temperature is varied using a cryostat, and the magnetic moment is measured at different temperatures under a constant applied magnetic field.

  • Data Analysis: The bulk magnetic susceptibility (χ) is calculated from the measured magnetic moment (m), the applied magnetic field (H), and the mass of the sample.

Signaling Pathways and Logical Relationships

The magnetic properties of this compound are intrinsically linked to its crystal structure. The arrangement of the tartrate and water ligands around the copper(II) centers, and the distances between these centers, determine the extent of magnetic exchange interactions.

G cluster_structure Crystal Structure cluster_properties Magnetic Properties Crystal_Lattice Orthorhombic Crystal Lattice Coordination_Geometry Distorted Octahedral Coordination of Cu(II) Crystal_Lattice->Coordination_Geometry Determines Cu_Cu_Distance Interatomic Cu-Cu Distances Coordination_Geometry->Cu_Cu_Distance Influences Ligands Tartrate and Water Ligands Ligands->Coordination_Geometry Form Paramagnetism Paramagnetism (Room Temperature) Cu_Cu_Distance->Paramagnetism Leads to Ferromagnetism Weak Ferromagnetism (at 20 K) Cu_Cu_Distance->Ferromagnetism Enables at low T Magnetic_Susceptibility Magnetic Susceptibility Paramagnetism->Magnetic_Susceptibility Characterized by Magnetic_Moment Magnetic Moment Paramagnetism->Magnetic_Moment Characterized by

Caption: Relationship between crystal structure and magnetic properties.

Experimental Workflow

The characterization of the magnetic properties of this compound typically follows a systematic experimental workflow.

G Start Start Synthesis Synthesis of Copper(II) Tartrate Hydrate Crystals Start->Synthesis Structural_Characterization Structural Characterization (e.g., XRD) Synthesis->Structural_Characterization Magnetic_Measurement Magnetic Property Measurement (VSM, SQUID) Structural_Characterization->Magnetic_Measurement EPR_Spectroscopy EPR Spectroscopy Structural_Characterization->EPR_Spectroscopy Data_Analysis Data Analysis Magnetic_Measurement->Data_Analysis EPR_Spectroscopy->Data_Analysis Interpretation Interpretation of Magnetic Behavior Data_Analysis->Interpretation End End Interpretation->End

Caption: Experimental workflow for magnetic characterization.

References

In-Depth Technical Guide: The Thermal Decomposition Behavior of Copper(II) Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) tartrate hydrate, a compound of interest in various fields including catalysis and as a precursor for copper-based materials. This document outlines the key thermal events, presents quantitative data in a structured format, details the experimental protocols for thermal analysis, and visualizes the experimental workflow and proposed decomposition pathway.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. The process is characterized by distinct endothermic and exothermic events, culminating in the formation of copper(II) oxide.

Key Stages of Decomposition:

  • Dehydration: The initial stage involves the loss of water of crystallization. This is an endothermic process where the hydrated copper tartrate crystals transform into their anhydrous form.

  • Decomposition: Following dehydration, the anhydrous copper(II) tartrate undergoes a sharp decomposition. This is an exothermic process that results in the formation of copper(II) oxide (CuO) and the release of gaseous byproducts.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Key Thermal Events for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Final Temperature (°C)Associated Process
Endothermic Peak---90.1111Dehydration
Exothermic Peak~232258275Decomposition to CuO

Data synthesized from a thermal study on copper tartrate crystals.[1]

Table 2: Thermodynamic Parameters of Decomposition

ProcessEnthalpy (ΔH)Change in Heat Capacity (ΔCp)Heat Change
Dehydration-668.90 J/g3.7405 J/g·K-269.35 µVs/mg
Decomposition2669.47 J/g1.8709 J/g·K1217.97 µVs/mg

Data for the endothermic and exothermic reactions observed during thermal analysis.[1]

Experimental Protocols

This section details the methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study the thermal decomposition of this compound.

Sample Preparation
  • Crystal Growth: Single crystals of copper(II) tartrate can be grown using a single diffusion gel growth technique.[1]

  • Gel Preparation: A gel of sodium metasilicate is prepared, and the pH is adjusted to 4.0 using tartaric acid.[1]

  • Crystal Formation: A solution of copper chloride is poured over the set gel. Crystals of copper(II) tartrate will form within the gel over a period of approximately 15 days.[1]

  • Harvesting and Drying: The grown crystals are carefully harvested from the gel and dried under controlled conditions before analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Instrumentation: A simultaneous TGA-DSC instrument is typically used for the analysis.

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

    • Temperature Range: The analysis is typically conducted from room temperature up to 800-1000 °C to ensure complete decomposition.

    • Atmosphere: The experiment is usually carried out under a controlled atmosphere, such as dry air or an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL/min). The nature of the final product can depend on the atmosphere; in an inert atmosphere, metallic copper may be formed, while in an oxidizing atmosphere like air, copper(II) oxide is the expected product.[2]

  • Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Analysis: The resulting TGA and DSC curves are analyzed to determine the temperatures of thermal events, the percentage of mass loss, and the associated enthalpy changes.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed decomposition pathway.

experimental_workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing start Start: this compound Crystals weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA/DSC Crucible weigh->place instrument Load into TGA/DSC Instrument place->instrument setup Set Parameters: - Heating Rate: 10 °C/min - Atmosphere: Air/N2 (50 mL/min) - Temp Range: RT to 800°C instrument->setup run Run Analysis setup->run acquire Acquire TGA & DSC Curves run->acquire analyze Analyze Data: - Mass Loss (%) - Peak Temperatures (°C) - Enthalpy (J/g) acquire->analyze end End: Thermal Decomposition Profile analyze->end

Caption: Experimental workflow for the thermal analysis of this compound.

decomposition_pathway Proposed Thermal Decomposition Pathway of this compound reactant This compound Cu(C4H4O6)·xH2O (s) intermediate Anhydrous Copper(II) Tartrate Cu(C4H4O6) (s) reactant->intermediate  Δ (Endothermic) ~90-111 °C - xH2O (g) product Copper(II) Oxide CuO (s) intermediate->product  Δ (Exothermic) ~232-275 °C gaseous Gaseous Products (H2O, CO, CO2, etc.) (g) intermediate->gaseous

Caption: Proposed multi-step thermal decomposition pathway of this compound.

References

Cupric Tartrate: A Technical Guide to its Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cupric tartrate. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodologies.

Cupric tartrate, a copper(II) salt of tartaric acid, is a compound with applications ranging from electroplating to organic synthesis. An understanding of its core properties is essential for its effective application and for the development of new technologies.

Chemical and Physical Data

The quantitative properties of cupric tartrate are summarized in the table below for ease of reference and comparison.

PropertyValue
Chemical Formula C₄H₄CuO₆[1]
Molecular Weight 211.62 g/mol [1]
Appearance Green to blue odorless powder or crystals.[1][2]
Solubility Insoluble to slightly soluble in water.[1][2] Acidic salts like cupric tartrate are generally soluble in water, creating solutions with a pH of less than 7.0.[1][3][4]
Melting Point Decomposes at approximately 275 °C.[2][5]
Density ~1.9 g/cm³[2]
Stability Stable under general conditions, but incompatible with strong oxidizing agents.[6] The crystalline form is reported to be stable up to 85.02 °C.[6]
CAS Number 815-82-7[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of cupric tartrate are crucial for reproducible research. The following protocols are based on established experimental procedures.

Synthesis of Cupric Tartrate Crystals (Gel Growth Method)

This method allows for the growth of high-quality single crystals of cupric tartrate at ambient temperatures.[7]

Materials:

  • Sodium Metasilicate (Na₂SiO₃·9H₂O)

  • Tartaric Acid (C₄H₆O₆)

  • Copper(II) Chloride (CuCl₂·2H₂O)

  • Deionized Water

  • Test tubes

Procedure:

  • Gel Preparation: A 1M solution of sodium metasilicate is prepared in deionized water. This solution is then carefully neutralized with a 1M solution of tartaric acid until a pH of 4.0 is achieved. The resulting solution is poured into test tubes and left undisturbed to set into a firm silica gel.

  • Aging the Gel: The set gel is aged for a period of 3 to 4 days to ensure uniform pore size.[7]

  • Reactant Diffusion: A 1M aqueous solution of copper(II) chloride is carefully poured over the set gel in the test tubes. The tubes are then sealed to prevent evaporation and contamination.

  • Crystal Growth: The copper(II) chloride diffuses into the tartaric acid-infused gel, leading to the slow formation of cupric tartrate crystals. Crystal growth is typically observed within a day and is complete within 30-45 days.[7]

  • Harvesting: Once the growth is complete, the crystals can be carefully harvested from the gel.

Characterization Protocols

1. Powder X-Ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and phase purity of the synthesized cupric tartrate.

Instrumentation:

  • Benchtop Powder X-ray Diffractometer with Cu Kα radiation (λ = 1.5406 Å).[7]

Procedure:

  • Sample Preparation: A small amount of the dried, powdered cupric tartrate crystals is finely ground to ensure random orientation. The powder is then mounted onto a sample holder.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 50°.[7]

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared to standard diffraction databases to confirm the crystal structure, which for cupric tartrate grown by this method is orthorhombic.[7]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the cupric tartrate molecule.

Instrumentation:

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: A small amount of the powdered cupric tartrate is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Collection: The FTIR spectrum is recorded in the range of 400–4000 cm⁻¹.[7]

  • Data Analysis: The vibrational bands in the spectrum are assigned to their corresponding functional groups. For cupric tartrate, characteristic peaks for the carboxyl group (C=O) and hydroxyl group (O-H) are observed, confirming the presence of the tartrate ligand coordinated to the copper ion.[7]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the sequential process for the synthesis and characterization of cupric tartrate crystals.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Prepare 1M Sodium Metasilicate neutralize Neutralize with 1M Tartaric Acid to pH 4.0 start->neutralize gel_set Allow Silica Gel to Set neutralize->gel_set age_gel Age Gel for 3-4 Days gel_set->age_gel add_cucl2 Add 1M Copper(II) Chloride Solution age_gel->add_cucl2 crystal_growth Crystal Growth (30-45 Days) add_cucl2->crystal_growth harvest Harvest Crystals crystal_growth->harvest pxrd Powder X-Ray Diffraction (PXRD) harvest->pxrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy harvest->ftir pxrd_analysis Determine Crystal Structure (Orthorhombic) pxrd->pxrd_analysis ftir_analysis Identify Functional Groups (Carboxyl, Hydroxyl) ftir->ftir_analysis

Caption: Experimental workflow for the synthesis and characterization of cupric tartrate.

Properties and Applications of Cupric Tartrate

This diagram illustrates the relationship between the fundamental properties of cupric tartrate and its various applications.

properties_applications cluster_properties Properties cluster_applications Applications cpd Cupric Tartrate prop1 Copper(II) Ion Source cpd->prop1 prop2 Catalytic Activity cpd->prop2 prop3 Fungicidal Properties cpd->prop3 prop4 Coordination Complex cpd->prop4 app1 Electroplating prop1->app1 app2 Organic Synthesis Catalyst prop2->app2 app3 Agriculture (Fungicide) prop3->app3 app4 Pigment Production prop4->app4

Caption: Relationship between properties and applications of cupric tartrate.

Biological Signaling Pathways

References

different hydrated forms of copper(II) tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrated Forms of Copper(II) Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrated forms of copper(II) tartrate, a compound of interest in various scientific and industrial fields, including its potential applications in drug development. This document details the synthesis, structure, and properties of these hydrates, presenting quantitative data in a structured format for ease of comparison. Detailed experimental methodologies and visual representations of key processes are included to facilitate a deeper understanding and replication of seminal findings.

Copper(II) tartrate can exist in several hydrated forms, each with distinct structural and physical properties. The degree of hydration significantly influences the crystal structure and stability of the compound. The most commonly cited forms are the trihydrate and dihydrate, although more complex coordination polymers have also been synthesized and characterized. These compounds are of interest for their potential catalytic activities, as precursors for nanomaterials, and for their applications in analytical chemistry.

Physicochemical Properties of Hydrated Copper(II) Tartrate

The properties of copper(II) tartrate hydrates vary with their water content. A summary of the key quantitative data for the identified hydrated forms is presented below.

Table 1: Summary of Physicochemical Properties of Copper(II) Tartrate Hydrates

PropertyCopper(II) Tartrate TrihydrateDiaquabis(hydrogen tartrato)copper(II) Dihydrate{[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞Orthorhombic Copper(II) Tartrate
Chemical Formula CuC₄H₄O₆·3H₂O[Cu(C₄H₅O₆)₂(H₂O)₂]·2H₂OC₈H₁₆Cu₂O₁₆CuC₄H₄O₆·xH₂O
Appearance Blue to green crystalline powder[1]--Bluish crystals[2]
Crystal System -MonoclinicMonoclinicOrthorhombic[2][3]
Space Group -P2₁/cP2₁P2₁2₁2₁
Unit Cell Parameters -a = 5.039 Å, b = 10.599 Å, c = 7.749 Å, β = 101.07°a = 8.365 Å, b = 12.835 Å, c = 8.758 Åa = 8.6716637 Å, b = 11.76998 Å, c = 9.20782 Å[4]
Melting Point (°C) ~275 (decomposes)[1]---
Key Spectroscopic Data (FTIR, cm⁻¹) O-H stretch (~3250), C=O stretch (~1571), C-O stretch (1358, 1301), C-H stretch (1112), O-H out-of-plane bend (1059)[5]--O-H stretch (3450.9, 3409.8), C=O stretch (1612.1), M-O stretch (745.5)[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of copper(II) tartrate hydrates are crucial for reproducible research.

Synthesis of Copper(II) Tartrate Crystals by Gel Growth (Single Diffusion)

This method is widely used for growing high-quality crystals of sparingly soluble salts like copper(II) tartrate.[2][3][6]

Materials:

  • Sodium metasilicate (Na₂SiO₃)

  • Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂) or Copper(II) sulfate (CuSO₄)

  • Distilled water

  • Test tubes

Procedure:

  • Gel Preparation: A solution of sodium metasilicate (e.g., 1 M) is mixed with a solution of tartaric acid (e.g., 1 M) in a test tube until a specific pH (e.g., 4.0) is reached. The mixture is then allowed to set into a firm gel, which can take from a few hours to a couple of days.[2]

  • Reactant Addition: Once the gel has set, an aqueous solution of a copper(II) salt (e.g., 1 M CuCl₂ or CuSO₄) is carefully poured on top of the gel.[1][2]

  • Crystal Growth: The test tube is sealed and left undisturbed. Copper(II) ions diffuse into the gel and react with the tartrate ions to form crystals of copper(II) tartrate. Crystal growth can be observed over several days to weeks.[2]

  • Harvesting: The grown crystals are then carefully removed from the gel and washed with distilled water.

Hydrothermal Synthesis of {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞

This method is employed to synthesize the two-dimensional coordination polymer of copper(II) tartrate.

Materials:

  • Copper(II) nitrate (Cu(NO₃)₂)

  • Tartaric acid (C₄H₆O₆)

  • Acridine

  • Distilled water

Procedure:

  • A mixture of tartaric acid, acridine, and Cu(NO₃)₂ is dissolved in water.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature and maintained for a period to allow for the hydrothermal reaction to occur.

  • After cooling to room temperature, blue crystals of the coordination polymer are obtained.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to determine the crystal structure, phase purity, and unit cell parameters of the synthesized crystals.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Employed to identify the functional groups present in the compound and to confirm the coordination of the tartrate ligand to the copper(II) ion.[5]

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability and decomposition of the hydrated forms, identifying the temperatures at which dehydration and subsequent decomposition occur.

Thermal Decomposition of Copper(II) Tartrate Trihydrate

The thermal decomposition of copper(II) tartrate trihydrate proceeds in distinct steps.

  • Dehydration: The first step involves the loss of water molecules to form the anhydrous salt. This is an endothermic process that occurs at approximately 80°C.

  • Decomposition to Copper(II) Oxide: The anhydrous salt then decomposes in an exothermic process around 220°C to yield copper(II) oxide (CuO).

  • Further Decomposition: At higher temperatures (around 1050°C), further decomposition can occur, potentially leading to the formation of copper(I) oxide (Cu₂O).

Diagrams and Workflows

Synthesis of Copper(II) Tartrate Crystals via Gel Growth

Gel_Growth_Synthesis cluster_prep Gel Preparation cluster_growth Crystal Growth Na2SiO3 Sodium Metasilicate Solution (1M) Mixing Mixing & pH Adjustment (pH 4.0) Na2SiO3->Mixing Tartaric_Acid Tartaric Acid Solution (1M) Tartaric_Acid->Mixing Gelation Gel Setting Mixing->Gelation Diffusion Diffusion into Gel Gelation->Diffusion CuCl2 Copper(II) Chloride Solution (1M) CuCl2->Diffusion Crystal_Formation Crystal Formation (Copper(II) Tartrate) Diffusion->Crystal_Formation

Caption: Workflow for the synthesis of copper(II) tartrate crystals using the gel growth method.

Thermal Decomposition Pathway of Copper(II) Tartrate Trihydrate

Thermal_Decomposition Trihydrate CuC4H4O6·3H2O (Trihydrate) Anhydrous CuC4H4O6 (Anhydrous) Trihydrate->Anhydrous ~80°C - 3H2O (Endothermic) CuO CuO (Copper(II) Oxide) Anhydrous->CuO ~220°C (Exothermic) Cu2O Cu2O (Copper(I) Oxide) CuO->Cu2O ~1050°C (Exothermic)

References

Methodological & Application

Application Notes and Protocols: Copper(II) Tartrate Hydrate as a Precursor for Copper-Based Metal-Organic Framework (Cu-MOF) Synthesis in Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Among these, copper-based MOFs (Cu-MOFs) have garnered significant attention due to their versatile coordination chemistry, potential for high porosity, and diverse applications in catalysis, gas storage, and biomedicine.[1][2] In the realm of drug development, Cu-MOFs are particularly promising as carriers for therapeutic agents, offering high drug loading capacities and the potential for controlled release.[3] The choice of precursors is critical in MOF synthesis, influencing the resulting structure, porosity, and functionality. While copper salts like nitrates and acetates are commonly employed, the use of copper(II) tartrate hydrate as a precursor presents an intriguing alternative, potentially offering advantages in terms of biocompatibility and structural diversity due to the chiral and multifunctional nature of the tartrate ligand.

These application notes provide an overview of the synthesis of Cu-MOFs using this compound as a precursor, their characterization, and their potential applications in drug delivery. While direct literature on the use of this compound for the synthesis of 3D porous Cu-MOFs is limited, this document provides proposed experimental protocols based on established synthesis methodologies for other copper-based MOFs.

Data Presentation

The following tables summarize typical quantitative data for Cu-MOFs synthesized from various copper precursors. These values can serve as a benchmark for the characterization of Cu-MOFs synthesized from this compound.

Table 1: Comparison of Synthesis Parameters for Cu-MOFs

ParameterHydrothermal/Solvothermal MethodMechanochemical Method
Typical Copper Precursor Copper(II) nitrate trihydrate, Copper(II) acetate monohydrateCopper(II) acetate monohydrate, Copper(II) oxide
Typical Organic Linker 1,3,5-benzenetricarboxylic acid (BTC), Terephthalic acid (BDC)1,3,5-benzenetricarboxylic acid (BTC)
Solvent N,N-Dimethylformamide (DMF), Ethanol, WaterMinimal or no solvent (Liquid-Assisted Grinding)
Temperature 80 - 150 °CRoom Temperature
Reaction Time 12 - 72 hours5 - 60 minutes
Typical Yield 60 - 90%> 90%

Table 2: Physicochemical Properties of Representative Cu-MOFs

PropertyTypical ValueCharacterization Technique
BET Surface Area 500 - 2000 m²/gNitrogen Physisorption
Pore Volume 0.2 - 0.8 cm³/gNitrogen Physisorption
Pore Size 0.5 - 3.0 nmNitrogen Physisorption, X-ray Diffraction (XRD)
Thermal Stability Up to 300 °CThermogravimetric Analysis (TGA)
Crystallinity HighPowder X-ray Diffraction (PXRD)

Table 3: Drug Loading and Release Characteristics of Cu-MOFs

DrugDrug Loading Capacity (wt%)Release ConditionsRelease Profile
Ibuprofen 10 - 25%pH 7.4 (Simulated Body Fluid)Sustained release over 24-48 hours
5-Fluorouracil 15 - 40%pH 5.5 (Tumor Microenvironment)pH-responsive, faster release at lower pH
Doxorubicin 20 - 50%pH 5.0 and presence of glutathioneMulti-stimuli responsive release

Experimental Protocols

The following are proposed protocols for the synthesis of Cu-MOFs using this compound as a precursor. These are based on well-established hydrothermal/solvothermal and mechanochemical methods for other copper salts. Researchers should consider these as starting points for optimization.

Protocol 1: Proposed Hydrothermal/Solvothermal Synthesis of a Cu-MOF

This protocol describes a hypothetical synthesis of a Cu-MOF using this compound and a common organic linker, 1,3,5-benzenetricarboxylic acid (BTC).

Materials:

  • This compound (CuC₄H₄O₆·xH₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a beaker, dissolve this compound (e.g., 0.5 mmol) in a solvent mixture of DMF, ethanol, and deionized water (e.g., in a 1:1:1 volume ratio, 15 mL total volume).

  • In a separate beaker, dissolve 1,3,5-benzenetricarboxylic acid (e.g., 0.33 mmol) in the same solvent mixture.

  • Add the organic linker solution to the copper salt solution under constant stirring.

  • Stir the resulting mixture for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting blue crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the product sequentially with fresh DMF and ethanol to remove any unreacted precursors. This can be done by resuspending the solid in the solvent and centrifuging again. Repeat this washing step three times for each solvent.

  • Dry the final product in a vacuum oven at 80 °C overnight.

Protocol 2: Proposed Mechanochemical Synthesis of a Cu-MOF

This protocol outlines a solvent-free or liquid-assisted grinding (LAG) approach for the synthesis of a Cu-MOF.

Materials:

  • This compound (CuC₄H₄O₆·xH₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • A few drops of a grinding liquid (e.g., ethanol or water), if using LAG.

Equipment:

  • Ball mill or mortar and pestle

  • Centrifuge (for washing)

  • Vacuum oven

Procedure:

  • Place this compound (e.g., 1 mmol) and 1,3,5-benzenetricarboxylic acid (e.g., 0.67 mmol) into a milling jar.

  • For liquid-assisted grinding (LAG), add a minimal amount of a suitable solvent (e.g., 2-3 drops of ethanol).

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes).

  • After milling, collect the resulting powder.

  • To purify the product, wash it with ethanol to remove any unreacted starting materials. This can be done by suspending the powder in ethanol, followed by centrifugation.

  • Dry the purified Cu-MOF powder in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any residual solvent.

Mandatory Visualizations

experimental_workflow Proposed Hydrothermal Synthesis of Cu-MOF cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification cluster_final Final Product p1 Dissolve this compound r1 Mix Precursor Solutions p1->r1 p2 Dissolve Organic Linker (e.g., BTC) p2->r1 r2 Hydrothermal Reaction in Autoclave (e.g., 120°C, 24h) r1->r2 pu1 Cool to Room Temperature r2->pu1 pu2 Centrifugation pu1->pu2 pu3 Wash with DMF and Ethanol pu2->pu3 f1 Dry under Vacuum pu3->f1 f2 Characterize Cu-MOF f1->f2

Caption: Proposed Hydrothermal Synthesis Workflow for Cu-MOFs.

drug_delivery_pathway Cu-MOF Drug Delivery Mechanism cluster_loading Drug Loading cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release cluster_action Therapeutic Action dl1 Porous Cu-MOF dl3 Drug-Loaded Cu-MOF dl1->dl3 dl2 Drug Molecules dl2->dl3 dd1 Administration dl3->dd1 dd2 Circulation in Bloodstream dd1->dd2 dd3 Accumulation at Target Site (e.g., Tumor) dd2->dd3 dr1 Stimuli-Responsive Release (e.g., pH, Redox) dd3->dr1 dr2 MOF Degradation dr1->dr2 dr3 Drug Release dr2->dr3 ta1 Cellular Uptake of Drug dr3->ta1 ta2 Therapeutic Effect ta1->ta2

Caption: General Mechanism of Cu-MOF-based Drug Delivery.

logical_relationship Factors Influencing Cu-MOF Properties cluster_precursors Precursors cluster_synthesis Synthesis Conditions cluster_properties Resulting MOF Properties cluster_applications Application Performance pre1 This compound (Metal Source) prop2 Crystal Structure & Topology pre1->prop2 app3 Biocompatibility pre1->app3 pre2 Organic Linker (e.g., BTC, BDC) prop1 Porosity (Surface Area, Pore Volume) pre2->prop1 pre2->prop2 syn1 Temperature syn1->prop2 prop4 Particle Size & Morphology syn1->prop4 syn2 Solvent syn2->prop4 syn3 Reaction Time syn3->prop2 app1 Drug Loading Capacity prop1->app1 app2 Drug Release Kinetics prop1->app2 prop2->app2 prop3 Stability (Thermal, Chemical) prop3->app2 prop4->app1

Caption: Relationship between Synthesis Parameters and MOF Properties.

References

Application Notes and Protocols for the Synthesis of Copper(II) Oxide Nanoparticles using Copper(II) Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of copper(II) oxide (CuO) nanoparticles utilizing copper(II) tartrate hydrate as a precursor. The protocols detailed below are based on established thermal decomposition methods and are intended to guide researchers in the preparation and characterization of these nanoparticles for potential applications in drug delivery and cancer therapy.

I. Application Notes

Copper(II) oxide nanoparticles have garnered significant interest in the biomedical field due to their potential as anticancer and antimicrobial agents. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. The use of this compound as a precursor offers a reliable method for producing CuO nanoparticles with controlled characteristics. The tartrate ligand acts as a template and fuel during thermal decomposition, influencing the size and morphology of the resulting nanoparticles.

The synthesized CuO nanoparticles can be further explored for drug delivery applications. Their surface can be functionalized to attach specific targeting ligands or to load therapeutic agents. The inherent cytotoxicity of CuO nanoparticles against cancer cells, combined with a targeted drug delivery approach, presents a promising strategy for developing novel cancer therapies.

II. Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties and biological activity of copper oxide nanoparticles synthesized from various precursors, providing a comparative baseline for nanoparticles derived from this compound.

Table 1: Physicochemical Characterization of Copper Oxide Nanoparticles

ParameterValueMethod of SynthesisReference
Average Crystallite Size10 - 20 nmThermal Decomposition[1]
MorphologyPlate-likeThermal Decomposition[1]
Crystal StructureMonoclinicThermal Decomposition[2]
Average Particle Size~56 nmThermal Decomposition[2]

Table 2: Cytotoxicity of Copper Oxide Nanoparticles in Cancer Cell Lines

Cell LineIC50 Value (µg/mL)Exposure Time (h)AssayReference
MDA-MB-231 (Breast Cancer)2024MTT[3]
HT-29 (Colon Cancer)4.93224MTT[4]
HepG2 (Liver Cancer)10.9024MTT[5]
Caco-2 (Colorectal Adenocarcinoma)10.0424MTT[5]
MCF-7 (Breast Cancer)>100 (for some NPs)24MTT[6]

Table 3: Cellular Responses to Copper Oxide Nanoparticle Exposure

ParameterCell LineObservationReference
Reactive Oxygen Species (ROS) GenerationMultipleSignificant increase in ROS levels[7][8]
Bax/Bcl-2 RatioHepG2Increased ratio, promoting apoptosis[9]
Caspase-3 ActivationHepG2Upregulation of Caspase-3 gene expression[9]
p53 Gene ExpressionHepG2Upregulation of p53 gene expression[9]

III. Experimental Protocols

This section provides a detailed methodology for the synthesis of copper(II) oxide nanoparticles from this compound. The protocol is divided into two main stages: the preparation of the this compound precursor and its subsequent thermal decomposition to yield CuO nanoparticles.

Protocol 1: Synthesis of this compound Precursor

This protocol is adapted from the preparation of metal tartrates for thermal decomposition studies.[10]

Materials:

  • Copper(II) carbonate (CuCO₃)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Deionized water

  • Beakers

  • Magnetic stirrer with hot plate

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a hot aqueous solution of tartaric acid by dissolving a stoichiometric amount of L-(+)-tartaric acid in deionized water with heating and stirring.

  • Slowly add copper(II) carbonate powder to the hot tartaric acid solution while stirring vigorously. The addition will cause effervescence (release of CO₂). Continue adding until the effervescence ceases, indicating the complete reaction of the acid.

  • Continue stirring the solution on the hot plate for 1-2 hours to ensure the reaction goes to completion and to encourage precipitation of this compound.

  • Allow the solution to cool to room temperature. A light blue precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any unreacted starting materials.

  • Dry the collected this compound powder in an oven at 80-100 °C for several hours until a constant weight is achieved.

Protocol 2: Thermal Decomposition of this compound to CuO Nanoparticles

This protocol is based on the thermal decomposition method described by Palacios-Hernández et al. (2012) for producing metal oxide nanoparticles from tartrate complexes.[11][12]

Materials:

  • Synthesized this compound powder

  • Ceramic crucible

  • Muffle furnace

  • Spatula

  • Mortar and pestle

Procedure:

  • Place a known amount of the dried this compound powder into a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to a target temperature of 500 °C at a controlled ramp rate (e.g., 10 °C/min).

  • Maintain the temperature at 500 °C for 5 hours to ensure complete decomposition of the tartrate complex.[11]

  • After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

  • Once cooled, carefully remove the crucible from the furnace. The resulting black powder is copper(II) oxide nanoparticles.

  • Gently grind the obtained CuO nanoparticles using a mortar and pestle to break up any agglomerates.

  • Store the synthesized CuO nanoparticles in a tightly sealed vial for further characterization and use.

IV. Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of copper(II) oxide nanoparticles from this compound.

experimental_workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_nanoparticle Protocol 2: Nanoparticle Synthesis start Start reactants Copper(II) Carbonate + Tartaric Acid Solution start->reactants reaction Reaction at Elevated Temperature reactants->reaction precipitation Precipitation of this compound reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying precursor This compound Powder drying->precursor decomposition Thermal Decomposition (500 °C, 5h) precursor->decomposition cooling Cooling decomposition->cooling grinding Grinding cooling->grinding nanoparticles CuO Nanoparticles grinding->nanoparticles end End nanoparticles->end

Caption: Workflow for CuO Nanoparticle Synthesis.

Signaling Pathway for CuO Nanoparticle-Induced Apoptosis in Cancer Cells

This diagram depicts the proposed signaling cascade initiated by copper oxide nanoparticles leading to programmed cell death in cancer cells, based on current research findings.[9][13][14]

signaling_pathway CuO_NP CuO Nanoparticles Cell_Membrane Cellular Uptake CuO_NP->Cell_Membrane ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS p53 p53 Upregulation ROS->p53 Mitochondria Mitochondria ROS->Mitochondria Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspases Caspase Cascade Activation (e.g., Caspase-3) Mitochondria->Caspases Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: CuO NP-Induced Apoptotic Signaling Pathway.

References

Catalytic Applications of Copper(II) Tartrate Complexes in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) tartrate complexes have emerged as versatile and efficient catalysts in a variety of organic transformations. The inherent chirality of the tartrate ligand makes these copper complexes particularly valuable in the field of asymmetric synthesis, enabling the production of enantiomerically enriched molecules that are crucial for the pharmaceutical and fine chemical industries. While direct catalytic applications of simple copper(II) tartrate hydrate are not extensively documented in mainstream organic synthesis, its role as a precursor to more complex and highly effective chiral catalysts is well-established. This document provides detailed application notes and protocols for key organic reactions catalyzed by copper-tartrate derived systems.

The primary application highlighted is the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction. Additionally, the broader utility of copper catalysts in conjunction with tartrate-derived ligands in other significant organic transformations will be discussed, underscoring the importance of the tartrate moiety in inducing chirality and enhancing catalytic activity.

Core Applications: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates that can be readily converted into other valuable building blocks such as β-amino alcohols and α-hydroxy carboxylic acids. Copper(II) complexes derived from tartaric acid have proven to be effective catalysts for this transformation, offering good yields and high levels of enantioselectivity.

Data Presentation: Asymmetric Henry Reaction Catalyzed by a Chiral Copper(II) Complex Derived from D-Tartaric Acid[1][2]

A novel tetradentate copper complex derived from D-tartaric acid has been successfully employed as a catalyst for the enantioselective Henry reaction.[1] The following table summarizes the performance of this catalytic system with various aromatic aldehydes and nitromethane.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-2-nitroethanol8582
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-2-nitroethanol9288
34-Methylbenzaldehyde(R)-1-(4-Methylphenyl)-2-nitroethanol8885
44-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-2-nitroethanol9080
52-Chlorobenzaldehyde(R)-1-(2-Chlorophenyl)-2-nitroethanol8290
61-Naphthaldehyde(R)-1-(Naphthalen-1-yl)-2-nitroethanol7875

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Henry Reaction

This protocol is based on the use of a chiral copper(II) complex generated in situ from a tartrate-derived ligand and a copper(II) salt.

Materials:

  • Chiral ligand (e.g., a derivative of D-tartaric acid)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Anhydrous solvent (e.g., ethanol, THF)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Catalyst Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral tartrate-derived ligand (0.1 mmol) and copper(II) acetate monohydrate (0.1 mmol) in the anhydrous solvent (5 mL). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the copper complex.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Addition of Reactants: To the cooled catalyst solution, add the aldehyde (1.0 mmol) followed by the slow addition of nitromethane (5.0 mmol).

  • Addition of Base: Add the base (0.1 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.

  • Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Mandatory Visualizations

Diagram 1: Logical Workflow for the Asymmetric Henry Reaction

Henry_Reaction_Workflow cluster_catalyst Catalyst Formation cluster_reaction Henry Reaction cluster_workup Work-up & Purification Ligand Chiral Tartrate Ligand Catalyst Chiral Copper(II) Complex Ligand->Catalyst Cu_Salt Cu(OAc)₂·H₂O Cu_Salt->Catalyst Solvent1 Anhydrous Solvent Solvent1->Catalyst Reaction_Mixture Reaction Mixture Catalyst->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Nitromethane Nitromethane Nitromethane->Reaction_Mixture Base Base Base->Reaction_Mixture Quenching Quenching (NH₄Cl aq.) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product β-Nitro Alcohol Purification->Product

Caption: Workflow for the copper-catalyzed asymmetric Henry reaction.

Diagram 2: Signaling Pathway of the Catalytic Cycle

Catalytic_Cycle Catalyst [Cu(II)L] Intermediate1 [Cu(II)L(RCHO)] Catalyst->Intermediate1 Coordination Substrate1 RCHO Substrate1->Intermediate1 Substrate2 CH₃NO₂ Intermediate2 [CH₂NO₂]⁻ Substrate2->Intermediate2 Deprotonation Base Base Base->Intermediate2 Intermediate3 Transition State Intermediate1->Intermediate3 Intermediate2->Intermediate3 Nucleophilic Attack Product Product (β-Nitro Alcohol) Intermediate3->Product Product->Catalyst Release

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Discussion and Future Outlook

The use of chiral copper(II) complexes derived from tartaric acid represents a significant advancement in asymmetric catalysis. The modularity of the tartrate ligand allows for fine-tuning of the catalyst structure to achieve optimal reactivity and enantioselectivity for a given substrate. While the application notes provided here focus on the well-established asymmetric Henry reaction, the potential of these catalysts extends to a broader range of organic transformations.

Future research in this area may focus on:

  • The development of novel tartrate-derived ligands to further improve catalyst performance.

  • The application of these catalytic systems to other important C-C and C-heteroatom bond-forming reactions.

  • The immobilization of these catalysts on solid supports for easier recovery and recycling, enhancing their industrial applicability.

References

Application Notes and Protocols: Copper(II) Tartrate Hydrate as a Catalyst for Acetylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylene, a conductive polymer, has garnered significant interest for its potential applications in electronics, materials science, and drug delivery systems. The synthesis of polyacetylene can be achieved through the polymerization of acetylene gas, a process often catalyzed by transition metal complexes. Copper-based catalysts have historically been employed for acetylene reactions, including its polymerization to form products ranging from dimers to high-molecular-weight polymers.

This document provides detailed application notes and protocols for the use of copper(II) tartrate hydrate as a catalyst precursor for the polymerization of acetylene. While this compound itself is not the direct catalytic species, it serves as a convenient and effective precursor that, upon thermal decomposition, forms highly active copper nanocrystals in situ. These nanocrystals then act as the catalyst for the polymerization of acetylene, yielding polyacetylene. The tartrate moiety plays a crucial role in the formation of well-dispersed copper nanoparticles, which is essential for catalytic activity.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Chemical Formula C₄H₄CuO₆·xH₂O
Appearance Blue-green crystalline solid[1]
CAS Number 946843-80-7[2]
Decomposition Temperature ~275 °C[2]
Solubility Insoluble in water[3]
Table 2: Typical Experimental Parameters for Acetylene Polymerization
ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol% (relative to monomer)Higher loading may increase reaction rate but can affect polymer properties.
Reaction Temperature 250-350 °CTemperature should be sufficient to decompose the copper(II) tartrate precursor.
Acetylene Gas Flow Rate 10-50 mL/minA continuous flow of acetylene is required to sustain the polymerization.
Reaction Time 1-4 hoursReaction time can be varied to control polymer yield and molecular weight.
Inert Gas Nitrogen or ArgonUsed for purging the system and providing an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of the Catalyst Bed (In-situ Activation)

This protocol describes the preparation of the active copper catalyst from the this compound precursor within the reaction vessel.

Materials:

  • This compound

  • Quartz tube reactor

  • Tube furnace

  • Inert support material (e.g., quartz wool, silica beads)

  • Nitrogen or Argon gas supply with flow controller

Procedure:

  • Place a small plug of quartz wool in the center of the quartz tube reactor.

  • Weigh the desired amount of this compound and mix it with a small amount of the inert support material.

  • Load the mixture into the quartz tube reactor, ensuring it is positioned in the center of the tube furnace.

  • Place another plug of quartz wool at the other end of the catalyst bed to secure it in place.

  • Assemble the quartz tube reactor within the tube furnace.

  • Purge the reactor with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min for 30 minutes to remove any air and moisture.

  • While maintaining the inert gas flow, heat the furnace to the desired reaction temperature (e.g., 300 °C) to induce the thermal decomposition of the this compound to form copper nanocrystals.

  • Hold at this temperature for 1 hour to ensure complete decomposition and catalyst activation.

  • The catalyst bed is now ready for the polymerization reaction.

Protocol 2: Polymerization of Acetylene

This protocol details the polymerization of acetylene gas over the prepared copper catalyst.

Materials:

  • Prepared catalyst bed in the quartz tube reactor

  • Acetylene gas supply with flow controller

  • Inert gas supply (Nitrogen or Argon) with flow controller

  • Gas washing bottle (for unreacted acetylene)

  • Cold trap (optional, to collect volatile byproducts)

Procedure:

  • Maintain the temperature of the tube furnace at the desired reaction temperature (e.g., 300 °C).

  • Continue the flow of inert gas through the reactor.

  • Introduce a controlled flow of acetylene gas into the reactor (e.g., 20 mL/min). The ratio of inert gas to acetylene can be adjusted.

  • Pass the outlet gas stream through a gas washing bottle containing a suitable solvent (e.g., isopropanol) to trap any unreacted acetylene and volatile oligomers.

  • Continue the reaction for the desired duration (e.g., 2 hours). The formation of a black or dark-colored polymer on the catalyst bed should be observed.

  • After the reaction is complete, stop the flow of acetylene gas.

  • Continue the flow of inert gas while the reactor cools down to room temperature.

  • Once cooled, carefully disassemble the reactor and collect the solid product, which consists of polyacetylene and the catalyst.

Protocol 3: Characterization of Polyacetylene

This protocol outlines the basic characterization of the synthesized polyacetylene.

Materials:

  • Synthesized polyacetylene

  • Appropriate solvents for washing (e.g., acetone, methanol)

  • Instrumentation for characterization (FTIR spectrometer, Raman spectrometer, Scanning Electron Microscope)

Procedure:

  • Purification: Wash the collected solid product with a suitable solvent to remove any soluble impurities and unreacted starting material. Dry the polymer under vacuum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet of the polyacetylene or use an ATR-FTIR setup.

    • Record the spectrum and identify the characteristic peaks for the polyacetylene backbone, such as the C=C stretching vibrations.

  • Raman Spectroscopy:

    • Acquire the Raman spectrum of the polymer.

    • Analyze the spectrum for the characteristic bands of cis- and trans-polyacetylene isomers.

  • Scanning Electron Microscopy (SEM):

    • Mount a small sample of the polymer on an SEM stub and coat it with a conductive material (e.g., gold).

    • Image the sample to observe the morphology of the polyacetylene, which may exhibit a fibrillar or globular structure.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (In-situ) cluster_poly Acetylene Polymerization cluster_char Product Characterization prep1 Load this compound prep2 Purge with Inert Gas prep1->prep2 prep3 Heat to 300°C prep2->prep3 prep4 Catalyst Activation prep3->prep4 poly1 Introduce Acetylene Gas prep4->poly1 Activated Catalyst poly2 Maintain Reaction Temperature poly1->poly2 poly3 Cool Down poly2->poly3 char1 Collect Polyacetylene poly3->char1 Polymer Product char2 Purify char1->char2 char3 Analyze (FTIR, Raman, SEM) char2->char3 Proposed_Mechanism cluster_catalyst_formation Catalyst Formation cluster_polymerization Polymerization precursor This compound heat Heat (Δ) precursor->heat active_catalyst Copper Nanocrystals (Cu⁰) heat->active_catalyst coordination Acetylene Coordination active_catalyst->coordination acetylene Acetylene (HC≡CH) acetylene->coordination insertion Chain Insertion coordination->insertion propagation Propagation insertion->propagation n HC≡CH polyacetylene Polyacetylene (-[CH=CH]n-) propagation->polyacetylene

References

Application of Copper(II) Tartrate in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) tartrate, a coordination complex of copper(II) ions and tartrate ligands, serves as a versatile and historically significant reagent in analytical chemistry. Its ability to participate in redox reactions and form diastereomeric complexes makes it valuable in both classical and modern analytical techniques. The most prominent application is its role as the key component in Fehling's solution for the determination of reducing sugars. More contemporary applications have emerged in the fields of electrochemical sensing and chiral separations, where the unique properties of the copper(II) tartrate complex are leveraged for high-sensitivity analysis and enantiomeric resolution.

These application notes provide detailed protocols and performance data for the key analytical uses of copper(II) tartrate, aimed at researchers and professionals in scientific and pharmaceutical fields.

Application 1: Quantitative Determination of Reducing Sugars using the Lane-Eynon Titration Method

The Lane-Eynon method is a classic titrimetric procedure for the quantification of reducing sugars, such as glucose, fructose, and lactose. This method relies on the reduction of the deep blue copper(II) tartrate complex (Fehling's solution) to a red precipitate of copper(I) oxide by the reducing sugar in a hot alkaline solution. The endpoint is detected by the disappearance of the blue color, often with the aid of an indicator like methylene blue.

Quantitative Data Presentation

The accuracy of the Lane-Eynon method is dependent on strict adherence to the standardized procedure. The "Fehling's Factor" is a critical parameter, representing the mass of a specific sugar (e.g., glucose) required to completely reduce a known volume of Fehling's solution.

ParameterValue/RangeNotes
Analyte Reducing Sugars (e.g., Glucose, Fructose, Lactose)Method is not specific to a single sugar.
Principle Redox TitrationCu(II) is reduced to Cu(I).
Indicator Methylene Blue (Internal)Endpoint is the disappearance of the blue color.
Typical Sample Fruit juices, honey, molasses, hydrolyzed starchRequires sample preparation to remove interferences.
Titration Time Should not exceed 3 minutesTo prevent auto-reduction of Fehling's solution.[1]

Experimental Workflow: Lane-Eynon Titration

Lane_Eynon_Workflow cluster_prep Preparation cluster_std Standardization cluster_analysis Sample Analysis P1 Prepare Fehling's A (CuSO4 solution) S1 Mix equal volumes of Fehling's A & B P1->S1 P2 Prepare Fehling's B (Na-K Tartrate + NaOH) P2->S1 P3 Prepare Standard Glucose Solution S3 Titrate with Standard Glucose Solution P3->S3 P4 Prepare Sample (Clarify & Filter) A3 Titrate with Prepared Sample P4->A3 S2 Heat to Boiling S1->S2 A1 Mix fresh Fehling's Solution S2->S3 S4 Determine Fehling's Factor S3->S4 A2 Heat to Boiling A1->A2 A2->A3 A4 Calculate Sugar Concentration A3->A4

Workflow for the Lane-Eynon method.
Detailed Experimental Protocol: Lane-Eynon Method

1. Reagent Preparation:

  • Fehling's Solution A: Dissolve 34.66 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in distilled water and make up the volume to 500 mL.[2]

  • Fehling's Solution B: Dissolve 173 g of potassium sodium tartrate (Rochelle salt, KNaC₄H₄O₆·4H₂O) and 50 g of sodium hydroxide (NaOH) in distilled water and make up the volume to 500 mL.[2][3]

  • Standard Glucose Solution (0.5% w/v): Accurately weigh 0.5 g of anhydrous glucose and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Methylene Blue Indicator (1% w/v): Dissolve 1 g of methylene blue in 100 mL of distilled water.

2. Standardization of Fehling's Solution:

  • Pipette 5.0 mL of Fehling's Solution A and 5.0 mL of Fehling's Solution B into a 250 mL conical flask. Add 40 mL of distilled water.

  • Fill a burette with the standard glucose solution.

  • Heat the Fehling's solution in the flask to boiling on a hot plate.

  • While the solution is boiling, add the standard glucose solution from the burette rapidly until the blue color of the solution begins to fade.

  • Add 2-3 drops of methylene blue indicator. The solution will turn blue again.

  • Continue the titration by adding the glucose solution dropwise until the blue color completely disappears, leaving a brick-red precipitate of copper(I) oxide.

  • Record the volume of glucose solution used (Titer value). Repeat the titration at least two more times to get concordant values.

  • Calculate Fehling's Factor (mg of glucose per 10 mL of mixed Fehling's solution): Fehling's Factor (F) = (Volume of glucose used in mL) × (Concentration of glucose in mg/mL)

3. Titration of Unknown Sample:

  • Prepare the sample solution. For sugary products, weigh a known amount, dissolve in water, and clarify using neutral lead acetate followed by potassium oxalate to remove coloring agents and other impurities. Filter and make up to a known volume.

  • Perform a preliminary titration as described in the standardization step to determine the approximate volume of the sample solution required.

  • Perform an accurate titration. Pipette 10 mL of mixed Fehling's solution into a flask, add a volume of the sample solution from the burette that is 1 mL less than the volume determined in the preliminary titration.

  • Heat to boiling and complete the titration as in the standardization step.

  • Calculate the concentration of reducing sugar in the sample: % Reducing Sugar (as glucose) = (F × Dilution Factor × 100) / (Titer of sample in mL × Weight of sample in mg)

Application 2: Non-Enzymatic Electrochemical Sensing of Glucose

Copper and its oxides, often in the form of nanoparticles or nanostructures, are excellent catalysts for the electro-oxidation of glucose in alkaline media. This property is exploited to develop highly sensitive non-enzymatic glucose sensors, which offer advantages over enzyme-based sensors in terms of stability, cost, and resistance to environmental factors. The copper(II)/copper(III) redox couple is believed to be the active species that facilitates the oxidation of glucose.

Quantitative Data Presentation

The performance of non-enzymatic copper-based glucose sensors is evaluated based on their sensitivity, limit of detection (LOD), linear range, and response time.

Sensor MaterialLinear Range (mM)Limit of Detection (µM)Sensitivity (µA mM⁻¹ cm⁻²)Reference
CuO Nanoparticles/Graphene0.0001 - 0.15--[4]
Cu₂O on Graphene Printed Electrode0.1 - 1.052.7182.9[5]
Dendritic Copper on Graphite Film0.025 - 2.70.6823237[5]
CuO Hollow Spheres0.001 - 16.01.035.2[4]
Copper-based Microfeathersup to 20.0-1009[6]
Au-CuO-rGO-MWCNTs0.0001 - 0.010.161111[7]

Experimental Workflow: Fabrication and Use of a CuO-based Sensor

Sensor_Workflow cluster_fab Sensor Fabrication cluster_analysis Electrochemical Analysis F1 Prepare Electrode Substrate (e.g., GCE) F3 Modify Electrode Surface with CuO Nanomaterial F1->F3 F2 Synthesize CuO Nanostructures F2->F3 F4 Dry and Characterize the Modified Electrode F3->F4 A1 Prepare Alkaline Electrolyte (e.g., 0.1 M NaOH) A3 Add Glucose Sample to Electrolyte A1->A3 A2 Setup Three-Electrode Cell (Working, Ref, Counter) A4 Perform Electrochemical Measurement (e.g., CV, Amperometry) A2->A4 A3->A4 A5 Correlate Current Response to Glucose Concentration A4->A5

Fabrication and analysis workflow for a CuO sensor.
Detailed Experimental Protocol: Fabrication of a CuO Nanoparticle-Modified Electrode

This protocol describes a general method for fabricating a non-enzymatic glucose sensor by modifying a glassy carbon electrode (GCE) with copper oxide nanoparticles.

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Copper(II) sulfate (CuSO₄) or Copper(II) acetate

  • Sodium hydroxide (NaOH)

  • Ascorbic acid (for reduction, if preparing Cu₂O)

  • Nafion solution (5%)

  • Alumina slurry (for polishing)

  • 0.1 M NaOH solution (for electrochemical measurements)

  • Glucose standards

2. Electrode Preparation and Modification:

  • Polishing the GCE: Polish the bare GCE with 0.3 and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Cleaning: Sonicate the polished electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles. Dry the electrode under a nitrogen stream.

  • Synthesis of CuO Nanoparticles: CuO nanoparticles can be synthesized via various methods, such as hydrothermal synthesis or precipitation. A simple precipitation method involves adding a NaOH solution dropwise to a heated solution of a copper salt (e.g., copper acetate) under vigorous stirring to precipitate CuO.

  • Electrode Modification:

    • Disperse a small amount (e.g., 1 mg) of the synthesized CuO nanoparticles in 1 mL of a water/ethanol solution containing 0.5% Nafion.

    • Sonicate the mixture for 30 minutes to form a homogeneous ink.

    • Drop-cast a small volume (e.g., 5 µL) of the CuO ink onto the cleaned GCE surface.

    • Allow the electrode to dry at room temperature.

3. Electrochemical Measurement of Glucose:

  • Set up a standard three-electrode electrochemical cell containing 0.1 M NaOH as the supporting electrolyte. Use the fabricated CuO/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Record a cyclic voltammogram (CV) in the absence of glucose to observe the electrochemical behavior of the modified electrode.

  • Add a known concentration of glucose to the electrolyte solution.

  • Record the CV or amperometric response. An increase in the anodic peak current (typically around +0.3 to +0.6 V vs. Ag/AgCl) will be observed, corresponding to the electro-oxidation of glucose.

  • Generate a calibration curve by plotting the current response versus the glucose concentration over the desired range.

Application 3: Chiral Separation by Ligand-Exchange Capillary Electrophoresis

Copper(II) tartrate can be used as a chiral selector in capillary electrophoresis (CE) for the enantiomeric separation of racemic compounds, particularly those containing carboxyl and hydroxyl groups, such as malic acid. The principle relies on the formation of transient, diastereomeric ternary complexes between the copper(II)-L-tartrate complex and the enantiomers of the analyte. These diastereomeric complexes have different stabilities and/or electrophoretic mobilities, enabling their separation in an electric field.

Quantitative Data Presentation

The effectiveness of a chiral CE separation is measured by the resolution (Rs) between the enantiomer peaks.

ParameterConditionResultReference
Analyte DL-Malic AcidBaseline separation[8]
Chiral Selector Copper(II)-L-TartrateForms diastereomeric complexes[8]
Running Buffer 1 mM CuSO₄ + 1 mM L-TartratepH 5.1[8]
Applied Voltage -20 kV-[8]
Temperature 30 °C-[8]
Resolution (Rs) ~4.0Excellent separation[8]

Logical Diagram: Principle of Chiral Separation

Chiral_Separation_Principle Selector Cu(II)-L-Tartrate (Chiral Selector) Complex_R Diastereomeric Complex 1 [Cu(L-Tartrate)(R-Analyte)] Selector->Complex_R Complex_S Diastereomeric Complex 2 [Cu(L-Tartrate)(S-Analyte)] Selector->Complex_S R_Analyte R-Enantiomer R_Analyte->Complex_R S_Analyte S-Enantiomer S_Analyte->Complex_S Separation Different Electrophoretic Mobilities Complex_R->Separation Complex_S->Separation

Principle of ligand-exchange chiral separation.
Detailed Experimental Protocol: Chiral Separation of Malic Acid

This protocol is adapted for the separation of D- and L-malic acid using a copper(II)-L-tartrate selector.

1. Reagents and Equipment:

  • Capillary Electrophoresis (CE) system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., ~50 cm total length).

  • Copper(II) sulfate (CuSO₄).

  • L-Tartaric acid.

  • DL-Malic acid standard.

  • Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment.

2. Preparation of the Background Electrolyte (BGE):

  • Prepare a 1 mM solution of CuSO₄ in deionized water.

  • Prepare a 1 mM solution of L-tartaric acid in deionized water.

  • Mix equal volumes of the CuSO₄ and L-tartaric acid solutions.

  • Adjust the pH of the final mixture to 5.1 using dilute NaOH or HCl.

  • Degas the BGE by sonication or vacuum filtration before use.

3. Capillary Conditioning:

  • Before the first use, rinse the new capillary sequentially with 1.0 M NaOH (20 min), deionized water (10 min), and the BGE (20 min).

  • Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (3 min) to ensure reproducible migration times.

4. Sample Preparation and Analysis:

  • Dissolve the DL-malic acid standard in the BGE to a suitable concentration (e.g., 1 mg/mL).

  • Introduce the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Place the capillary ends into the BGE vials.

  • Apply a voltage of -20 kV and maintain the capillary temperature at 30 °C.

  • Monitor the separation at a suitable wavelength (e.g., 280 nm for direct detection of the complex).

  • The two enantiomers of malic acid will be resolved as distinct peaks in the electropherogram.

References

Spectrophotometric Determination of Copper Using Copper(II) Tartrate Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative determination of copper(II) ions in aqueous solutions through spectrophotometry, leveraging the formation of a colored copper(II) tartrate complex. This method offers a simple, cost-effective, and accessible alternative to more complex analytical techniques. The protocols outlined below cover the preparation of necessary reagents, the procedure for complex formation, and the subsequent spectrophotometric analysis. While this method is robust, potential interferences and optimization parameters are also discussed to ensure accurate and reproducible results.

Introduction

Copper is a vital trace element in numerous biological processes, yet it can be toxic at elevated concentrations. Consequently, the precise quantification of copper is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and clinical diagnostics. Spectrophotometry provides a straightforward analytical approach for this purpose. The principle of this method is based on the reaction between copper(II) ions and a complexing agent, in this case, tartrate, to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the copper complex, is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of the solution is linearly related to the concentration of the analyte, enabling accurate quantification.

Chemical Principle

Copper(II) ions react with tartrate ions in a neutral to alkaline medium to form a stable, colored complex. The stoichiometry of the complex can vary depending on the pH, with a 1:1 metal-to-ligand ratio being reported in alkaline conditions. The resulting complex exhibits a characteristic absorbance in the visible region of the electromagnetic spectrum, which can be measured using a spectrophotometer.

Experimental Protocols

Materials and Reagents
  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) , analytical grade

  • Sodium Potassium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O) , analytical grade

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Hydrochloric Acid (HCl) for pH adjustment

  • Distilled or Deionized Water

  • Volumetric flasks (100 mL, 250 mL, 1000 mL)

  • Pipettes (1 mL, 5 mL, 10 mL)

  • Spectrophotometer (visible range)

  • Cuvettes (1 cm path length)

  • pH meter

Preparation of Solutions
  • 1000 ppm Copper(II) Stock Solution: Accurately weigh 3.929 g of CuSO₄·5H₂O and dissolve it in distilled water in a 1000 mL volumetric flask. Make up to the mark with distilled water. This solution contains 1000 µg/mL of Cu(II).

  • Working Standard Copper(II) Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution. For example, to prepare a 100 ppm solution, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

  • 0.1 M Sodium Potassium Tartrate Solution: Dissolve 28.22 g of KNaC₄H₄O₆·4H₂O in distilled water and dilute to 1000 mL in a volumetric flask.

  • 0.1 M NaOH and 0.1 M HCl: Prepare as required for pH adjustment.

Experimental Procedure
  • Preparation of Calibration Standards:

    • Pipette known volumes (e.g., 1, 2, 4, 6, 8, 10 mL) of the 100 ppm working standard copper(II) solution into a series of 50 mL volumetric flasks.

    • To each flask, add 10 mL of the 0.1 M sodium potassium tartrate solution.

    • Adjust the pH of each solution to a predetermined optimal value (e.g., pH 8-9) using 0.1 M NaOH or 0.1 M HCl.

    • Dilute to the mark with distilled water and mix thoroughly.

    • Prepare a blank solution containing all reagents except the copper(II) standard.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the copper(II) tartrate complex, which is approximately 675 nm.[1]

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of each calibration standard.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of copper(II) (in ppm or µg/mL).

    • The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.

  • Analysis of Unknown Sample:

    • Take a known volume of the sample solution in a 50 mL volumetric flask.

    • Follow the same procedure as for the calibration standards (addition of tartrate solution, pH adjustment, and dilution).

    • Measure the absorbance of the sample solution at 675 nm.

    • Determine the concentration of copper(II) in the sample from the calibration curve.

Quantitative Data Summary

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 675 nm[1]
pH 6.0 - 9.0[2]
Linearity Range 8.5 - 70 µg/mL[2]
Limit of Detection (LOD) 5.56 µg/mL[2]
Stoichiometry (Metal:Ligand) 1:1 (in alkaline medium)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_calib Calibration cluster_sample Sample Analysis prep_stock Prepare 1000 ppm Cu(II) Stock Solution prep_working Prepare Working Standard Solutions prep_stock->prep_working add_standards Pipette Cu(II) Standards into Volumetric Flasks prep_working->add_standards prep_tartrate Prepare 0.1 M Sodium Potassium Tartrate add_tartrate Add Tartrate Solution add_standards->add_tartrate adjust_ph Adjust pH (8-9) add_tartrate->adjust_ph dilute Dilute to Volume adjust_ph->dilute measure_abs Measure Absorbance at 675 nm dilute->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Concentration from Calibration Curve plot_curve->determine_conc Use Curve prep_sample Prepare Sample Solution measure_sample Measure Sample Absorbance prep_sample->measure_sample measure_sample->determine_conc

Caption: Experimental workflow for the spectrophotometric determination of copper.

Chemical Reaction Pathway

Caption: Formation of the Copper(II) Tartrate complex.

Discussion and Interferences

The formation of the copper(II) tartrate complex is influenced by pH, with optimal color development typically observed in the neutral to alkaline range. It is crucial to maintain a consistent pH across all standards and samples to ensure reproducibility.

Several metal ions can potentially interfere with this determination by forming their own colored complexes with tartrate or by precipitating as hydroxides at the working pH. Potential interfering ions include iron(III), cobalt(II), and nickel(II). The interference from some of these ions can be minimized by the use of masking agents. However, if significant interference is suspected, an alternative analytical method may be more appropriate.

Conclusion

The spectrophotometric determination of copper using the copper(II) tartrate complex is a viable and accessible method for quantitative analysis. By following the detailed protocols and being mindful of the key experimental parameters and potential interferences, researchers can achieve reliable and accurate measurements of copper concentrations in various aqueous samples. This method is particularly well-suited for routine analysis in laboratories with access to basic spectrophotometric equipment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Copper(II) Tartrate Hydrate Crystal Growth in Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the growth of copper(II) tartrate hydrate crystals in a silica gel medium.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystal growth process.

Question Possible Cause(s) Suggested Solution(s)
Why are no crystals forming, or why is nucleation density very low? - Suboptimal pH: The pH of the gel significantly influences nucleation. At high pH values, the quality of the crystal is not good.[1][2] - Inappropriate Gel Density: A very dense gel can hinder diffusion of the reactants, preventing crystal formation. Conversely, a gel that is not dense enough may not support crystal growth. - Insufficient Gel Aging: The aging of the gel plays a significant role in regulating the rate of nucleation.[3] Insufficient aging may lead to rapid diffusion and poor nucleation. Longer aging times can reduce pore size and nucleation density.[1][2][4] - Reactant Concentrations: Incorrect concentrations of the copper(II) chloride and tartaric acid solutions can prevent the necessary supersaturation for crystal growth.- Adjust pH: The optimal pH for the growth of well-formed copper(II) tartrate crystals is around 4.0 to 4.4.[1][2][3] Use acetic acid or another suitable buffer to adjust the pH of the sodium metasilicate solution before gelation. - Optimize Gel Density: An optimal gel density of 1.04 g/cm³ has been found to support favorable crystal growth conditions.[3] Adjust the concentration of the sodium metasilicate solution to achieve this density. - Optimize Gel Aging: Allow the gel to age for a sufficient period before adding the supernatant solution. An aging period of 3 to 4 days after the gel has set is recommended for optimal crystal growth.[1][2][5] - Adjust Reactant Concentrations: Use appropriate concentrations for the reactants. Commonly used concentrations are 1 M for both the tartaric acid incorporated into the gel and the copper(II) chloride solution used as the supernatant.[1][2]
Why are the crystals small, poorly formed, or of low quality? - Incorrect pH: A pH deviating from the optimal range can lead to poor crystal morphology. High pH, in particular, results in poor quality crystals.[1][2] - Rapid Nucleation: Too many nucleation sites forming at once can lead to a large number of small crystals competing for material. This can be caused by a non-optimal pH or insufficient gel aging. - Temperature Fluctuations: Sudden drops in ambient temperature can decrease the solubility of the supernatant solution, impacting the crystallization process.[3]- Fine-tune pH: Ensure the gel pH is within the optimal range of 4.0-4.4 for well-formed crystals.[1][2][3] - Control Nucleation: Increase the gel aging time to reduce the number of nucleation sites.[3] This allows for the growth of larger, higher-quality crystals. - Maintain Stable Temperature: Conduct the experiment in a temperature-controlled environment to avoid fluctuations that can affect solubility and crystal growth rate.
Why is there a white, opaque precipitate (HCl) forming? - By-product Formation: The reaction between copper(II) chloride and tartaric acid produces copper(II) tartrate and hydrochloric acid (HCl) as a by-product.[2] In test tubes with a high concentration of copper chloride, the formation of HCl can be observed.[3]- This is a natural by-product of the reaction and is generally not a cause for concern unless it interferes with the observation of the copper tartrate crystals. The HCl precipitate typically forms above the gel interface.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for growing this compound crystals in silica gel?

A1: The ideal pH for promoting the growth of well-formed copper(II) tartrate crystals is in the range of 4.0 to 4.4.[1][2][3] A pH of 4.4 has been identified as optimal for forming a stable and transparent gel that supports the growth of high-quality crystals.[3]

Q2: How does gel aging affect crystal growth?

A2: Gel aging is a crucial parameter. As the gel aging time increases, the number of copper tartrate crystals formed decreases.[3] This is attributed to a reduction in the gel's pore size and a lower diffusion rate, leading to a decrease in nucleation density.[1][2][3] While this results in fewer crystals, it can promote the growth of larger, better-quality crystals. An aging period of 3 to 4 days is often optimal.[1][2][5]

Q3: What is the recommended gel density?

A3: A gel density of 1.04 g/cm³ has been found to be optimal for favorable crystal growth conditions.[3] It is generally desirable to work with the lowest gel concentrations that can be conveniently handled, as denser gels can result in poorer quality crystals.[2]

Q4: What is the single diffusion technique for this experiment?

A4: The single diffusion technique involves preparing a silica gel that contains one of the reactants (tartaric acid).[1] After the gel has set, a solution of the second reactant (copper(II) chloride) is carefully poured on top.[1][2] The copper(II) chloride then diffuses into the gel, where it reacts with the tartaric acid to form insoluble copper(II) tartrate crystals.[1]

Q5: How long does it take for crystals to grow?

A5: Nucleation typically begins approximately 7 to 8 days after the introduction of the reactants.[3] The completion of crystal growth can take between 30 and 45 days.[1][2]

Experimental Data Summary

The following table summarizes the optimal conditions for this compound crystal growth based on available literature.

ParameterOptimal ValueObservations
Gel pH 4.0 - 4.4A pH of 4.4 provides a stable, transparent gel, ideal for high-quality crystal growth.[3] High pH leads to poor quality crystals.[1][2]
Gel Density 1.04 g/cm³This density supports favorable crystal growth.[3]
Gel Aging Time 3 - 4 daysLonger aging reduces nucleation sites, leading to fewer but larger crystals.[1][2][3]
Tartaric Acid Concentration 1 MUsed as the inner reactant within the gel.[1][2]
Copper(II) Chloride Concentration 1 MUsed as the outer reactant (supernatant solution).[1][2]
Temperature Ambient/Room TemperatureSudden drops in temperature can negatively impact the process.[3]

Experimental Protocol: Single Diffusion Method

This protocol outlines the steps for growing this compound crystals using the single diffusion technique in a silica gel medium.

  • Preparation of Sodium Metasilicate Solution: Prepare a 1 M solution of sodium metasilicate (Na₂SiO₃·9H₂O) in deionized water. Adjust the density to 1.04 g/cm³.

  • Preparation of Tartaric Acid Solution: Prepare a 1 M solution of tartaric acid (C₄H₆O₆) in deionized water.

  • Gel Preparation and pH Adjustment:

    • In a borosilicate glass test tube (e.g., 25 cm height, 2.5 cm diameter), mix the sodium metasilicate solution and the tartaric acid solution.

    • Carefully adjust the pH of the mixture to the desired value (optimally between 4.0 and 4.4) by adding acetic acid.

    • Seal the test tube and allow the gel to set. This may take some time.

  • Gel Aging: Once the gel has set firmly, allow it to age for the optimal duration, typically 3 to 4 days, in a sealed container to prevent drying.[1][2][5]

  • Addition of Supernatant:

    • Prepare a 1 M solution of copper(II) chloride (CuCl₂·2H₂O).

    • After the aging period, carefully pour the copper(II) chloride solution on top of the set gel, running it down the side of the test tube to avoid disturbing the gel surface.

  • Crystal Growth:

    • Seal the test tube again to prevent evaporation and contamination.

    • Place the test tube in a vibration-free location with a stable ambient temperature.

    • Allow the system to stand for several weeks. Nucleation is expected to start after 7-8 days, with crystal growth being complete in 30-45 days.[1][2][3]

  • Observation and Harvesting:

    • Monitor the test tube periodically for crystal growth at the gel-supernatant interface and within the gel.

    • Once the crystals have reached the desired size, they can be carefully harvested from the gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_gel Gelation and Aging cluster_growth Crystal Growth prep_sms Prepare 1M Sodium Metasilicate Solution mix Mix Sodium Metasilicate and Tartaric Acid prep_sms->mix prep_ta Prepare 1M Tartaric Acid Solution prep_ta->mix prep_cucl2 Prepare 1M Copper(II) Chloride Solution add_supernatant Add Copper(II) Chloride Solution as Supernatant prep_cucl2->add_supernatant adjust_ph Adjust pH to 4.0-4.4 mix->adjust_ph gel_set Allow Gel to Set adjust_ph->gel_set gel_age Age Gel for 3-4 Days gel_set->gel_age gel_age->add_supernatant diffusion Incubate at Room Temp (30-45 Days) add_supernatant->diffusion crystals Copper(II) Tartrate Hydrate Crystals Form diffusion->crystals

Caption: Experimental workflow for copper(II) tartrate crystal growth.

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Crystal Growth Outcomes ph Gel pH nucleation Nucleation Rate and Density ph->nucleation Optimal at 4.0-4.4 quality Crystal Quality (Size, Morphology) ph->quality High pH = Poor Quality density Gel Density density->nucleation Optimal at 1.04 g/cm³ aging Gel Aging Time aging->nucleation Longer time reduces density concentration Reactant Concentration concentration->nucleation nucleation->quality Lower density can improve quality

Caption: Key parameters influencing crystal growth outcomes.

References

effect of reactant concentration on copper(II) tartrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of copper(II) tartrate. The following information addresses common issues related to the effect of reactant concentration on the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of copper(II) tartrate?

The synthesis of copper(II) tartrate typically involves the reaction of a copper(II) salt with tartaric acid. When using copper chloride and tartaric acid, the reaction is as follows:

CuCl₂ + C₄H₆O₆ → CuC₄H₄O₆↓ + 2HCl[1]

Q2: Why is the gel growth method often used for copper(II) tartrate synthesis?

The gel growth method is frequently employed because copper(II) tartrate is sparingly soluble in water and decomposes before reaching its melting point, making conventional high-temperature crystal growth techniques unsuitable.[2][3] The gel medium provides a controlled environment for the slow diffusion of reactants, which encourages the growth of well-formed, high-quality crystals at ambient temperatures.[2][4]

Q3: What are the key parameters that influence the quality of copper(II) tartrate crystals in the gel growth method?

Several factors significantly impact crystal formation, including:

  • Reactant Concentrations: The concentration of both the copper salt and tartaric acid solutions affects the rate of crystal growth and the resulting crystal morphology.[2][3]

  • Gel pH: The pH of the silica gel medium is a critical factor for optimal crystal growth.[1][4]

  • Gel Density (Specific Gravity): The density of the gel influences the diffusion rate of reactants and the quality of the resulting crystals.[3][4]

  • Gel Aging: The time the gel is allowed to set before adding the supernatant solution can affect nucleation density and crystal size.[1][3]

Troubleshooting Guides

Issue 1: Low or No Crystal Yield

Possible Cause:

  • Inappropriate Reactant Concentrations: The concentrations of the copper salt and tartaric acid may not be optimal for precipitation.

  • Incorrect pH: The pH of the reaction medium may inhibit the formation of the copper(II) tartrate complex.

  • Excessive Gel Aging: Prolonged aging of the gel can reduce pore size, hindering diffusion and nucleation.[1][3]

Solutions:

  • Optimize Reactant Concentrations: Systematically vary the concentrations of the copper(II) salt and tartaric acid solutions. A common starting point is using 1M solutions of each reactant.[1][4]

  • Adjust pH: The optimal pH for the gel medium is typically around 4.0.[1] Use an acid like acetic acid to adjust the pH of the sodium metasilicate solution during gel preparation.[3]

  • Control Gel Aging: An aging period of 3 to 4 days has been found to be optimal for crystal growth.[1][5]

Issue 2: Poor Crystal Quality (Small, Poorly Formed, or Opaque Crystals)

Possible Cause:

  • High Reactant Concentration: Higher concentrations can lead to rapid crystal growth, resulting in smaller, less defined crystals.[3]

  • High Gel Density: Denser gels can impede the diffusion of reactants, leading to lower quality crystals.[3]

Solutions:

  • Lower Reactant Concentration: Slower crystal growth, achieved with lower reactant concentrations, often results in larger, well-defined prismatic crystals.[3]

  • Optimize Gel Density: The ideal specific gravity for the silica gel is in the range of 1.03 to 1.06.[3] Gels with lower density, while taking longer to set, tend to produce higher quality crystals.[3]

Issue 3: Formation of Undesired Byproducts

Possible Cause:

  • Presence of Impurities: The use of non-analytical grade reagents can introduce impurities that may co-precipitate with the copper(II) tartrate.

  • Side Reactions: In alkaline solutions, there is a risk of precipitating copper hydroxide if the tartrate concentration is insufficient to form a stable complex.[6]

Solutions:

  • Use High-Purity Reagents: Ensure that all chemicals, including the copper salt, tartaric acid, and sodium metasilicate, are of analytical grade.[1][4]

  • Maintain an Acidic to Neutral pH: For the single diffusion gel growth method, maintaining a pH of around 4.0 helps to avoid the formation of copper hydroxide.[1]

Data Presentation

Table 1: Effect of Reactant Concentration on Crystal Characteristics

Copper Chloride (Outer Reactant) ConcentrationTartaric Acid (Inner Reactant) ConcentrationObserved Crystal CharacteristicsReference
1 M1 MBluish, moderately transparent, prismatic crystals. Size: 3 mm x 3 mm x 1 mm.[1][4]
Higher ConcentrationNot specifiedFaster crystal growth, potentially leading to smaller or less defined crystals.[3]
Lower ConcentrationNot specifiedSlower crystal growth, resulting in well-defined prismatic crystals.[3]

Table 2: Optimized Growth Conditions for Copper(II) Tartrate Crystals in Silica Gel

ParameterOptimized ValueReference
pH of Gel4.0[1]
Specific Gravity of Gel1.03 - 1.06[3]
Gel Aging Period3 - 4 days[1][5]
Concentration of Copper Chloride1 M[1][4]
Concentration of Tartaric Acid1 M[1][4]

Experimental Protocols

Detailed Methodology for Copper(II) Tartrate Synthesis via Single Diffusion Gel Growth

This protocol is a synthesis of methodologies described in the cited literature.[1][4][5]

Materials:

  • Sodium Metasilicate (Na₂SiO₃)

  • Tartaric Acid (C₄H₆O₆)

  • Copper(II) Chloride (CuCl₂)

  • Deionized Water

  • Acetic Acid (for pH adjustment)

  • Test tubes (e.g., 1.8 cm x 15 cm)

Procedure:

  • Gel Preparation:

    • Prepare 1M solutions of sodium metasilicate and tartaric acid in deionized water.

    • In a test tube, add the 1M sodium metasilicate solution to the 1M tartaric acid solution while stirring until a pH of 4.0 is achieved.

    • Seal the test tube and allow the gel to set. This may take some time.

  • Gel Aging:

    • Once the gel has set firmly, allow it to age for 3 to 4 days in the sealed test tube.

  • Addition of Supernatant:

    • Prepare a 1M aqueous solution of copper chloride.

    • Carefully pour the copper chloride solution on top of the set gel, allowing it to run down the sides of the test tube to avoid disturbing the gel surface.

  • Crystal Growth:

    • Seal the test tube again to prevent evaporation and contamination.

    • Allow the setup to stand at room temperature. Bluish crystals of copper(II) tartrate should start to appear within a day.

    • Crystal growth may continue for 30-45 days.

  • Harvesting Crystals:

    • Once crystal growth is complete, carefully remove the crystals from the gel.

    • Wash the crystals with deionized water to remove any adhering gel and soluble impurities.

    • Dry the crystals at room temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_gel Gel Formation & Aging cluster_growth Crystal Growth cluster_harvest Harvesting prep_sms Prepare 1M Sodium Metasilicate Solution mix_gel Mix Sodium Metasilicate and Tartaric Acid (pH 4.0) prep_sms->mix_gel prep_ta Prepare 1M Tartaric Acid Solution prep_ta->mix_gel prep_cucl2 Prepare 1M Copper Chloride Solution add_cucl2 Add Copper Chloride Solution as Supernatant prep_cucl2->add_cucl2 set_gel Allow Gel to Set mix_gel->set_gel age_gel Age Gel (3-4 days) set_gel->age_gel age_gel->add_cucl2 grow_crystals Allow Crystals to Grow (30-45 days) add_cucl2->grow_crystals harvest Harvest Crystals grow_crystals->harvest wash Wash with Deionized Water harvest->wash dry Dry Crystals wash->dry

Caption: Experimental workflow for the synthesis of copper(II) tartrate via the gel growth method.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Synthesis Outcome (Low Yield, Poor Quality) cause1 Inappropriate Reactant Concentration problem->cause1 cause2 Incorrect Gel pH problem->cause2 cause3 Suboptimal Gel Density problem->cause3 cause4 Incorrect Gel Aging problem->cause4 solution1 Vary Reactant Concentrations (e.g., start with 1M) cause1->solution1 solution2 Adjust Gel pH to ~4.0 cause2->solution2 solution3 Adjust Gel Specific Gravity to 1.03-1.06 cause3->solution3 solution4 Set Gel Aging Time to 3-4 days cause4->solution4

Caption: Troubleshooting logic for copper(II) tartrate synthesis issues.

References

Technical Support Center: Enhancing the Solubility of Copper(II) Tartrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving copper(II) tartrate in organic solvents. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide & FAQs

Q1: I am unable to dissolve copper(II) tartrate in common organic solvents like ethanol, acetone, or ethyl acetate. Is this expected?

A1: Yes, this is expected. Copper(II) tartrate is generally considered insoluble or only slightly soluble in water and most common neutral organic solvents.[1][2] Its ionic nature and crystal lattice energy prevent it from readily dissolving in solvents that cannot effectively solvate both the copper(II) cation and the tartrate anion.

Q2: How can I improve the solubility of copper(II) tartrate in an organic solvent system?

A2: The most effective strategy to enhance the solubility of copper(II) tartrate is through the formation of a more soluble complex. This can be achieved by adding a suitable complexing agent (ligand) to your solvent system. The ligand will coordinate with the copper(II) ion, forming a new complex with improved solubility characteristics. Additionally, adjusting the pH can be effective, particularly in aqueous or mixed-aqueous systems.[1]

Q3: What types of complexing agents are effective for solubilizing copper(II) tartrate?

A3: Several types of ligands can improve the solubility of copper(II) tartrate. These include:

  • Nitrogen-based ligands: Amines, such as pyridine and its derivatives, imidazole, and 2-methylimidazole, are known to form stable, more soluble complexes with copper(II).[3][4][5]

  • Excess Tartrate: In some cases, an excess of a soluble tartrate salt (like sodium or potassium tartrate) can form more complex, soluble copper-tartrate species, especially in alkaline conditions.

  • Other Chelating Agents: Bidentate or polydentate ligands that can form stable chelate rings with the copper(II) ion can significantly enhance solubility.

Q4: I tried using pyridine, but my copper complex precipitated. Why did this happen?

A4: While pyridine can form soluble complexes with copper(II), the resulting complex itself may have limited solubility in certain solvents. For instance, some tetrapyridine-copper(II) salts have been reported to be insoluble in alcohols and ether. The solubility of the final complex is dependent on the nature of the ligand, the counter-ion, and the solvent system. It is crucial to select a solvent that can solubilize the newly formed complex.

Q5: Are there any specific solvents that are more likely to dissolve copper(II) tartrate complexes?

A5: Solvents with good coordinating ability and higher polarity are often better choices for dissolving copper complexes. For example, certain copper(II) phthalocyanine complexes exhibit excellent solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF).[2] When using a complexing agent, consider these solvents as starting points for your experiments.

Q6: How does pH influence the solubility of copper(II) tartrate?

A6: In aqueous or protic organic solvents, pH can have a significant impact. Copper carboxylates, like copper(II) tartrate, tend to be more soluble in basic solutions.[1] In alkaline conditions, the tartrate ligand can become fully deprotonated, which facilitates the formation of soluble copper-tartrate complexes and prevents the precipitation of copper hydroxide.[6]

Q7: Can temperature be used to increase the solubility?

A7: For many compounds, solubility increases with temperature. This is also generally true for copper(II) tartrate, particularly in aqueous solutions.[1] However, for organic solvents, the effect of temperature should be determined empirically. While heating can increase the rate of dissolution and the amount of solute that can be dissolved, it is important to ensure that the complex remains stable at elevated temperatures.

Quantitative Data Summary

SolventQualitative Solubility of Copper(II) TartrateQualitative Solubility with Complexing Agents
WaterSlightly SolubleIncreased with excess tartrate in alkaline solution
Methanol, EthanolInsolubleGenerally low, complex may precipitate
AcetoneInsolubleData not available
Diethyl EtherInsolubleGenerally low, complex may precipitate
Dimethyl Sulfoxide (DMSO)InsolublePotentially high for certain complexes
Dimethylformamide (DMF)InsolublePotentially high for certain complexes
Tetrahydrofuran (THF)InsolublePotentially high for certain complexes
PyridineReacts to form a complexSolubility of the complex varies

Key Experimental Protocols

Protocol 1: General Method for Enhancing Solubility using a Complexing Agent

  • Solvent Selection: Choose a suitable organic solvent. Aprotic, polar solvents like DMSO or DMF are good starting points.

  • Ligand Addition: Dissolve the chosen complexing agent (e.g., pyridine, imidazole) in the solvent. The molar ratio of ligand to copper(II) tartrate will need to be optimized, but a starting point of 2:1 or 4:1 (ligand:copper) is often effective.

  • Addition of Copper(II) Tartrate: Add the solid copper(II) tartrate to the ligand-containing solvent.

  • Dissolution: Stir the mixture at room temperature. Gentle heating may be applied to facilitate dissolution, but monitor for any signs of degradation (e.g., color change).

  • Observation: Observe for the formation of a clear, colored solution, indicating the dissolution of the copper(II) tartrate as a complex. If a precipitate forms, the resulting complex may be insoluble in the chosen solvent.

Protocol 2: Preparation of a Saturated Aqueous Solution of Copper(II) Tartrate

This protocol is for determining the solubility product constant (Ksp) but demonstrates the low solubility in an aqueous medium.[7][8]

  • Solution Preparation: Prepare a 0.1 M solution of copper(II) sulfate and a 0.1 M solution of a soluble tartrate salt (e.g., sodium tartrate).

  • Precipitation: Mix equal volumes of the two solutions. A precipitate of copper(II) tartrate will form.

  • Equilibration: Allow the mixture to stand for a sufficient time to reach equilibrium.

  • Separation: Separate the solid precipitate from the supernatant by centrifugation or filtration.

  • Analysis: The supernatant is a saturated solution of copper(II) tartrate. The concentration of copper(II) ions can be determined spectrophotometrically.

Visualizations

experimental_workflow cluster_start Starting Material cluster_problem Problem cluster_strategy Solubilization Strategy cluster_steps Experimental Steps cluster_outcome Outcome start Insoluble Copper(II) Tartrate problem Poor Solubility in Organic Solvent start->problem strategy Complex Formation problem->strategy step1 Select Organic Solvent strategy->step1 step2 Add Complexing Agent (Ligand) step1->step2 step3 Add Copper(II) Tartrate step2->step3 step4 Stir / Heat step3->step4 outcome_success Soluble Copper(II) Complex in Solution step4->outcome_success Success outcome_fail Precipitate of Insoluble Complex step4->outcome_fail Failure

Caption: Workflow for improving copper(II) tartrate solubility.

logical_relationship cluster_components Components cluster_process Process cluster_product Product cu_tartrate Copper(II) Tartrate (Insoluble) reaction Complexation Reaction cu_tartrate->reaction ligand Complexing Agent (Soluble) ligand->reaction cu_complex Copper(II) Complex (Soluble) reaction->cu_complex

Caption: Logical relationship of complexation for solubility.

References

Technical Support Center: Stability of Copper(II) Tartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) tartrate solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of copper(II) tartrate solutions?

A1: The stability of copper(II) tartrate solutions is primarily affected by pH, temperature, and the presence of complexing agents. Copper(II) tartrate is sparingly soluble in water but its solubility and stability can be significantly increased in alkaline conditions through the formation of a soluble complex with tartrate ions.[1][2]

Q2: Why do my copper(II) tartrate solutions form a precipitate over time?

A2: Precipitation in copper(II) tartrate solutions, especially under alkaline conditions, is often due to the formation of copper(II) hydroxide. While tartrate ions form a soluble complex with copper(II) ions, this complex can be unstable over time and slowly decompose, leading to the precipitation of the less soluble copper(II) hydroxide.[1] This is a common issue, for example, with Fehling's solution if the two component solutions are mixed long before use.[3][4]

Q3: What is the characteristic color of a stable copper(II) tartrate solution?

A3: A stable, alkaline solution of a copper(II) tartrate complex, such as Fehling's solution, has a characteristic deep blue color.[3][4] A change from this deep blue color may indicate instability or a chemical reaction.

Q4: Can temperature affect the stability of my copper(II) tartrate solution?

A4: Yes, temperature can significantly impact the stability. Generally, increasing the temperature increases the solubility of copper(II) tartrate.[2] However, in the context of a stabilized alkaline solution like Fehling's solution, heating is used to accelerate the reaction with reducing agents. Prolonged heating in the absence of a reducing agent can lead to the decomposition of the complex and the formation of a black precipitate of cupric oxide.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
A blue or turquoise precipitate forms in the solution upon preparation or during storage. The pH of the solution is not sufficiently alkaline to favor the formation and stabilization of the soluble copper(II)-tartrate complex, leading to the precipitation of copper(II) tartrate or copper(II) hydroxide.[6]Ensure the solution is adequately alkaline. For applications like Fehling's test, this is achieved by preparing the copper(II) tartrate in a solution of sodium hydroxide.[5] It is often recommended to prepare the copper sulfate solution and the alkaline tartrate solution separately and mix them just before use to ensure stability.[1][4][7]
The solution color is not the expected deep blue. The complex between copper(II) and tartrate has not formed correctly. This could be due to incorrect pH, insufficient tartrate concentration, or the presence of interfering substances.Verify the concentrations of all reagents and the pH of the solution. Ensure that the tartrate is in sufficient excess to complex with the copper(II) ions.[8]
Upon heating (without a reducing agent), a black precipitate forms. The copper(II)-tartrate complex has decomposed due to excessive or prolonged heating, resulting in the formation of black cupric oxide.[5]Avoid prolonged heating of the copper(II) tartrate solution in the absence of the intended reactant. For experiments requiring heat, such as Fehling's test, apply heat for the specified duration.[7]
Inconsistent results in quantitative analysis (e.g., for reducing sugars). The copper(II) tartrate solution may have degraded, leading to a lower effective concentration of the active reagent. This is a known issue with pre-mixed Fehling's solution.[3]For quantitative applications, it is crucial to use a freshly prepared copper(II) tartrate solution by mixing the stable component solutions (e.g., Fehling's A and B) immediately before the experiment.[4][5]

Data Presentation

Table 1: Factors Affecting the Stability of Alkaline Copper(II) Tartrate Solutions

FactorEffect on StabilityNotes
pH Crucial for stability. Alkaline conditions (typically pH > 10) are required to deprotonate the tartaric acid and form the stable, soluble bis(tartrato)cuprate(II) complex, preventing the precipitation of copper(II) hydroxide.[6]At neutral or acidic pH, the complex is not favored, and copper(II) tartrate has low solubility.[2]
Temperature Increased temperature generally increases the solubility of copper(II) tartrate.[2] However, it can also accelerate the decomposition of the complex in alkaline solutions.In applications like Fehling's test, heating is necessary to drive the redox reaction with reducing sugars.[7]
Concentration of Tartrate A sufficient excess of tartrate is necessary to chelate all the copper(II) ions and maintain them in solution in an alkaline medium.[8]The tartrate acts as a chelating agent, preventing the precipitation of Cu(OH)₂.[5]
Storage Alkaline copper(II) tartrate solutions like Fehling's solution are not stable over long periods when mixed. The complex slowly decomposes.[1][3]For this reason, the components are typically stored as two separate solutions (one with copper sulfate and the other with alkaline tartrate) and mixed just prior to use.[4][7]

Table 2: Stability Constants of Copper(II)-Tartrate Complexes

Note: The stability of copper(II)-tartrate complexes is highly dependent on the pH of the solution, which dictates the speciation of the tartrate ligand. The following are reported stability constants under specific conditions.

Complex SpeciesLog K ValueConditions
[Cu(Tart)]3.03I = 0.3, pH = 6.8[9]
[Cu(Har)(Ttr)]3.09 ± 0.07I = 0.1 M, NaNO₃, 25°C[10]
[Cu(OH)₂C₄H₄O₆]²⁻log Kf = 19.14Aqueous solution, 298 K[11]

(Har = Heteroaromatic ligand, Ttr = Tartrate)

Experimental Protocols

Preparation and Use of Fehling's Solution for the Detection of Reducing Sugars

This protocol describes a key experiment involving a stabilized alkaline copper(II) tartrate solution.

Objective: To qualitatively test for the presence of reducing sugars in a sample.

Materials:

  • Fehling's Solution A: 34.65 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) dissolved in distilled water to a final volume of 500 mL.[1]

  • Fehling's Solution B: 173 g of potassium sodium tartrate (Rochelle salt, KNaC₄H₄O₆·4H₂O) and 50 g of sodium hydroxide (NaOH) dissolved in distilled water to a final volume of 500 mL.[12]

  • Test samples (e.g., solutions of glucose, fructose, sucrose)

  • Distilled water (for control)

  • Test tubes and a test tube rack

  • Pipettes

  • Water bath

Procedure:

  • Preparation of Fehling's Reagent: In a clean test tube, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a clear, deep blue. This mixture should be prepared fresh for each use.[4][5]

  • Sample Preparation: Place 1-2 mL of the test sample into a separate clean test tube. For the negative control, place an equal volume of distilled water into another test tube.[13]

  • Reaction: Add approximately 2 mL of the freshly prepared Fehling's reagent to the test tube containing the sample and to the control tube.[7]

  • Heating: Place the test tubes in a boiling water bath for a few minutes.[4][13]

  • Observation: Observe any color change in the solutions.

Interpretation of Results:

  • Positive Test: The formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O) indicates the presence of a reducing sugar. The color may vary from green to yellow to orange to brick-red depending on the concentration of the reducing sugar.[5][14]

  • Negative Test: The solution remains clear and blue, indicating the absence of a reducing sugar.[15]

Mandatory Visualization

CopperTartrateStability cluster_main_equilibrium Complex Formation and Stability cluster_reaction Reaction with Reducing Sugar Cu2_aq Cu²⁺(aq) (Copper(II) ion) Complex [Cu(C₄H₄O₆)₂]²⁻ (Soluble blue complex) Cu2_aq->Complex + Tartrate (in excess) Tartrate Tartrate ion (C₄H₄O₆²⁻) OH_minus OH⁻ (Alkaline conditions) OH_minus->Complex Stabilizes Precipitate Cu(OH)₂ (s) (Insoluble precipitate) Complex->Precipitate Decomposition (Instability over time or with high pH) Cu2O Cu₂O (s) (Red precipitate) Complex->Cu2O + Reducing Sugar + Heat ReducingSugar Reducing Sugar ReducingSugar->Cu2O

Caption: Factors influencing the stability of copper(II) tartrate solutions.

ExperimentalWorkflow start Start prepA Prepare Fehling's A (Copper(II) Sulfate solution) start->prepA prepB Prepare Fehling's B (Alkaline Rochelle Salt solution) start->prepB mix Mix equal volumes of Fehling's A and B (Freshly prepared) prepA->mix prepB->mix add_reagent Add Fehling's reagent to both tubes mix->add_reagent add_sample Add sample and control to separate test tubes add_sample->add_reagent heat Heat in water bath add_reagent->heat observe Observe for precipitate heat->observe positive Positive Result: Reddish-brown precipitate observe->positive Precipitate forms negative Negative Result: Solution remains blue observe->negative No precipitate end End positive->end negative->end

Caption: Experimental workflow for Fehling's test.

References

Technical Support Center: Stabilizing Saturated Copper(II) Tartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of saturated and supersaturated solutions is paramount to experimental success and product integrity. This guide provides in-depth troubleshooting and frequently asked questions regarding the prevention of precipitation in saturated copper(II) tartrate solutions.

Troubleshooting Guide: Preventing Unwanted Precipitation

Unforeseen precipitation of copper(II) tartrate from a saturated solution can compromise experimental results. The following guide offers a systematic approach to diagnose and resolve this issue.

Immediate Corrective Actions

If precipitation is observed, consider the following initial steps:

  • Temperature Adjustment: Gently warm the solution. The solubility of copper(II) tartrate generally increases with temperature.[1]

  • pH Modification: Carefully adjust the pH of the solution. Copper(II) tartrate solubility is significantly influenced by pH.[1]

  • Addition of a Chelating Agent: Introduce a suitable chelating agent to form a more stable, soluble complex with the copper(II) ions.

Logical Troubleshooting Workflow

Use the following diagram to navigate the troubleshooting process systematically.

Troubleshooting_Precipitation start Precipitation Observed in Copper(II) Tartrate Solution check_temp Is the solution temperature lower than intended? start->check_temp adjust_temp Action: Gently warm the solution while monitoring for dissolution. check_temp->adjust_temp Yes check_ph Has the pH of the solution changed or is it in an unfavorable range? check_temp->check_ph No end_stable Solution is Stable adjust_temp->end_stable adjust_ph Action: Adjust pH. Acidic (pH < 4) or Alkaline (pH > 8) conditions may be required. check_ph->adjust_ph Yes check_contaminants Are there any potential contaminants or nucleation sites? check_ph->check_contaminants No adjust_ph->end_stable filter_solution Action: Filter the solution through a 0.22 µm filter to remove particulates. check_contaminants->filter_solution Yes check_concentration Is the concentration exceeding the solubility limit under current conditions? check_contaminants->check_concentration No filter_solution->end_stable add_chelator Action: Add a strong chelating agent (e.g., EDTA, citrate) to increase solubility. check_concentration->add_chelator Yes end_unstable Precipitation Persists: Re-evaluate experimental parameters. check_concentration->end_unstable No add_chelator->end_stable

Caption: Troubleshooting workflow for addressing copper(II) tartrate precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the solubility of copper(II) tartrate?

A1: The main factors are temperature, pH, and the presence of complexing agents.[1]

  • Temperature: The solubility of copper(II) tartrate in water increases with temperature.

  • pH: Copper(II) tartrate, being a salt of a weak acid, has its solubility affected by pH. Generally, it is more soluble in acidic solutions and can also form soluble complexes in highly alkaline solutions.[1][2]

  • Complexing Agents: The presence of ligands or chelating agents that can form soluble complexes with copper(II) will increase its overall solubility.[1]

Q2: At what pH is copper(II) tartrate least soluble?

Q3: How can I prepare a stable, supersaturated solution of copper(II) tartrate?

A3: A common method to prepare a supersaturated solution is to first create a saturated solution at an elevated temperature.[4] After ensuring all the solute has dissolved, the solution is then slowly and carefully cooled to a lower temperature without any disturbance.[4][5] The absence of nucleation sites (like dust particles or scratches on the container) is crucial to prevent premature precipitation.[5]

Q4: What are some effective chelating agents to prevent copper(II) tartrate precipitation?

A4: Strong chelating agents like ethylenediaminetetraacetic acid (EDTA) and citrate are effective at preventing the precipitation of copper(II) ions by forming highly stable, soluble complexes.[6][7] The stability constant for the copper(II)-EDTA complex is very high (log K = 18.8), indicating a strong tendency to form the soluble complex and thus prevent the precipitation of less soluble copper salts.[8]

Q5: Can I use an excess of tartrate ions to prevent precipitation?

A5: While adding a common ion typically decreases the solubility of a sparingly soluble salt, in the case of copper(II) tartrate, an excess of tartrate ions in an alkaline medium can lead to the formation of soluble complex ions, such as [Cu(C₄H₄O₆)₂]²⁻, which can increase the overall concentration of copper in the solution.[2]

Quantitative Data

The solubility of copper(II) tartrate is influenced by several factors. The following tables summarize key quantitative data.

Table 1: Solubility of Copper(II) Tartrate in Water at Various Temperatures

Temperature (°F)Temperature (°C)Solubility ( g/100 lbs water)Solubility ( g/100 g water)
6015.60.0210.021
7021.10.0300.030
8026.70.0400.040
9032.20.0500.050
10037.80.0590.059
11043.30.0690.069
12048.90.0780.078
13054.40.0880.088
14060.00.0970.097
15065.60.1070.107
16071.10.1160.116
17076.70.1260.126
18082.20.1350.135

Data sourced from CAMEO Chemicals.[9]

Table 2: Stability Constants of Selected Copper(II) Complexes

LigandComplex FormulaLog K (Stability Constant)
Ammonia[Cu(NH₃)₄]²⁺13.1
Chloride[CuCl₄]²⁻5.6
EDTA[Cu(EDTA)]²⁻18.8

Data sourced from Chemguide and other sources.[8] A higher log K value indicates a more stable complex.

Experimental Protocols

Protocol 1: Preparation of a Saturated Copper(II) Tartrate Solution

This protocol describes the preparation of a saturated copper(II) tartrate solution at a specific temperature.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heater/stirrer plate

  • Thermometer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.

  • Prepare a 0.1 M solution of sodium tartrate by dissolving the appropriate amount of Na₂C₄H₄O₆·2H₂O in deionized water.

  • In a beaker, combine equal volumes of the 0.1 M copper(II) sulfate and 0.1 M sodium tartrate solutions while stirring. A precipitate of copper(II) tartrate will form.[10][11]

  • Gently heat the mixture to the desired saturation temperature while continuously stirring.

  • Maintain the desired temperature and continue stirring for at least one hour to ensure equilibrium is reached.

  • Turn off the heat and allow the precipitate to settle.

  • Carefully decant the supernatant (the clear liquid above the precipitate) or filter it using a 0.22 µm syringe filter to obtain a clear, saturated solution of copper(II) tartrate.

Protocol 2: Preventing Precipitation using a Chelating Agent (EDTA)

This protocol details how to stabilize a copper(II) tartrate solution against precipitation using EDTA.

Materials:

  • Saturated copper(II) tartrate solution (from Protocol 1)

  • Disodium EDTA (Na₂H₂EDTA·2H₂O)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Place the saturated copper(II) tartrate solution in a clean beaker with a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add a small, pre-calculated amount of solid disodium EDTA to the solution. A molar ratio of EDTA to copper(II) of 1:1 is a good starting point.

  • Monitor the solution for any changes. If any precipitate was present, it should begin to dissolve as the more stable copper(II)-EDTA complex forms.

  • Measure the pH of the solution. The formation of the copper-EDTA complex can release protons, leading to a decrease in pH. If necessary, adjust the pH with a dilute base (e.g., 0.1 M NaOH) to the desired range for your experiment.

  • Continue stirring until all the added EDTA has dissolved and the solution is clear. The resulting solution will be significantly more resistant to precipitation of copper(II) tartrate.

Experimental_Workflow_Chelation start Saturated Copper(II) Tartrate Solution add_edta Add Disodium EDTA (e.g., 1:1 molar ratio to Cu²⁺) start->add_edta stir Stir until dissolved add_edta->stir monitor_ph Monitor and Adjust pH (if necessary) stir->monitor_ph stable_solution Stable Copper(II)-EDTA Complex Solution monitor_ph->stable_solution

Caption: Experimental workflow for stabilizing a copper(II) solution with EDTA.

References

Technical Support Center: Scaling Up Copper(II) Tartrate Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of copper(II) tartrate hydrate, with a focus on addressing the challenges encountered during scale-up from laboratory to industrial production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem ID Issue Potential Causes Recommended Actions
P-01 Low Yield - Incomplete precipitation due to incorrect pH. - Suboptimal temperature control, leading to increased solubility. - Poor mixing, resulting in localized areas of low supersaturation. - Loss of fine particles during filtration.- pH Optimization: Ensure the final pH of the reaction mixture is within the optimal range for copper tartrate precipitation (typically weakly acidic to neutral).[1][2] - Temperature Control: Monitor and control the reactor temperature throughout the process. A gradual cooling profile is often beneficial.[3] - Mixing Analysis: Evaluate and optimize the mixing parameters (impeller type, speed, and location) to ensure uniform suspension and supersaturation. - Filtration Improvement: Use a filter medium with an appropriate pore size to capture finer particles. Consider adjusting the crystallization process to produce larger crystals.
P-02 Inconsistent Crystal Size Distribution (CSD) - Uncontrolled nucleation (spontaneous vs. seeded). - Inadequate mixing leading to non-uniform supersaturation. - Temperature fluctuations within the reactor. - Improper feed rate or addition point of reactants.- Seeding Strategy: Implement a controlled seeding protocol with well-characterized seed crystals to manage nucleation. - Mixing Uniformity: Ensure efficient mixing to distribute reactants and maintain a homogeneous temperature, minimizing localized high supersaturation zones. - Stable Temperature Profile: Employ a robust temperature control system to prevent fluctuations that can induce secondary nucleation. - Optimized Reactant Addition: Introduce reactants at a controlled rate and at a location in the reactor that promotes uniform dispersion.
P-03 Poor Product Purity - Occlusion of mother liquor containing unreacted starting materials or byproducts. - Co-precipitation of impurities present in the raw materials. - Inefficient washing of the filter cake.- Control of Supersaturation: Operate at a lower level of supersaturation to promote slower, more controlled crystal growth, which reduces impurity incorporation. - Raw Material Analysis: Ensure the purity of starting materials (e.g., copper sulfate, sodium tartrate) to minimize the introduction of impurities like iron, lead, arsenic, calcium, and magnesium.[4][5] - Effective Washing: Implement a multi-stage washing of the filter cake with a suitable solvent to displace the mother liquor effectively.
P-04 Filtration and Drying Difficulties - Presence of a high percentage of fine particles. - Irregular crystal morphology leading to a dense, impermeable filter cake. - Agglomeration of particles.- CSD Control: Modify crystallization parameters (e.g., cooling rate, mixing, seeding) to favor the growth of larger, more uniform crystals. - Morphology Optimization: Investigate the effect of additives or changes in solvent to promote a more regular crystal habit. - Washing and De-agglomeration: An effective washing step can sometimes help to break up soft agglomerates.
P-05 Product Color Variation (Not the expected blue) - Presence of impurities, such as iron, which can impart a brownish tint.[4] - Variation in the degree of hydration. - Formation of different polymorphic forms.- Impurity Analysis: Analyze raw materials and the final product for metallic impurities. - Controlled Drying: Implement a validated drying process with controlled temperature and humidity to ensure a consistent hydration state. - Polymorph Screening: Use analytical techniques like Powder X-ray Diffraction (PXRD) to check for different crystalline forms.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are:

  • Mixing: Ensuring uniform mixing is crucial to maintain homogeneous supersaturation and temperature throughout the reactor, which directly impacts nucleation and crystal growth.

  • Temperature Control: Temperature affects the solubility of copper(II) tartrate and, therefore, the driving force for crystallization. A controlled cooling profile is essential for managing crystal size.[3]

  • pH: The pH of the reaction medium significantly influences the precipitation efficiency of copper tartrate.[1][2]

  • Reactant Addition Rate: The rate at which reactants are added can influence the level of supersaturation and, consequently, the balance between nucleation and crystal growth.

Q2: How can I control the crystal size of this compound at a larger scale?

A2: Controlling crystal size on a larger scale can be achieved by:

  • Implementing a Seeding Protocol: Introducing seed crystals of a known size and quantity provides a surface for crystal growth to occur, which can suppress uncontrolled primary nucleation and lead to a more uniform crystal size distribution.

  • Controlling the Rate of Supersaturation: This can be managed by optimizing the reactant addition rate and the cooling profile. A slower rate of supersaturation generally favors crystal growth over nucleation, resulting in larger crystals.

  • Optimizing Agitation: The agitator speed and design should be chosen to keep the crystals suspended and ensure good mass transfer, without causing excessive crystal breakage (attrition).

Q3: What are the common impurities found in industrial-grade this compound?

A3: Common impurities can originate from the raw materials, typically copper sulfate and a tartrate salt. These may include:

  • Heavy Metals: Lead (Pb), arsenic (As), and cadmium (Cd) can be present in copper ores and salts.[5]

  • Other Metals: Iron (Fe), calcium (Ca), and magnesium (Mg) are also common impurities in technical-grade copper salts.[4]

  • Unreacted Starting Materials: Residual copper sulfate or tartrate salts.

  • Byproducts: Depending on the specific synthesis route, other inorganic salts may be present.

Q4: What analytical methods are recommended for quality control of this compound?

A4: A comprehensive quality control panel should include:

  • Assay and Purity: High-Performance Liquid Chromatography (HPLC) can be used to quantify the tartrate content, while methods like iodometric titration or Atomic Absorption (AA) spectroscopy can determine the copper content.[6][7]

  • Identification: Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of characteristic functional groups of the tartrate and the hydrate.

  • Crystallinity and Polymorphism: Powder X-ray Diffraction (PXRD) is essential for confirming the crystal structure and identifying any polymorphic impurities.

  • Thermal Properties: Thermogravimetric Analysis (TGA) can be used to determine the water of hydration and the thermal stability of the compound.[8][9]

  • Elemental Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are suitable for quantifying trace metal impurities.[6]

Quantitative Data Summary

Table 1: Key Process Parameters for Copper(II) Tartrate Synthesis

ParameterRecommended Range/ValueSignificance
Reaction pH 4.0 - 7.0Optimal for precipitation and crystal quality.[1][2][10]
Thermal Stability Stable up to ~85-111 °CDehydration begins at this temperature range.[8][9]
Decomposition Temperature Sharp decomposition around 232-275 °CResults in the formation of copper oxide.[8]

Table 2: Analytical Methods for Purity and Characterization

Analytical MethodParameter MeasuredTypical ApplicationDetection Limit/Purity Level
Iodometric Titration Total Copper ContentAssay of bulk material≥ 97%
ICP-OES / ICP-MS Elemental ImpuritiesQuantification of trace metalsppm to ppb levels
UV-Visible Spectroscopy Cu(II) ImpurityRapid quantification of oxidized copper speciesDetects trace levels
PXRD Crystalline FormPolymorph identification and crystallinity-
TGA Water of HydrationDetermination of hydrate stoichiometry-

Experimental Protocols

Industrial Scale Synthesis of this compound in a Stirred Tank Reactor

This protocol describes a representative batch process for the synthesis of this compound on an industrial scale.

Materials:

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Potassium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O) or another soluble tartrate salt

  • Deionized Water

  • Dilute Sulfuric Acid or Sodium Hydroxide (for pH adjustment)

Equipment:

  • Glass-lined or stainless steel stirred tank reactor with temperature control (heating/cooling jacket) and a multi-blade impeller (e.g., pitched-blade turbine).

  • Addition vessel for the tartrate solution with a controlled dosing pump.

  • pH probe.

  • Filter-dryer or a combination of a filter press and a vacuum dryer.

Procedure:

  • Reactor Preparation: The main reactor is charged with a calculated amount of deionized water.

  • Copper Sulfate Solution: The copper(II) sulfate pentahydrate is dissolved in the reactor with agitation until a clear solution is obtained. The temperature is adjusted to the desired starting point (e.g., 50-60 °C) to ensure complete dissolution.

  • Tartrate Solution Preparation: In a separate vessel, the sodium potassium tartrate tetrahydrate is dissolved in deionized water.

  • Controlled Addition: The tartrate solution is slowly added to the stirred copper sulfate solution in the main reactor over a period of 1-2 hours using the dosing pump. The addition rate is critical for controlling supersaturation.

  • Precipitation and Crystallization: As the tartrate solution is added, a pale blue precipitate of this compound will form. The temperature of the reactor is maintained during the addition.

  • pH Adjustment: The pH of the slurry is monitored and, if necessary, adjusted to the target range (e.g., pH 5-6) using dilute acid or base to maximize precipitation.

  • Cooling and Crystal Growth: After the addition is complete, the reactor contents are slowly cooled over several hours to a lower temperature (e.g., 20-25 °C) to further decrease the solubility of the product and promote crystal growth.

  • Aging: The slurry is held at the final temperature with gentle agitation for a period of time (e.g., 1-3 hours) to allow the crystals to mature.

  • Filtration: The slurry is transferred to the filter-dryer or filter press, and the mother liquor is removed.

  • Washing: The filter cake is washed with deionized water to remove residual soluble impurities.

  • Drying: The product is dried under vacuum at a controlled temperature (e.g., 40-50 °C) until the desired moisture content is reached.

  • Discharge and Packaging: The dry, powdered this compound is discharged from the dryer and packaged.

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Synthesis cluster_downstream Downstream Processing cluster_product Final Product prep_cu Dissolve Copper Sulfate in Water add_tartrate Controlled Addition of Tartrate Solution prep_cu->add_tartrate prep_tartrate Dissolve Tartrate Salt in Water prep_tartrate->add_tartrate precipitation Precipitation & Crystallization add_tartrate->precipitation ph_adjust pH Adjustment precipitation->ph_adjust cooling Controlled Cooling ph_adjust->cooling aging Aging cooling->aging filtration Filtration aging->filtration washing Washing filtration->washing drying Drying washing->drying final_product This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield? cluster_csd Inconsistent CSD? cluster_purity Poor Purity? start Scale-up Issue Identified check_ph Verify pH start->check_ph Yes check_seeding Review Seeding Protocol start->check_seeding No check_temp Check Temperature Profile check_ph->check_temp check_mixing_yield Evaluate Mixing check_temp->check_mixing_yield end Issue Resolved check_mixing_yield->end check_supersaturation Analyze Supersaturation Control check_seeding->check_supersaturation check_mixing_csd Assess Mixing Uniformity check_supersaturation->check_mixing_csd check_raw_materials Analyze Raw Materials check_mixing_csd->check_raw_materials No check_mixing_csd->end Yes check_washing Optimize Washing check_raw_materials->check_washing check_washing->end

Caption: Troubleshooting workflow for scaling up this compound synthesis.

References

minimizing impurities in copper(II) tartrate hydrate preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of copper(II) tartrate hydrate.

Troubleshooting Guide

Users may encounter several common issues during the synthesis of this compound. This guide provides potential causes and solutions for these problems.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitate 1. Incomplete Precipitation: The reactant concentrations may be too low, or the reaction volume too large, preventing the solution from reaching supersaturation. 2. Product Loss During Washing: The washing solvent may have too high a solubility for the this compound. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to one reactant being the limiting reagent, thus reducing the theoretical yield.1. Increase the concentration of the reactant solutions. Ensure thorough mixing and allow sufficient time for precipitation. Cooling the solution in an ice bath can also enhance precipitation. 2. Wash the precipitate with a cold, non-aqueous solvent in which copper(II) tartrate has low solubility, such as ethanol or acetone. Use minimal amounts of the washing solvent. 3. Carefully calculate and measure the molar quantities of the copper salt and tartrate salt to ensure the desired stoichiometry.
Product is Green or a Greenish-Blue Instead of Pale Blue 1. Presence of Copper(II) Hydroxide: If the pH of the solution is too high (basic), copper(II) hydroxide, which is greenish-blue, may co-precipitate.[1][2] 2. Unreacted Copper(II) Salt: Residual copper(II) salts, such as copper(II) sulfate (blue) or copper(II) chloride (green in concentrated solution), can impart a different color to the final product.1. Maintain a slightly acidic to neutral pH during the reaction. The tartrate ion will complex with copper(II) in alkaline solutions, but excessively high pH should be avoided to prevent hydroxide formation. The use of a buffer can help maintain the desired pH. 2. Ensure the complete reaction of the starting materials by using a slight excess of the tartrate solution. Wash the precipitate thoroughly to remove any soluble, unreacted salts.
Supernatant is Deep Blue 1. Formation of a Soluble Copper-Tartrate Complex: An excess of the tartrate reagent can lead to the formation of a soluble, deep blue copper-tartrate complex, reducing the yield of the desired precipitate.1. Avoid a large excess of the tartrate reactant. Add the tartrate solution slowly and with constant stirring to promote the precipitation of the less soluble this compound.
Crystalline Product is not Forming (Amorphous Solid) 1. Precipitation Occurred Too Rapidly: Rapid addition of reagents or a very high concentration can lead to the formation of an amorphous solid rather than well-defined crystals.1. Add the precipitating agent (tartrate solution) slowly to the copper salt solution with vigorous and constant stirring. This controlled addition promotes the growth of larger, more ordered crystals. A gel growth method can also be employed for high-purity crystals.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities include:

  • Unreacted starting materials: Such as copper(II) sulfate or sodium tartrate, which can be trapped in the precipitate.

  • Copper(II) hydroxide: This can form and co-precipitate if the pH of the solution is too high (alkaline).[1][2]

  • Other copper salts: If the reaction is performed in the presence of other anions (e.g., chlorides, nitrates), mixed copper salts could potentially form.

Q2: How does pH affect the purity of the product?

A2: The pH is a critical factor. While tartrate can complex with copper(II) in alkaline solutions, a pH that is too high will favor the precipitation of greenish-blue copper(II) hydroxide, a common impurity.[1][2] It is generally advisable to carry out the precipitation in a slightly acidic to neutral solution to minimize the formation of this impurity.

Q3: What is the ideal solvent for washing the this compound precipitate?

A3: The ideal washing solvent should effectively remove soluble impurities without dissolving a significant amount of the product. Cold deionized water can be used, but to minimize product loss, a cold non-aqueous solvent like ethanol or acetone is often preferred, as ionic compounds like copper(II) tartrate are less soluble in them.

Q4: Can I purify my this compound product after synthesis?

A4: Yes, recrystallization is a standard method for purifying crystalline solids.[5][6] This involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. The slower cooling process allows for the formation of a more pure crystalline lattice, leaving impurities in the solution. For this compound, hot water is a potential solvent, given its increased solubility at higher temperatures.

Q5: My yield is consistently low. What can I do to improve it?

A5: To improve a low yield, consider the following:

  • Reactant Concentration: Ensure your reactant solutions are sufficiently concentrated to induce complete precipitation.

  • Temperature Control: After mixing the reactants, cooling the solution in an ice bath can decrease the solubility of the product and lead to a more complete precipitation.

  • Washing Technique: Use a minimal amount of a cold solvent to wash the precipitate to avoid significant product loss.

  • Stoichiometry: Double-check your initial calculations to ensure you are not unnecessarily limiting the reaction by having one reactant in significant deficit.

Experimental Protocols

Standard Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via a precipitation reaction.

Materials:

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Potassium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O - Rochelle's Salt)

  • Deionized Water

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve a calculated amount of copper(II) sulfate pentahydrate in deionized water to create a solution of known concentration (e.g., 0.5 M).

    • Solution B: Dissolve a stoichiometric equivalent of sodium potassium tartrate tetrahydrate in deionized water to create a solution of the same molar concentration.

  • Precipitation:

    • Slowly add Solution B (tartrate solution) to Solution A (copper solution) dropwise while constantly and vigorously stirring.

    • A pale blue precipitate of this compound will form.

  • Digestion and Cooling:

    • Gently heat the mixture to about 60-70°C for 15-20 minutes to encourage the formation of larger, more easily filterable crystals.

    • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure maximum precipitation.

  • Isolation:

    • Separate the precipitate from the supernatant by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the precipitate on the filter paper with small portions of cold deionized water, followed by a wash with cold ethanol or acetone to remove residual water and soluble impurities.

  • Drying:

    • Dry the purified this compound in a desiccator or in a low-temperature oven (e.g., 50-60°C) until a constant weight is achieved.

Purification by Recrystallization

This protocol outlines the procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Deionized Water

Procedure:

  • Dissolution:

    • Place the crude this compound in a beaker.

    • Add a minimal amount of deionized water and heat the mixture gently with stirring. Continue adding small portions of hot deionized water until the solid has just completely dissolved.[6]

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the beaker in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water, followed by cold ethanol.

    • Dry the crystals as described in the synthesis protocol.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Precipitation cluster_purification Purification A Dissolve Copper(II) Salt in Deionized Water C Slowly Mix Solutions with Stirring A->C B Dissolve Tartrate Salt in Deionized Water B->C D Precipitate Formation (Crude Product) C->D E Isolate via Filtration D->E F Wash with Cold Solvent E->F G Dry the Product F->G H H G->H Pure Copper(II) Tartrate Hydrate Troubleshooting_Logic Start Observe Product Color Product Color? Start->Color Green Greenish-Blue Color->Green Off-Color PaleBlue Pale Blue (Desired) Color->PaleBlue Correct Yield Product Yield? LowYield Low Yield->LowYield Low GoodYield Acceptable Yield->GoodYield Good CheckpH Check/Adjust pH (Slightly Acidic/Neutral) Green->CheckpH PaleBlue->Yield Wash Wash Thoroughly CheckpH->Wash CheckConc Increase Reactant Concentration LowYield->CheckConc Cooling Cool Mixture (Ice Bath) CheckConc->Cooling

References

Technical Support Center: Growing Large Single Crystals of Copper(II) Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on growing large single crystals of copper(II) tartrate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for growing large single crystals of copper(II) tartrate?

A1: Due to its low solubility in water and decomposition before its melting point, the gel growth method is a highly effective and commonly used technique for growing large, high-quality single crystals of copper(II) tartrate at ambient temperatures.[1][2] This method, particularly the single diffusion technique within a silica gel medium, is cost-effective and straightforward.[1][2]

Q2: What are the typical reactants used in the gel growth method for copper(II) tartrate?

A2: The common reactants involve a soluble copper salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄), and tartaric acid (C₄H₆O₆).[3][4] Sodium metasilicate (Na₂SiO₃) is typically used to prepare the silica gel medium.[3][4]

Q3: How long does it typically take to grow copper(II) tartrate crystals using the gel method?

A3: The process can take several weeks. Nucleation may begin within 7 to 8 days after adding the reactants.[1] The complete growth of well-formed crystals can take between 30 to 45 days.[4]

Q4: What is the expected morphology of the grown copper(II) tartrate crystals?

A4: Copper(II) tartrate crystals grown by the gel method typically exhibit a prismatic morphology.[1][3] They may appear opaque at the center and more transparent toward the edges.[1]

Troubleshooting Guide

Q5: I am not observing any crystal growth. What could be the problem?

A5: The absence of crystal growth is often due to a solution that is not sufficiently saturated.[5] Ensure that you are using appropriate reactant concentrations. Another possibility is the presence of impurities in the water; using distilled or deionized water is recommended.[5] Also, check that the environmental conditions, such as temperature, are stable, as significant fluctuations can inhibit crystal formation.[1]

Q6: My experiment is producing a large number of very small crystals (microcrystals) instead of a few large ones. How can I fix this?

A6: The formation of numerous small crystals is typically a result of a high nucleation rate. To encourage the growth of larger, fewer crystals, you need to control and slow down the nucleation process. This can be achieved by:

  • Adjusting the gel aging time: Increasing the aging time of the gel before adding the supernatant solution can reduce the number of nucleation sites.[1][3]

  • Optimizing reactant concentrations: Lowering the concentration of the reactants can help to slow down the reaction and nucleation rate.[1]

  • Controlling the pH: A pH of around 4.0 to 4.4 has been identified as ideal for promoting the growth of well-formed crystals and can help control nucleation.[1][3]

Q7: The quality of my crystals is poor, and they appear cloudy or malformed. What are the likely causes?

A7: Poor crystal quality can be attributed to several factors:

  • Incorrect pH: A pH that is too high can result in poor quality crystals.[3][4] It is crucial to maintain the pH within the optimal range.

  • Gel density: A gel that is too dense can lead to lower quality crystals.[1] An optimal gel density is important for proper diffusion and crystal formation.

  • Vibrations: The experimental setup should be in a location free from vibrations, as disturbances can negatively impact orderly crystal growth.[5]

Q8: The gel in my test tube is not setting properly. What should I do?

A8: If the gel remains loose, it is likely due to an incorrect ratio of sodium metasilicate solution to the acid (tartaric acid).[1] Review the concentrations and volumes of your reagents. The specific gravity of the sodium metasilicate solution is a critical parameter that influences gel setting and strength.[1]

Experimental Protocols

Detailed Methodology for Single Diffusion Gel Growth of Copper(II) Tartrate

This protocol is based on methodologies reported in the literature for growing copper(II) tartrate single crystals.[1][3][4]

Materials:

  • Borosilicate glass test tubes (e.g., 25 cm height, 2.5 cm diameter)

  • Sodium metasilicate (Na₂SiO₃·9H₂O)

  • Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂·2H₂O)

  • Distilled or deionized water

  • Acetic acid (2N) for pH adjustment

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH indicator strips

Procedure:

  • Gel Preparation:

    • Prepare a 1M solution of sodium metasilicate in deionized water.

    • Prepare a 1M solution of tartaric acid in deionized water.

    • In a beaker, mix the sodium metasilicate solution with the tartaric acid solution. Adjust the pH of the mixture to the desired value (e.g., 4.4) using acetic acid.[1]

    • Pour the mixture into the test tubes up to a certain level (e.g., 10-15 cm).

    • Seal the test tubes and allow the gel to set at room temperature. This may take a couple of days.

  • Gel Aging:

    • Once the gel has set firmly, age the gel for a specific period (e.g., 4 days) at room temperature.[3] This step is crucial for controlling the nucleation rate.

  • Addition of Supernatant:

    • Prepare a 1M aqueous solution of copper(II) chloride.

    • Carefully pour the copper(II) chloride solution onto the surface of the set and aged gel in the test tubes. Add the solution slowly along the walls of the test tube to avoid disturbing the gel surface.

  • Crystal Growth:

    • Seal the test tubes again to prevent evaporation and contamination.

    • Place the test tubes in a vibration-free location at a constant ambient temperature.

    • Monitor the test tubes over several weeks for the appearance and growth of crystals at the gel-solution interface and within the gel.

  • Harvesting:

    • Once the crystals have reached the desired size, carefully remove them from the gel.

    • Gently wash the crystals with distilled water to remove any adhering gel and dry them carefully.

Data Presentation

Table 1: Optimal Growth Conditions for Copper(II) Tartrate Crystals

ParameterOptimal ValueReference
pH of Gel 4.0 - 4.4[1][3]
Gel Density 1.04 g/cm³[1]
Specific Gravity of Sodium Metasilicate 1.03 - 1.06[1]
Gel Aging Period 4 days[3]
Concentration of Reactants 1 M (for both Tartaric Acid and Copper Chloride)[4][6]
Growth Temperature Ambient/Room Temperature[1][2]

Mandatory Visualizations

Experimental_Workflow prep Solution Preparation (Sodium Metasilicate, Tartaric Acid, Copper Chloride) gel Gel Formation and pH Adjustment prep->gel Mix and pour into test tubes age Gel Aging gel->age Allow to set add Addition of Supernatant (Copper Chloride Solution) age->add Carefully layer solution growth Crystal Growth (Incubation at Ambient Temperature) add->growth Seal and store in a vibration-free environment harvest Crystal Harvesting and Washing growth->harvest After 30-45 days

Caption: Workflow for growing copper(II) tartrate single crystals.

Troubleshooting_Guide start Problem Encountered no_growth No Crystal Growth start->no_growth small_crystals Too Many Small Crystals start->small_crystals poor_quality Poor Crystal Quality start->poor_quality sol_sat Check Solution Saturation no_growth->sol_sat Is the solution saturated? pure_water Use Distilled Water no_growth->pure_water Are you using pure water? temp Ensure Stable Temperature no_growth->temp Is the temperature stable? nuc_rate Reduce Nucleation Rate small_crystals->nuc_rate Cause check_ph Verify pH is Optimal poor_quality->check_ph Is pH correct? gel_density Check Gel Density poor_quality->gel_density Is gel density optimal? vibration Isolate from Vibrations poor_quality->vibration Is it vibration-free? age_gel Increase Gel Aging Time nuc_rate->age_gel Solution conc Optimize Reactant Concentration nuc_rate->conc Solution ph_control Adjust pH to 4.0-4.4 nuc_rate->ph_control Solution

Caption: Troubleshooting decision tree for crystal growth issues.

References

Technical Support Center: Managing the Air and Moisture Sensitivity of Copper(II) Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical support for handling and managing the air and moisture sensitivity of copper(II) tartrate hydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments and materials.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound.

Issue Possible Cause Recommended Solution
Color Change (from blue/green to a duller or different shade) Exposure to ambient air and moisture, leading to degradation.Immediately transfer the compound to an inert atmosphere (glovebox or desiccator). For future use, handle exclusively under inert conditions. Discard the material if a significant color change is observed, as it may indicate the formation of impurities.
Caking or Clumping of the Powder Absorption of atmospheric moisture due to its hygroscopic nature.Dry the material under vacuum at a temperature below its decomposition point (~90°C). For routine handling, always work in a dry environment, such as a glovebox with low humidity or use a desiccator.[1][2][3]
Inconsistent Experimental Results Use of partially degraded or hydrated material. The water content can affect reaction stoichiometry and kinetics.Ensure the material is properly dried and stored. Before use, it is advisable to determine the water content using techniques like Karl Fischer titration.[4][5][6][7] Handle the compound using stringent air-sensitive techniques.
Difficulty in Weighing Accurately (mass constantly increasing) The compound is absorbing moisture from the air during weighing.[1][2][8]Weigh the compound in an inert atmosphere (glovebox).[1] Alternatively, weigh it quickly and note the initial stable reading. For highly accurate measurements, weighing by difference in a sealed container is recommended.[9]
Formation of an Insoluble Precipitate in Solution Reaction with atmospheric CO2 or other contaminants, or degradation of the complex.Prepare solutions using degassed solvents and under an inert atmosphere. Filter the solution under inert conditions if a precipitate forms.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[10][11] For long-term storage and to maintain high purity, it is best to store it inside a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[12][13][14] One supplier recommends long-term storage at -20°C for stability of at least two years.[10]

Q2: How can I tell if my this compound has degraded?

A2: Visual signs of degradation include a noticeable change in color from its characteristic blue or green powder to a duller or different hue, and the caking or clumping of the powder due to moisture absorption.[15] For a more definitive assessment, analytical techniques such as FT-IR spectroscopy can be used to detect changes in the coordination environment of the tartrate ligand, and powder X-ray diffraction (PXRD) can identify changes in the crystal structure.

Q3: What is the decomposition temperature of this compound?

A3: Thermogravimetric analysis (TGA) shows that hydrated copper(II) tartrate first loses its water of hydration between 90.1°C and 111°C.[] The anhydrous form then undergoes sharp decomposition at approximately 232°C, with the formation of copper(II) oxide (CuO) around 275°C.[]

Q4: Can I dry this compound if it has been exposed to moisture?

A4: Yes, you can dry hydrated copper(II) tartrate by heating it under vacuum. It is crucial to keep the temperature below its decomposition point of the anhydrous material (~232°C) and ideally below the temperature where it loses its water of hydration (~90-111°C) if you wish to retain the hydrate form. A common practice for drying hygroscopic solids is to use a vacuum oven or a Schlenk line under vacuum.[14]

Q5: What are the best practices for handling this compound in the laboratory?

A5: The best practice is to handle it in an inert atmosphere glovebox.[12][13][17] If a glovebox is not available, Schlenk line techniques should be employed.[17] Always use dry glassware and degassed solvents. When transferring the solid, do so under a positive pressure of inert gas.

Quantitative Data

The stability of this compound is significantly influenced by temperature. The following table summarizes the key decomposition temperatures obtained from thermogravimetric analysis (TGA).

Parameter Temperature (°C) Observation Reference
Dehydration (loss of water)90.1 - 111Endothermic process[]
Decomposition of anhydrous form~232Sharp decomposition[]
Formation of CuO~275Final decomposition product[]

Experimental Protocols

Protocol for Handling and Weighing this compound in a Glovebox

This protocol outlines the standard procedure for handling and weighing air- and moisture-sensitive this compound inside an inert atmosphere glovebox to ensure sample integrity.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance (located inside the glovebox)

  • Tared sample vials with caps

Procedure:

  • Ensure the glovebox atmosphere has low levels of oxygen and moisture (typically <1 ppm).

  • Introduce the sealed container of this compound, vials, spatula, and weighing paper into the glovebox antechamber.

  • Purge the antechamber with inert gas for the recommended number of cycles.

  • Transfer the items into the main chamber of the glovebox.

  • Allow the items to equilibrate with the glovebox atmosphere for at least 30 minutes.

  • Open the container of this compound.

  • Using a clean, dry spatula, transfer the desired amount of the compound onto the weighing paper or into a weighing boat on the analytical balance.

  • Record the mass.

  • Quickly transfer the weighed solid into a pre-tared sample vial and securely cap it.

  • Tightly reseal the main container of this compound.

  • Remove the sample vial from the glovebox via the antechamber after the appropriate purging cycles.

Protocol for Handling this compound using a Schlenk Line

This protocol is for researchers who do not have access to a glovebox but need to handle this compound under an inert atmosphere.

Materials:

  • This compound in a Schlenk flask or a septum-sealed bottle

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry, degassed solvent (if making a solution)

  • Schlenk flasks, cannulas, and syringes

  • Heating mantle and vacuum pump

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C overnight) and assembled while hot, then allowed to cool under a positive pressure of inert gas on the Schlenk line.

  • Inert Atmosphere: Connect the Schlenk flask containing the this compound to the Schlenk line.

  • Purging: Carefully evacuate the flask (if it contains only the solid) and backfill with inert gas. Repeat this cycle three times to ensure the removal of air and moisture. Be cautious not to pull the fine powder into the manifold.

  • Solid Transfer (if necessary): To transfer the solid to another reaction flask, do so under a positive flow of inert gas. This can be achieved using a solid addition funnel or by quickly transferring between flasks under a strong counterflow of inert gas.

  • Solution Preparation: If preparing a solution, add a dry, degassed solvent to the flask containing the this compound via a cannula or syringe under positive inert gas pressure.

  • Storage: After use, ensure the flask is sealed under a positive pressure of inert gas. For longer-term storage, it is recommended to transfer the compound into a container that can be securely sealed, such as a glass ampoule, and then sealed under vacuum or inert gas.

Protocol for Determining Water Content by Karl Fischer Titration

This method determines the amount of water present in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Sodium tartrate dihydrate (for standardization)

  • Airtight syringe and needle

Procedure:

  • Standardization: Standardize the Karl Fischer reagent using a known mass of sodium tartrate dihydrate, which has a theoretical water content of 15.66%.[6][7]

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of this compound (typically 100-200 mg).

  • Titration: Quickly transfer the weighed sample into the titration vessel containing anhydrous methanol.

  • Seal the vessel and start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the previously determined titer. The result is typically expressed as a percentage by weight.

Visualizations

Experimental Workflow: Handling Air- and Moisture-Sensitive this compound

The following diagram illustrates the decision-making process and workflow for handling this compound based on its sensitivity.

G Workflow for Handling this compound start Start: Obtain this compound storage Store in tightly sealed container in a cool, dry, dark place. Consider desiccator or glovebox. start->storage check_sensitivity Assess required sensitivity of experiment storage->check_sensitivity high_sensitivity High Sensitivity Experiment (e.g., catalysis, anhydrous reaction) check_sensitivity->high_sensitivity High low_sensitivity Lower Sensitivity Experiment (e.g., preparing aqueous solutions) check_sensitivity->low_sensitivity Low glovebox Option 1: Glovebox Handling high_sensitivity->glovebox schlenk Option 2: Schlenk Line Technique high_sensitivity->schlenk benchtop Standard Benchtop Handling (with precautions) low_sensitivity->benchtop weigh_glovebox Weigh inside glovebox glovebox->weigh_glovebox weigh_schlenk Weigh by difference or quickly schlenk->weigh_schlenk weigh_benchtop Weigh quickly benchtop->weigh_benchtop transfer_glovebox Transfer solid and prepare solution inside glovebox weigh_glovebox->transfer_glovebox experiment Proceed with Experiment transfer_glovebox->experiment transfer_schlenk Transfer solid/solution using Schlenk techniques (cannula/syringe) weigh_schlenk->transfer_schlenk transfer_schlenk->experiment prepare_solution Prepare solution with degassed solvents if necessary weigh_benchtop->prepare_solution prepare_solution->experiment

Caption: Decision workflow for handling this compound.

Logical Relationship: Factors Affecting the Stability of this compound

This diagram shows the key factors that can lead to the degradation of this compound and the resulting consequences.

G Factors Affecting this compound Stability center This compound (Stable Form) degradation_node Degradation Pathways center->degradation_node moisture Atmospheric Moisture (H₂O) moisture->degradation_node air Atmospheric Air (O₂, CO₂) air->degradation_node heat Elevated Temperature heat->degradation_node light Light Exposure light->degradation_node consequence1 Formation of Non-stoichiometric Hydrates/ Deliquescence degradation_node->consequence1 Hygroscopicity consequence2 Oxidation/Reaction with CO₂ degradation_node->consequence2 Reactivity consequence3 Thermal Decomposition degradation_node->consequence3 Thermolysis consequence4 Photochemical Decomposition degradation_node->consequence4 Photolysis result Compromised Sample Integrity: - Inaccurate Stoichiometry - Altered Reactivity - Impurity Formation consequence1->result consequence2->result consequence3->result consequence4->result

Caption: Key factors leading to the degradation of this compound.

References

controlling the hydration state of copper(II) tartrate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of copper(II) tartrate, with a specific focus on controlling its hydration state.

Frequently Asked Questions (FAQs)

Q1: What are the common hydration states of copper(II) tartrate?

A1: Copper(II) tartrate can exist in various hydration states, including anhydrous forms and as hydrates. Commonly reported hydrates include copper(II) tartrate trihydrate and other coordination polymers incorporating water molecules, such as {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞.[1][2] The specific hydration state is influenced by the synthesis conditions.

Q2: What are the key factors influencing the hydration state of copper(II) tartrate during synthesis?

A2: The primary factors that control the hydration state of copper(II) tartrate are:

  • Temperature: Temperature plays a critical role in the dehydration and formation of different crystal structures.[3] Higher temperatures generally favor the formation of less hydrated or anhydrous forms.

  • pH: The pH of the reaction mixture affects the speciation of both the copper(II) ions and the tartrate ligand, which in turn influences the coordination environment and the incorporation of water molecules into the crystal lattice.[4][5]

  • Reactant Concentrations: The concentrations of the copper(II) salt and tartaric acid or a tartrate salt can influence the nucleation and crystal growth process, thereby affecting the final product's structure and hydration state.[6]

  • Solvent System: The choice of solvent and the presence of co-solvents can impact the solubility of the reactants and the resulting copper(II) tartrate complex, which can influence the hydration state.

  • Synthesis Method: Different synthesis techniques, such as hydrothermal synthesis or gel growth, can lead to the formation of different copper(II) tartrate hydrates due to variations in reaction conditions like pressure and diffusion rates.[1][4]

Q3: How can I characterize the hydration state of my synthesized copper(II) tartrate?

A3: Several analytical techniques can be used to determine the hydration state:

  • Thermogravimetric Analysis (TGA): TGA is a primary method to quantify the number of water molecules by measuring the mass loss upon heating. The dehydration of copper(II) tartrate hydrates is typically observed at temperatures around 90-111°C.

  • X-ray Diffraction (XRD): Single-crystal XRD provides the definitive crystal structure, including the precise location of coordinated and lattice water molecules. Powder XRD can be used to identify the crystalline phase by comparing the diffraction pattern to known structures.[4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can indicate the presence of water molecules through characteristic O-H stretching and bending vibrations.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of copper(II) tartrate, with a focus on controlling the hydration state.

ProblemPossible Cause(s)Suggested Solution(s)
An unexpected hydration state is obtained. Incorrect Temperature: The reaction temperature may be too high or too low, favoring the formation of a different hydrate.Carefully control and monitor the reaction temperature. For hydrated species, lower temperatures are generally preferred. For anhydrous forms, consider controlled dehydration of a hydrated precursor.[3]
Incorrect pH: The pH of the solution may have shifted during the reaction, altering the coordination sphere of the copper(II) ion.Monitor and adjust the pH of the reaction mixture. For gel growth methods, a pH of around 4 has been found to be optimal for good crystal quality.[4][6]
Inappropriate Reactant Concentrations: The molar ratio of copper(II) to tartrate can influence the final structure.Systematically vary the reactant concentrations and their molar ratios to find the optimal conditions for the desired hydrate.
The product is amorphous instead of crystalline. Rapid Precipitation: The reactants may be too concentrated, leading to rapid precipitation rather than slow crystal growth.Reduce the concentration of the reactant solutions. Employ a slower method for combining the reactants, such as the gel growth technique, which allows for controlled diffusion.[4][5]
Inappropriate pH: Extreme pH values can lead to the formation of amorphous precipitates.Optimize the pH of the reaction mixture. A pH of 4 has been reported as optimal for the gel growth of crystalline copper(II) tartrate.[4][6]
A mixture of different hydrates is formed. Inconsistent Reaction Conditions: Fluctuations in temperature or pH during the synthesis can lead to the formation of multiple phases.Ensure stable and uniform reaction conditions. Use a temperature-controlled bath and monitor the pH throughout the experiment.
Slow Cooling: If crystallization is induced by cooling, a slow and controlled cooling rate is crucial to obtain a single phase.Implement a programmed cooling ramp or allow the reaction mixture to cool slowly in an insulated container.
The obtained crystals lose water and transform over time. Unstable Hydrate: The synthesized hydrate may be unstable under ambient conditions.Store the crystals in a controlled environment, such as a desiccator with a specific relative humidity or in the mother liquor.
Dehydration-Induced Transformation: Some copper(II) tartrate hydrates can undergo a crystal-to-crystal transformation upon dehydration.[3]Characterize the product immediately after synthesis and store it under conditions that prevent dehydration if the initial hydrated form is desired.

Experimental Protocols

Hydrothermal Synthesis of {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞

This protocol is adapted from the synthesis of a two-dimensional copper(II) tartrate coordination polymer.[1]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • L-tartaric acid (C₄H₆O₆)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, dissolve 0.242 g (1 mmol) of Cu(NO₃)₂·3H₂O in 10 mL of deionized water.

  • Add 0.150 g (1 mmol) of L-tartaric acid to the solution.

  • Stir the mixture for 10 minutes to ensure homogeneity.

  • Seal the autoclave and heat it to 120°C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature naturally.

  • Collect the blue block-shaped crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Table 1: Synthesis Parameters for Hydrothermal Method

ParameterValue
Copper SourceCopper(II) nitrate trihydrate
Tartrate SourceL-tartaric acid
Molar Ratio (Cu:Tartrate)1:1
SolventDeionized water
Temperature120°C
Reaction Time72 hours
Resulting Hydrate{[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞
Gel Growth Synthesis of Copper(II) Tartrate Crystals

This protocol is based on the single diffusion method in a silica gel.[4][5][6]

Materials:

  • Sodium metasilicate (Na₂SiO₃·9H₂O)

  • L-tartaric acid (C₄H₆O₆)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Deionized water

Procedure:

  • Gel Preparation:

    • Prepare a 1.0 M solution of sodium metasilicate in deionized water.

    • Prepare a 1.0 M solution of L-tartaric acid in deionized water.

    • In a test tube, add the sodium metasilicate solution to the tartaric acid solution until a pH of 4.0 is reached.

    • Allow the gel to set for 4 days.

  • Crystal Growth:

    • Prepare a 1.0 M aqueous solution of copper(II) chloride.

    • Carefully pour the copper(II) chloride solution on top of the set gel.

    • Seal the test tube and leave it undisturbed at room temperature.

    • Crystals will grow within the gel over several days.

  • Crystal Harvesting:

    • Once the crystals have reached the desired size, carefully break the test tube.

    • Gently remove the crystals from the gel and wash them with deionized water.

    • Dry the crystals at room temperature.

Table 2: Optimized Conditions for Gel Growth Method

ParameterValue
Gel pH4.0
Gel Aging Time4 days
Concentration of Reactants1.0 M
Growth TemperatureRoom Temperature
Resulting ProductCrystalline Copper(II) Tartrate (hydration state to be confirmed by analysis)

Visualizations

experimental_workflow cluster_hydrothermal Hydrothermal Synthesis cluster_gel Gel Growth Synthesis H1 Dissolve Cu(NO₃)₂·3H₂O and Tartaric Acid in Water H2 Seal in Autoclave H1->H2 H3 Heat at 120°C for 72h H2->H3 H4 Cool to Room Temperature H3->H4 H5 Filter, Wash, and Dry Crystals H4->H5 G1 Prepare Silica Gel (pH 4) G2 Age Gel for 4 Days G1->G2 G3 Add CuCl₂ Solution G2->G3 G4 Allow Diffusion and Crystal Growth G3->G4 G5 Harvest and Clean Crystals G4->G5

Caption: Experimental workflows for the hydrothermal and gel growth synthesis of copper(II) tartrate.

troubleshooting_hydration Start Start Synthesis DesiredHydrate Is the desired hydration state obtained? Start->DesiredHydrate CheckTemp Check and Adjust Reaction Temperature DesiredHydrate->CheckTemp No Success Successful Synthesis DesiredHydrate->Success Yes CheckpH Verify and Control Solution pH CheckTemp->CheckpH CheckConc Optimize Reactant Concentrations CheckpH->CheckConc CheckConc->Start Retry Synthesis

Caption: A logical decision-making process for troubleshooting the hydration state of copper(II) tartrate.

References

Validation & Comparative

A Comparative Guide to Copper(II) Catalysts: Copper(II) Tartrate Hydrate vs. Copper(II) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, copper compounds have emerged as cost-effective, abundant, and versatile catalysts for a myriad of organic transformations.[1] Among the various copper salts utilized, copper(II) acetate and copper(II) tartrate hydrate are two commonly encountered catalysts. This guide provides a comparative overview of their performance, supported by available experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the appropriate catalyst for their synthetic needs.

While extensive literature documents the catalytic prowess of copper(II) acetate in a range of reactions, detailed experimental data and direct comparative studies for this compound are less prevalent in readily accessible scientific literature. This guide reflects the current state of available information, offering a comprehensive look at copper(II) acetate and a more general overview of this compound's applications.

Data Presentation: A Comparative Overview of Catalytic Performance

The following tables summarize the catalytic performance of copper(II) acetate in key organic reactions. Due to a lack of specific experimental data in the search results for this compound in similar reactions, a direct quantitative comparison is not possible at this time.

Table 1: Performance of Copper(II) Acetate as a Catalyst

Reaction TypeSubstrate 1Substrate 2ProductYield (%)Catalyst Loading (mol%)Reaction Conditions
Chan-Lam Coupling Phenylboronic acidAnilineN-PhenylanilineGood to Excellent10-25Room temperature, air, various bases (e.g., Et3N, pyridine)
Suzuki-Miyaura Coupling Aryl HalidesArylboronic AcidsBiarylsModerate to High5-10 (with ligand)Elevated temperatures, various bases and solvents
Oxidation of Alcohols Benzyl alcoholO₂BenzaldehydeModerate to HighCatalyticVaries (e.g., with TEMPO)
Click Chemistry (CuAAC) AzidesAlkynes1,4-disubstituted 1,2,3-triazolesHigh to ExcellentCatalyticRoom temperature, various solvents including water
Eglinton Reaction Terminal Alkynes-1,3-DiynesGoodStoichiometric or CatalyticPyridine, elevated temperatures

Table 2: Reported Applications of this compound as a Catalyst

Reaction TypeGeneral ApplicationNotes
Oxidation Reactions Catalyst for various oxidation processes.Specific substrates and quantitative data are not widely reported in the reviewed literature. Cupric tartrate complexes are noted to catalyze oxidation reactions.[2]
Polymerization Used as a catalyst for the fabrication of helical polyacetylene fibers.
Organic Synthesis General catalyst in the production of fine chemicals and pharmaceuticals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reactions catalyzed by copper(II) acetate.

Chan-Lam C-N Cross-Coupling Reaction

Objective: To synthesize N-arylated amines through the oxidative cross-coupling of an amine with an arylboronic acid.

Materials:

  • Arylboronic acid (1.2 mmol)

  • Amine (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂ , 0.25 equiv)[3]

  • Triethylamine (Et₃N, 1.0 equiv)[3]

  • Pyridine (2.0 equiv)[3]

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the amine (1.0 mmol) in dichloromethane, add the arylboronic acid (1.2 mmol) and triethylamine (1.0 equiv).[3]

  • In a separate flask, prepare a solution of copper(II) acetate (0.25 equiv) and pyridine (2.0 equiv) in dichloromethane.[3]

  • Combine the two solutions and stir the reaction mixture at room temperature, open to the air.[3]

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Aerobic Oxidation of an Alcohol

Objective: To selectively oxidize a primary alcohol to an aldehyde using a copper(II) catalyst and a nitroxyl radical co-catalyst.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Copper(II) salt (e.g., Cu(ClO₄)₂)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a derivative (e.g., acetamido-TEMPO)

  • Base (e.g., DABCO, TMDP)

  • Solvent (e.g., DMSO)

  • Oxygen (from air or as a pure gas)

Procedure:

  • In a reaction vessel, dissolve the alcohol, the copper(II) salt, the TEMPO derivative, and the base in the solvent.

  • Stir the mixture vigorously under an atmosphere of air or oxygen at room temperature.[4]

  • Monitor the reaction for the consumption of the starting material by TLC or GC.

  • Once the reaction is complete, the product can be isolated by extraction and purified by standard methods such as distillation or chromatography.[4]

Mandatory Visualization: Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized catalytic cycle for copper-catalyzed cross-coupling reactions and a typical experimental workflow.

G cluster_cycle Catalytic Cycle Cu(II) Cu(II) Ligand_Exchange_1 Ligand Exchange (Amine/Alcohol) Cu(II)->Ligand_Exchange_1 + Nu-H Cu(I) Cu(I) Oxidation Oxidation (Air) Cu(I)->Oxidation Transmetalation Transmetalation (Boronic Acid) Ligand_Exchange_1->Transmetalation + Ar-B(OR)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Cu(I) Product Product Reductive_Elimination->Product Ar-Nu Oxidation->Cu(II)

Caption: Generalized catalytic cycle for copper-catalyzed cross-coupling reactions.

G Start Start Reagents Combine Substrates, Base, and Solvent Start->Reagents Catalyst_Addition Add Copper(II) Acetate and any Ligands Reagents->Catalyst_Addition Reaction Stir at Appropriate Temperature and Time Catalyst_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Purify Product (Chromatography, etc.) Workup->Purification End End Purification->End

Caption: A typical experimental workflow for a copper-catalyzed reaction.

Conclusion

Copper(II) acetate is a well-established and highly versatile catalyst in organic synthesis, with a wealth of literature supporting its application in a wide array of reactions, including C-N, C-O, and C-C bond-forming reactions.[4][5] Its effectiveness, coupled with detailed and accessible experimental protocols, makes it a reliable choice for many synthetic challenges.

This compound is also recognized as a catalyst in organic synthesis, particularly in oxidation and polymerization reactions.[2] However, based on the reviewed literature, there is a noticeable lack of specific, quantitative performance data and detailed experimental protocols for its use in common catalytic transformations comparable to those available for copper(II) acetate. This information gap makes a direct, evidence-based comparison of their catalytic efficacy challenging.

For researchers and professionals in drug development, copper(II) acetate currently offers a more predictable and well-documented catalytic profile for a broader range of applications. Further research into the catalytic potential of this compound, including systematic studies of its activity in various organic reactions and direct comparisons with other copper catalysts, would be highly valuable to the scientific community and would enable a more comprehensive assessment of its utility.

References

A Comparative Guide to Copper Precursors for Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a metal precursor is a critical parameter in the synthesis of Metal-Organic Frameworks (MOFs), directly influencing the physicochemical properties and performance of the final material. This guide provides an objective comparison of common copper(II) precursors for the synthesis of copper-based MOFs, with a focus on the widely studied HKUST-1, supported by experimental data.

The selection of the copper salt precursor has a profound impact on the resulting MOF's yield, crystallinity, surface area, and morphology. This analysis centers on a comparative study of four common copper(II) precursors: acetate, nitrate, sulfate, and chloride, in the synthesis of HKUST-1 (also known as Cu-BTC), a MOF constructed from copper ions and 1,3,5-benzenetricarboxylic acid (H₃BTC).

Performance Comparison of Copper Precursors in HKUST-1 Synthesis

The efficacy of different copper precursors in the synthesis of HKUST-1 was evaluated under identical solvothermal conditions, yielding significant variations in performance metrics. The data presented below is derived from a DMF-free synthesis method to provide a greener perspective on MOF production.[1]

Copper PrecursorChemical FormulaYield (%)BET Surface Area (m²/g)Total Pore Volume (cm³/g)
Copper(II) AcetateCu(CH₃COO)₂·H₂O75.412640.51
Copper(II) NitrateCu(NO₃)₂·3H₂O68.214890.61
Copper(II) SulfateCuSO₄·5H₂O55.113580.55
Copper(II) ChlorideCuCl₂·2H₂O0N/AN/A

Data sourced from a comparative study on HKUST-1 synthesis.[1]

Key Observations:

  • Yield: Copper(II) acetate provided the highest product yield, followed by copper(II) nitrate and copper(II) sulfate.[1] In the specific study cited, the use of copper(II) chloride did not result in the formation of HKUST-1.[1]

  • Surface Area and Porosity: While copper(II) acetate gave the highest yield, copper(II) nitrate resulted in a MOF with the highest BET surface area and total pore volume, crucial properties for applications in gas storage and catalysis.[1]

  • Morphology: The choice of precursor also significantly affects the morphology of the resulting MOF crystals. For instance, syntheses with copper(II) sulfate have been observed to produce smaller particles compared to those derived from copper(II) acetate.[1]

Experimental Protocols

The following is a detailed methodology for the synthesis of HKUST-1 using different copper precursors, adapted from a DMF-free solvothermal procedure.[1]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Ethanol (96%)

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a solution of the copper precursor by dissolving 9 mmol of the selected copper salt in 30 mL of deionized water.

    • Prepare a separate solution of the organic linker by dissolving 5 mmol of H₃BTC in 30 mL of ethanol.

  • Solvothermal Synthesis:

    • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 110 °C) for a designated period (e.g., 24 hours).

  • Product Isolation and Activation:

    • After cooling the autoclave to room temperature, collect the resulting solid product by filtration or centrifugation.

    • Wash the product with deionized water and ethanol to remove any unreacted precursors and solvent.

    • Dry the purified product in an oven at a suitable temperature (e.g., 80 °C).

    • For activation, the material is typically heated under vacuum to remove residual solvent molecules from the pores.

Characterization:

The synthesized MOFs are typically characterized using a variety of techniques to determine their physicochemical properties:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size.

  • Nitrogen Adsorption-Desorption Analysis (BET analysis): To determine the specific surface area and pore volume.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Logical Workflow for Precursor Comparison

The following diagram illustrates the logical workflow for the comparative analysis of different copper precursors in MOF synthesis.

G cluster_precursors Copper Precursor Selection cluster_synthesis MOF Synthesis (HKUST-1) cluster_analysis Characterization and Analysis p1 Copper(II) Acetate s1 Dissolve Precursor in Water p1->s1 p2 Copper(II) Nitrate p2->s1 p3 Copper(II) Sulfate p3->s1 s3 Combine Solutions in Autoclave s1->s3 s2 Dissolve H3BTC in Ethanol s2->s3 s4 Solvothermal Reaction (e.g., 110°C, 24h) s3->s4 a1 Product Isolation (Filtration/Centrifugation) s4->a1 a2 Washing and Drying a1->a2 a3 Characterization (PXRD, SEM, BET, TGA) a2->a3 a4 Comparative Data Analysis (Yield, Surface Area, Morphology) a3->a4

Caption: Workflow for comparing copper precursors in MOF synthesis.

Signaling Pathway of MOF Formation

The formation of a MOF is a self-assembly process governed by the coordination chemistry between the metal ions and the organic linkers. The choice of precursor can influence this pathway. For instance, copper(II) acetate exists in a paddle-wheel dimeric structure in solution, which is the secondary building unit (SBU) of HKUST-1. This pre-formation of the SBU in the precursor solution can facilitate the crystallization of the MOF. In contrast, other copper salts like copper(II) nitrate exist as mononuclear species in solution, requiring the in-situ formation of the paddle-wheel SBU during the solvothermal reaction.

G cluster_acetate Copper(II) Acetate Pathway cluster_nitrate Copper(II) Nitrate Pathway A1 [Cu₂(OAc)₄(H₂O)₂] (Paddle-wheel dimer) A2 Ligand Exchange with H₃BTC A1->A2 Facilitated MOF HKUST-1 Crystal ([Cu₃(BTC)₂(H₂O)₃]) A2->MOF N1 [Cu(H₂O)₆]²⁺ (Mononuclear species) N2 In-situ SBU Formation N1->N2 N2->MOF

Caption: MOF formation pathways with different copper precursors.

References

Validating the Purity of Copper(II) Tartrate Hydrate: A Comparative Guide to Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of coordination compounds such as copper(II) tartrate hydrate is paramount in research and pharmaceutical development to ensure reproducibility and safety. This guide provides a comprehensive comparison of titrimetric methods for validating the purity of this compound, offering detailed experimental protocols and data presentation to aid in method selection and implementation.

Introduction

This compound is a metal complex with applications in various chemical syntheses. Its purity can be affected by the presence of unreacted starting materials, byproducts, or variations in the degree of hydration. Titrimetric analysis offers a reliable and cost-effective approach to quantify the copper(II) and tartrate content, thereby establishing the compound's purity. This guide will focus on two primary titrimetric methods: complexometric titration for the determination of copper(II) and acid-base titration for the determination of the tartrate moiety.

Comparison of Analytical Methods for Purity Validation

While this guide focuses on titration, a brief comparison with other analytical techniques provides a broader context for purity assessment.

Method Principle Advantages Disadvantages Typical Application
Complexometric Titration (for Cu²⁺) Formation of a stable complex between Cu²⁺ ions and a chelating agent (e.g., EDTA).High accuracy and precision, relatively low cost, well-established methods.Can be subject to interference from other metal ions.[1][2]Quantitative determination of metal ion concentration.
Redox Titration (Iodometry for Cu²⁺) Reduction of Cu²⁺ to Cu⁺ by iodide, followed by titration of the liberated iodine with a standard thiosulfate solution.[3][4][5][6]High accuracy, sharp endpoint.Sensitive to air oxidation, potential interferences from other oxidizing or reducing agents.Purity analysis of copper salts.
Acid-Base Titration (for Tartrate) Neutralization of the acidic protons of tartaric acid with a standard base.[7][8][9]Simple, inexpensive, readily available reagents.Endpoint detection can be challenging for diprotic acids if pKa values are close.[9]Determination of acidic or basic components.
Gravimetric Analysis Precipitation of an insoluble copper salt or the tartrate salt, followed by weighing.High accuracy and precision, considered a primary analytical method.Time-consuming, requires careful technique to avoid losses.Purity determination of stable, insoluble compounds.
Spectrophotometry (UV-Vis) Measurement of the absorbance of the colored copper(II) tartrate complex.High sensitivity, suitable for low concentrations, non-destructive.Requires calibration with a pure standard, susceptible to interferences from other absorbing species.Quantitative analysis of colored compounds.
Atomic Absorption Spectroscopy (AAS) Measurement of the absorption of light by free copper atoms in a flame or furnace.High sensitivity and selectivity for specific metals.Requires specialized and expensive instrumentation, matrix effects can be a concern.Trace metal analysis.

Experimental Protocols for Titrimetric Analysis

Determination of Copper(II) Content by Complexometric EDTA Titration

This method is based on the reaction between copper(II) ions and a standardized solution of ethylenediaminetetraacetic acid (EDTA).[10][11][12]

Reagents and Equipment:

  • This compound sample

  • Standardized 0.05 M EDTA solution

  • Ammonia buffer solution (pH 10)

  • Murexide indicator[11][12]

  • Deionized water

  • Analytical balance, burette, pipette, conical flasks

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL conical flask. A few drops of dilute acid may be added to aid dissolution if necessary.

  • Buffering: Add 10 mL of ammonia buffer solution (pH 10) to the sample solution.

  • Indicator Addition: Add a small amount of murexide indicator to the solution, which will form a colored complex with the copper(II) ions.

  • Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color of the solution changes from the color of the copper-indicator complex to the color of the free indicator.[11][12] This is typically a change to a deep blue or purple color.

  • Calculation: Record the volume of EDTA solution used and calculate the percentage of copper in the sample.

Reaction: Cu²⁺ + [EDTA]²⁻ → [Cu(EDTA)]²⁻

Determination of Tartrate Content by Acid-Base Titration

This method involves the titration of the two acidic protons of the tartrate ion with a standardized strong base.[7]

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Deionized water

  • Analytical balance, burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution while stirring continuously.

  • Endpoint Detection: The endpoint is reached when the solution turns from colorless to a faint, persistent pink color.[8]

  • Calculation: Record the volume of NaOH solution used and calculate the percentage of tartrate in the sample, considering that tartaric acid is diprotic.[7]

Reaction: H₂C₄H₄O₆ + 2NaOH → Na₂C₄H₄O₆ + 2H₂O

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the titrimetric validation of this compound purity.

experimental_workflow cluster_sample Sample Preparation cluster_cu_analysis Copper(II) Analysis cluster_tartrate_analysis Tartrate Analysis cluster_calculation Purity Calculation weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_buffer Add Buffer (pH 10) dissolve->add_buffer add_phenolphthalein Add Phenolphthalein dissolve->add_phenolphthalein add_murexide Add Murexide add_buffer->add_murexide titrate_edta Titrate with EDTA add_murexide->titrate_edta calc_cu Calculate % Cu titrate_edta->calc_cu titrate_naoh Titrate with NaOH add_phenolphthalein->titrate_naoh calc_tartrate Calculate % Tartrate titrate_naoh->calc_tartrate compare Compare with Theoretical Values calc_cu->compare calc_tartrate->compare

Caption: Experimental workflow for purity validation.

Data Presentation and Interpretation:

The results from the titrations should be recorded and used to calculate the percentage of copper and tartrate in the sample. These experimental values are then compared to the theoretical percentages calculated from the molecular formula of pure this compound (CuC₄H₄O₆·xH₂O). The number of water molecules (x) can be determined by thermogravimetric analysis (TGA) or Karl Fischer titration.

Table of Expected vs. Experimental Results:

Analyte Theoretical % (for anhydrous) Experimental % (Trial 1) Experimental % (Trial 2) Experimental % (Trial 3) Average Experimental % % Purity
Copper (Cu²⁺)30.03%
Tartrate (C₄H₄O₆²⁻)69.97%

The purity of the copper(II) tartrate can be reported based on the agreement between the experimental and theoretical percentages for both the cation and the anion.

Conclusion

Titrimetric methods provide a robust and accessible means for the quantitative analysis and purity validation of this compound. Complexometric titration with EDTA is a reliable method for determining copper(II) content, while acid-base titration is effective for quantifying the tartrate component. By following the detailed protocols and comparing the results to theoretical values, researchers can confidently assess the purity of their material, ensuring the integrity of their subsequent experiments and products. For higher accuracy or when dealing with trace impurities, complementary techniques such as AAS or spectrophotometry should be considered.

References

A Comparative Guide to the Crystal Structures of d-Tartrate and meso-Tartrate Copper(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of copper(II) complexes with d-tartaric acid and meso-tartaric acid. The distinct stereochemistry of these ligands leads to significant differences in the resulting crystal packing and coordination environments. This comparison is supported by crystallographic data and detailed experimental protocols.

Introduction

Tartaric acid, a dicarboxylic acid with two chiral centers, exists as three stereoisomers: d-(-)-tartaric acid, l-(+)-tartaric acid, and the achiral meso-tartaric acid. The spatial arrangement of the carboxyl and hydroxyl groups in these isomers dictates how they coordinate with metal ions, resulting in unique crystal structures with potentially different physicochemical properties. Understanding these structural variations is crucial for applications in chiral separations, catalysis, and the development of novel materials. This guide focuses on the structural differences between the copper(II) complexes of d-tartrate and meso-tartrate.

Comparative Crystallographic Data

The crystal structures of copper(II) d-tartrate trihydrate and copper(II) meso-tartrate trihydrate have been determined by X-ray diffraction, revealing distinct crystallographic parameters and coordination geometries. A summary of these findings is presented in the table below.

ParameterCopper(II) d-Tartrate TrihydrateCopper(II) meso-Tartrate Trihydrate
Crystal System MonoclinicOrthorhombic
Space Group P2₁Pbca
Unit Cell Dimensions a = 12.13 Å, b = 8.37 Å, c = 8.47 Å, γ = 104.6°a = 11.46 Å, b = 11.74 Å, c = 12.13 Å
Coordination Geometry Distorted octahedralDistorted octahedral
Key Structural Features Forms dimeric units.[1] Each copper atom is surrounded by six oxygen atoms: four from two cis chelate rings of two tartrate ions, one from a water molecule, and one from a carboxy-group of a related dimeric unit.[1]Forms chains of two crystallographically different copper ions linked by meso-tartrate ligands.[1] These chains are further linked into sheets by weak interactions.[1] Water molecules complete the coordination sphere of one type of copper ion.[1]

Structural Analysis

The stereochemistry of the tartrate ligand directly influences the packing of the copper(II) complexes. In the case of copper(II) d-tartrate trihydrate , the chiral d-tartrate ligands lead to the formation of dimeric structures.[1] Each copper(II) ion is in a distorted octahedral environment, coordinated to oxygen atoms from two tartrate ligands, a water molecule, and an adjacent dimeric unit.[1]

In contrast, the achiral copper(II) meso-tartrate trihydrate forms a more complex polymeric structure. The meso-tartrate ligands chelate and bridge two different types of copper(II) ions, creating infinite chains.[1] These chains are then interconnected to form sheets, which are held together by hydrogen bonds involving the water molecules.[1] The coordination around the copper ions is also distorted octahedral.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystallographic analysis of copper(II) tartrate complexes, based on common experimental practices.

4.1. Synthesis of Copper(II) Tartrate Crystals (Gel Growth Method)

A common method for growing single crystals of copper(II) tartrate is the single diffusion gel growth technique.[2][3]

  • Materials: Sodium metasilicate (Na₂SiO₃), tartaric acid (d- or meso-), copper(II) chloride (CuCl₂), deionized water.

  • Procedure:

    • A silica gel is prepared by dissolving sodium metasilicate in deionized water and neutralizing it with a solution of the respective tartaric acid to a specific pH (e.g., pH 4).[2][3]

    • The gel is allowed to set in a test tube for a period of time (e.g., 4 days) to achieve the desired pore size.[2]

    • A solution of copper(II) chloride is carefully layered on top of the set gel.[3]

    • The test tube is sealed and left undisturbed at ambient temperature.

    • Over several days to weeks, the copper(II) ions diffuse into the gel and react with the tartaric acid, leading to the slow growth of copper(II) tartrate crystals within the gel matrix.[2][3]

    • The grown crystals are then carefully harvested from the gel.

4.2. X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[4][5]

  • Crystal Mounting: A suitable single crystal of the copper(II) tartrate complex is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays.[5] As the crystal is rotated, the X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern of reflections.[5] The intensities and positions of these reflections are recorded by a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using computational methods.[5] The structural model is then refined to achieve the best possible fit with the experimental data.[5]

Visualization of Stereoisomer-Structure Relationship

The logical relationship between the tartaric acid stereoisomers and the resulting copper(II) complex structures can be visualized as follows:

G cluster_ligands Tartaric Acid Stereoisomers cluster_synthesis Complexation with Copper(II) cluster_structures Resulting Crystal Structures d_tartrate d-Tartaric Acid (Chiral) synthesis_d Synthesis d_tartrate->synthesis_d Reacts with Cu(II) meso_tartrate meso-Tartaric Acid (Achiral) synthesis_meso Synthesis meso_tartrate->synthesis_meso Reacts with Cu(II) d_complex Copper(II) d-Tartrate (Dimeric Structure) synthesis_d->d_complex Forms meso_complex Copper(II) meso-Tartrate (Polymeric Chain/Sheet Structure) synthesis_meso->meso_complex Forms

Caption: Logical flow from tartaric acid stereoisomers to distinct copper(II) complex crystal structures.

References

A Comparative Guide to the Catalytic Efficiency of Copper(II) Tartrate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Copper(II) Tartrate's Performance Against Common Alternatives in Azide-Alkyne Cycloaddition Reactions.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and versatile method for forging carbon-heteroatom bonds, with wide-ranging applications in drug discovery, bioconjugation, and materials science. The choice of catalyst is paramount to the success of this reaction, influencing kinetics, yields, and overall efficiency. This guide provides a comparative analysis of copper(II) tartrate's catalytic prowess against two widely used alternatives: the standard copper(II) sulfate/sodium ascorbate system and a ruthenium-based catalyst.

Performance Comparison of Catalysts

To provide a clear and objective comparison, the following table summarizes the performance of copper(II) tartrate, copper(II) sulfate/sodium ascorbate, and a representative ruthenium catalyst, Cp*RuCl(PPh₃)₂, in the model click reaction between benzyl azide and phenylacetylene.

Catalyst SystemCatalyst Loading (mol%)Reaction TimeYield (%)RegioselectivityKey Advantages & Disadvantages
Copper(II) Tartrate Data not available in sufficient detail for direct comparisonData not availableData not availableExpected 1,4-disubstitutedAdvantages: Potentially mild reaction conditions. Disadvantages: Lack of extensive characterization and comparative data in the literature.
Copper(II) Sulfate / Sodium Ascorbate 11 h>95%1,4-disubstitutedAdvantages: Inexpensive, readily available reagents, and well-established protocols. Disadvantages: Requires a reducing agent which can sometimes lead to side reactions.
Cp*RuCl(PPh₃)₂ 230 min~90%1,5-disubstitutedAdvantages: Catalyzes the formation of the 1,5-regioisomer, complementary to copper catalysts.[1] Disadvantages: Generally more expensive than copper catalysts and can be sensitive to air and moisture.[1]

Note: The data for Copper(II) Sulfate/Sodium Ascorbate and Cp*RuCl(PPh₃)₂ are based on literature reports for the reaction between benzyl azide and phenylacetylene and are provided for comparative purposes.[1] A significant finding in the broader context of copper catalysis is that some copper(II)-catalyzed reactions can proceed even in the absence of an external reducing agent.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of catalyst performance. The following methodologies are provided for the comparative evaluation of the aforementioned catalysts in the cycloaddition of benzyl azide and phenylacetylene.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol can be adapted for both copper(II) tartrate and copper(II) sulfate/sodium ascorbate.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Catalyst: Copper(II) tartrate or Copper(II) sulfate pentahydrate

  • Reducing Agent (for CuSO₄): Sodium ascorbate

  • Solvent: A 1:1 mixture of tert-butanol and water

  • Stir bar and reaction vial

Procedure:

  • To a reaction vial equipped with a stir bar, add benzyl azide (1.0 equiv) and phenylacetylene (1.0 equiv).

  • Add the solvent (1:1 t-BuOH/H₂O) to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • For Copper(II) Sulfate/Sodium Ascorbate: Add copper(II) sulfate pentahydrate (0.01 equiv, 1 mol%). In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.05 equiv, 5 mol%) and add it to the reaction mixture.

  • For Copper(II) Tartrate: Add copper(II) tartrate (0.01 equiv, 1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Catalyst: Cp*RuCl(PPh₃)₂

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Stir bar and reaction vial (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial containing a stir bar, add Cp*RuCl(PPh₃)₂ (0.02 equiv, 2 mol%).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous THF via syringe.

  • Add benzyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., 65°C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.

Visualizing the Catalytic Pathways

To further understand the underlying mechanisms and experimental logic, the following diagrams are provided.

G Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N₃ Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H⁺ Product->CuI Regenerates Catalyst

Caption: The catalytic cycle for the CuAAC reaction, producing the 1,4-disubstituted triazole.

G Experimental Workflow for Catalyst Comparison cluster_prep Reaction Setup cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis & Comparison Reactants Benzyl Azide + Phenylacetylene Catalyst_A Catalyst A (e.g., Cu(II) Tartrate) Reactants->Catalyst_A Catalyst_B Catalyst B (e.g., CuSO₄/Ascorbate) Reactants->Catalyst_B Catalyst_C Catalyst C (e.g., Ru Catalyst) Reactants->Catalyst_C Run_A Run Reaction A Catalyst_A->Run_A Run_B Run Reaction B Catalyst_B->Run_B Run_C Run Reaction C Catalyst_C->Run_C Monitor Monitor Progress (TLC, LC-MS) Run_A->Monitor Run_B->Monitor Run_C->Monitor Data Collect Data: - Reaction Time - Yield - Purity Monitor->Data Compare Compare Catalyst Performance Data->Compare

Caption: A logical workflow for the comparative assessment of different catalysts in click chemistry.

Conclusion

While the conventional copper(II) sulfate/sodium ascorbate system remains a reliable and cost-effective choice for promoting the 1,4-regioisomeric click reaction, and ruthenium catalysts offer access to the complementary 1,5-regioisomer, the catalytic efficiency of copper(II) tartrate is not yet well-documented in a comparative context. The provided protocols offer a framework for researchers to conduct their own side-by-side comparisons to determine the optimal catalyst for their specific applications. Further research into the performance of copper(II) tartrate is warranted to fully elucidate its potential advantages and limitations within the expanding toolkit of click chemistry.

References

stability comparison of hydrated vs anhydrous copper(II) tartrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the realm of coordination chemistry and materials science, the choice between a hydrated and an anhydrous form of a compound can significantly impact its application and performance. This guide provides a detailed stability comparison of hydrated and anhydrous copper(II) tartrate, offering experimental data and protocols to inform material selection and handling in research and development.

Executive Summary

This guide demonstrates that while hydrated copper(II) tartrate offers greater stability under ambient conditions, the anhydrous form exhibits a higher thermal threshold before decomposition. The selection between the two forms will ultimately depend on the specific requirements of the application, particularly concerning thermal processing and moisture sensitivity.

Thermal Stability: A Quantitative Comparison

The thermal stability of both hydrated and anhydrous copper(II) tartrate was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key findings are summarized in the table below.

ParameterHydrated Copper(II) TartrateAnhydrous Copper(II) Tartrate
Dehydration Onset ~90.1°C (Endothermic)[1]N/A
Decomposition Onset Decomposes after dehydration~232°C (Exothermic)[1]
Final Decomposition Product Copper(II) Oxide (CuO)Copper(II) Oxide (CuO)[1]
Enthalpy of Dehydration (ΔH) -668.90 J/g[1]N/A
Enthalpy of Decomposition (ΔH) 2669.47 J/g (for the anhydrous form)[1]2669.47 J/g[1]

Hydrated copper(II) tartrate is stable up to approximately 111°C, at which point it begins to lose its water of crystallization to form the anhydrous version.[1] The anhydrous form is thermally stable up to around 232°C before it undergoes exothermic decomposition, ultimately yielding copper(II) oxide at approximately 275°C.[1]

Hygroscopicity and Chemical Stability

The chemical stability of copper(II) tartrate is influenced by its coordination environment. The tartrate ligand can coordinate to the copper(II) ion through its carboxylate and hydroxyl groups, forming a stable chelate complex. In the hydrated form, water molecules also coordinate to the copper center, contributing to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis of Hydrated Copper(II) Tartrate

A common method for the synthesis of hydrated copper(II) tartrate crystals is the single diffusion gel growth technique.

Materials:

  • Sodium metasilicate (Na₂SiO₃)

  • Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂) or Copper(II) sulfate (CuSO₄)

  • Distilled water

Procedure:

  • A gel is prepared by mixing a solution of sodium metasilicate with a solution of tartaric acid to a specific pH, typically around 4.0.

  • The gel is allowed to set in a test tube.

  • A solution of a soluble copper(II) salt, such as copper(II) chloride or copper(II) sulfate, is carefully poured over the set gel.

  • Over time, the copper(II) ions diffuse into the gel and react with the tartaric acid to form crystals of hydrated copper(II) tartrate.[2][3][4]

Preparation of Anhydrous Copper(II) Tartrate

Anhydrous copper(II) tartrate can be prepared by the controlled thermal dehydration of the hydrated form.

Procedure:

  • A sample of hydrated copper(II) tartrate is placed in a thermogravimetric analyzer or a temperature-controlled oven.

  • The sample is heated at a controlled rate (e.g., 15°C/min) to a temperature above the dehydration point but below the decomposition temperature of the anhydrous form (e.g., between 120°C and 200°C).[1]

  • The heating is continued until a constant weight is achieved, indicating the complete removal of water of crystallization.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is used. An example is the LINSEIS STA PT-1600.[1]

Procedure:

  • A small sample (typically 5-10 mg) of the material (hydrated or anhydrous copper(II) tartrate) is placed in an appropriate crucible (e.g., alumina).

  • The sample is heated from room temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 15°C/min) under a controlled atmosphere (e.g., nitrogen or air).[1]

  • The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample compared to a reference.

Visualizing the Stability Pathway

The following diagrams illustrate the key stability relationships and experimental workflows.

Stability_Relationship Hydrated Hydrated Copper(II) Tartrate Anhydrous Anhydrous Copper(II) Tartrate Hydrated->Anhydrous Dehydration (~111°C) Anhydrous->Hydrated Hydration (Moisture Exposure) Decomposition Decomposition Products (CuO) Anhydrous->Decomposition Decomposition (~232°C) TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition Sample Weigh Sample (5-10 mg) Crucible Place in Crucible Sample->Crucible Instrument Load into TGA/DSC Crucible->Instrument Heating Heat at Controlled Rate (e.g., 15°C/min) Instrument->Heating Atmosphere Controlled Atmosphere (e.g., N2) Heating->Atmosphere TGA_Data Mass Change vs. Temp Atmosphere->TGA_Data DSC_Data Heat Flow vs. Temp Atmosphere->DSC_Data

References

A Spectroscopic Comparison of Copper(II) Tartrate and Copper(II) Citrate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of copper(II) tartrate and copper(II) citrate complexes, offering supporting experimental data and detailed methodologies. The information is intended to assist researchers in understanding the coordination environments and structural features of these important copper complexes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for copper(II) tartrate and copper(II) citrate complexes based on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Table 1: UV-Vis Spectroscopic Data

ComplexWavelength of Maximum Absorbance (λmax)Solvent/pHReference
Copper(II) Tartrate~760 nmAqueous[1]
Copper(II) Citrate810 nmAqueous[2]
Copper(II) Citrate710 nmAqueous (complex)[2]
Copper(II) Citrate820 nm -> 760 nmAqueous, pH 2.29 -> 5.15[3][4]

Table 2: FT-IR Spectroscopic Data (Key Vibrational Bands in cm⁻¹)

Functional GroupCopper(II) TartrateCopper(II) CitrateReference
O-H Stretching3450.9, 3409.8~3400[5][6]
C-H Stretching2976.3~3000[5][6]
C=O Stretching (asymmetric)1612.1~1570-1620[7]
C=O Stretching (symmetric)~1400~1400
C-O Stretching1112, 1059[7]
Cu-O Stretching620[8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of copper(II) tartrate and copper(II) citrate complexes are provided below.

2.1. Synthesis of Copper(II) Complexes

Copper(II) Tartrate:

A common method for the synthesis of copper(II) tartrate crystals involves a gel growth technique.

  • Gel Preparation: A solution of sodium metasilicate is acidified to a specific pH to form a silica gel in a test tube.

  • Reactant Addition: A solution of tartaric acid is mixed into the gel.

  • Crystal Growth: A solution of a copper(II) salt, such as copper(II) chloride, is carefully layered on top of the set gel. Crystals of copper(II) tartrate will grow within the gel over a period of days to weeks.[5][7]

Copper(II) Citrate:

Copper(II) citrate can be synthesized via a precipitation reaction.

  • Solution Preparation: Prepare separate aqueous solutions of a soluble copper salt (e.g., copper(II) sulfate) and sodium citrate.[9]

  • Reaction: The two solutions are mixed, leading to the formation of a copper(II) citrate precipitate.[9]

  • Isolation: The precipitate is isolated by filtration.[9]

  • Washing and Drying: The collected solid is washed with deionized water and subsequently dried. The final product is typically a blue or greenish powder.[9]

2.2. Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare solutions of the copper(II) complexes of known concentrations in a suitable solvent, typically deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Data Acquisition: The spectrum is recorded over a range of 200-900 nm. A reference cuvette containing the solvent is used to baseline the instrument.[9]

  • Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. For copper(II) citrate, the effect of pH on λmax can be investigated by adjusting the pH of the solution.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The solid copper complex is finely ground. The powdered sample is then typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[9]

  • Instrumentation: An FT-IR spectrometer is used for the analysis.

  • Data Acquisition: The spectrum is collected over a range of 4000 to 400 cm⁻¹.[9]

  • Analysis: The characteristic absorption peaks corresponding to the functional groups in the complex are identified and compared to the spectra of the parent ligands (tartaric acid and citric acid) to confirm coordination.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of copper(II) tartrate and copper(II) citrate complexes.

experimental_workflow cluster_synthesis Complex Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison synthesis_tartrate Synthesis of Copper(II) Tartrate uv_vis UV-Vis Spectroscopy synthesis_tartrate->uv_vis ft_ir FT-IR Spectroscopy synthesis_tartrate->ft_ir synthesis_citrate Synthesis of Copper(II) Citrate synthesis_citrate->uv_vis synthesis_citrate->ft_ir data_comparison Comparative Analysis of Spectroscopic Data uv_vis->data_comparison ft_ir->data_comparison

Caption: Experimental workflow for the spectroscopic comparison of copper(II) complexes.

References

Performance of Copper(II) Tartrate in Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of copper(II) tartrate in various analytical techniques, offering insights into its applications, advantages, and limitations compared to alternative methods. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting and implementing the most suitable analytical strategies for their specific needs.

Carbohydrate Analysis: The Classic Fehling's Test and Its Alternatives

Copper(II) tartrate is a key component of Fehling's solution, a long-established reagent for the detection and quantification of reducing sugars. The reaction involves the reduction of the deep blue copper(II) tartrate complex in an alkaline solution to a red precipitate of copper(I) oxide by the aldehyde or ketone group of a reducing sugar.

Performance Comparison
Analytical MethodPrincipleTarget AnalytesLimit of Detection (LOD) / SensitivityAdvantagesDisadvantages
Fehling's Test Reduction of Cu(II) to Cu(I)Reducing sugarsQualitative to semi-quantitative; sensitivity of ~1 mg of glucose[1]Simple, cost-effective, rapid visual detection.[2]Not specific to aldehydes, can give false positives with other reducing agents; reagent is unstable and must be prepared fresh.[1][3]
Benedict's Test Reduction of Cu(II) to Cu(I)Reducing sugarsQualitative to semi-quantitativeMore stable reagent than Fehling's solution; less caustic.[3]Similar lack of specificity as Fehling's test.
3,5-Dinitrosalicylic Acid (DNS) Assay Reduction of 3,5-dinitrosalicylic acidReducing sugarsLinear range of 0.1-5 g/L for glucose.[4]More sensitive than Fehling's test; provides quantitative data spectrophotometrically.[4][5]Can overestimate reducing sugar content, especially with oligosaccharides; reagent is less stable under severe assay conditions.[5][6]
Lane-Eynon Titration Titration with Fehling's solutionReducing sugarsQuantitative; 10 mL of Fehling's solution is completely reduced by ~0.05 g of reducing sugar.[7]Standardized quantitative method for the food and beverage industry.[8]Requires careful control of boiling and titration; endpoint detection can be subjective.[7]
High-Performance Liquid Chromatography (HPLC) Chromatographic separationIndividual sugars (reducing and non-reducing)Highly sensitive and quantitativeHigh specificity, allows for the separation and quantification of individual sugars in a mixture.[7]Requires expensive instrumentation and expertise; sample preparation can be more complex.[9]
Experimental Protocols

Fehling's Test for Reducing Sugars

  • Reagent Preparation:

    • Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate pentahydrate in distilled water and make up to 500 mL.[10]

    • Fehling's Solution B: Dissolve 173 g of Rochelle salt (potassium sodium tartrate) and 50 g of sodium hydroxide in distilled water and make up to 500 mL.[10]

    • Store the two solutions separately and mix equal volumes just before use.

  • Procedure:

    • Pipette 1 mL of Fehling's solution A and 1 mL of Fehling's solution B into a test tube.

    • Add 2 mL of the sample solution to the test tube.

    • Place the test tube in a boiling water bath for 10 minutes.[10]

    • Observe for the formation of a yellow to brick-red precipitate, which indicates the presence of reducing sugars.[10]

Lane-Eynon Titration for Quantifying Reducing Sugars

  • Standardization of Fehling's Solution:

    • Prepare a standard solution of a known concentration of glucose (e.g., 0.5% w/v).

    • Pipette exactly 10 mL of the mixed Fehling's solution into a conical flask.

    • Add the standard glucose solution from a burette into the boiling Fehling's solution until the blue color begins to fade.

    • Add 2-3 drops of methylene blue indicator and continue the titration until the blue color disappears, leaving a red precipitate.

    • Record the volume of glucose solution used and calculate the "Fehling's factor" (mg of glucose per mL of Fehling's solution).

  • Sample Analysis:

    • Pipette 10 mL of the mixed Fehling's solution into a conical flask.

    • Titrate with the unknown sample solution (pre-treated to remove interfering substances if necessary) following the same procedure as in the standardization.

    • Calculate the concentration of reducing sugars in the sample using the Fehling's factor.

Experimental Workflow

Fehling_Test_Workflow cluster_prep Reagent Preparation cluster_procedure Test Procedure FehlingA Prepare Fehling's A (CuSO4 solution) Mix Mix equal volumes of Fehling's A and B FehlingA->Mix FehlingB Prepare Fehling's B (Rochelle salt + NaOH) FehlingB->Mix AddSample Add sample solution Mix->AddSample Heat Heat in boiling water bath AddSample->Heat Observe Observe for color change (blue to red precipitate) Heat->Observe

Figure 1. Workflow for Fehling's Test for Reducing Sugars.

Chiral Separations: Copper(II) Tartrate as a Chiral Selector

Copper(II) ions in complex with chiral ligands, including tartrate derivatives, can be used as chiral selectors in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) for the enantiomeric separation of various compounds, particularly amino acids.[11][12] The separation is based on the formation of transient diastereomeric ternary complexes between the copper(II)-chiral ligand complex and the enantiomers of the analyte, which exhibit different stabilities and/or electrophoretic mobilities.[12]

Performance Comparison of Chiral Selectors in Capillary Electrophoresis

While specific quantitative data for copper(II) tartrate is limited, the performance of similar copper(II)-amino acid complexes provides a benchmark for comparison with other common chiral selectors for the separation of dansyl-amino acids.

Chiral SelectorAnalyteSeparation Factor (α)Resolution (Rs)Key Advantages
Cu(II)-L-Aspartame [2]Dansyl-DL-Leucine1.052.0Good resolution for a range of dansyl-amino acids.
Cu(II)-L-Aspartame [2]Dansyl-DL-Valine1.041.5Effective for hydrophobic amino acids.
Cu(II)-L-Arginine [13]Dansyl-DL-Phenylalanine-1.8Successful separation of several dansyl-amino acids.
Cu(II)-L-Arginine [13]Dansyl-DL-Tryptophan-2.3Higher resolution for some amino acids.
Hydroxypropyl-β-cyclodextrin VariesGenerally > 1.1Often > 1.5Broad applicability for a wide range of chiral compounds.
Vancomycin (Macrocyclic antibiotic) VariesGenerally > 1.1Often > 1.5Excellent enantioselectivity for many compounds.

Note: Separation factor (α) and resolution (Rs) are dependent on specific experimental conditions.

Experimental Protocol

Chiral Separation of Dansyl-Amino Acids using a Copper(II)-Ligand Complex in Capillary Electrophoresis (Adapted from a similar method)

  • Capillary Preparation:

    • Flush a new fused-silica capillary (e.g., 50 µm i.d., 60 cm total length) sequentially with 1 M NaOH, deionized water, and the running buffer.

  • Running Buffer Preparation:

    • Prepare a buffer solution containing an appropriate electrolyte (e.g., 10 mM ammonium acetate).

    • Add the chiral ligand (e.g., L-tartaric acid or a derivative) and copper(II) sulfate to the buffer at a specific molar ratio (e.g., 2:1 ligand to copper). A typical concentration might be 10 mM of the copper(II) complex.

    • Adjust the pH of the buffer to the optimal value for separation (e.g., pH 7.5).[2]

    • Degas the buffer before use.

  • Sample Preparation:

    • Derivatize the amino acid mixture with dansyl chloride to form fluorescent dansyl-amino acids.

    • Dissolve the dansyl-amino acid sample in the running buffer or a compatible solvent.

  • Electrophoretic Separation:

    • Fill the capillary with the running buffer.

    • Inject the sample into the capillary (e.g., by pressure or voltage).

    • Apply a high voltage (e.g., 25 kV) across the capillary.

    • Detect the separated enantiomers using a suitable detector (e.g., UV or laser-induced fluorescence).

Chiral Separation Workflow

Chiral_Separation_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis PrepareBuffer Prepare Running Buffer with Cu(II)-Tartrate Complex ConditionCapillary Condition Capillary PrepareBuffer->ConditionCapillary PrepareSample Prepare Dansyl-Amino Acid Sample InjectSample Inject Sample PrepareSample->InjectSample ConditionCapillary->InjectSample ApplyVoltage Apply Voltage InjectSample->ApplyVoltage Detection Detect Separated Enantiomers ApplyVoltage->Detection

Figure 2. Workflow for Chiral Separation using CE.

Electrochemical Sensing: Non-Enzymatic Glucose Detection

Copper-based materials, including copper oxides formed from copper(II) tartrate precursors, are widely investigated for the fabrication of non-enzymatic glucose sensors. The principle relies on the direct electrocatalytic oxidation of glucose on the surface of the modified electrode in an alkaline medium.

Performance Comparison of Copper-Based Non-Enzymatic Glucose Sensors
Electrode MaterialLinear Range (mM)Sensitivity (µA mM⁻¹ cm⁻²)Limit of Detection (LOD) (µM)
CuO/Cu (from anodization in sodium potassium tartrate) [14]0.002 - 20761.91
Cu-MOF/ErGQDs/CCE [15]0.002 - 0.550690.59
CuO/Ag/NiO [1]0.001 - 5.52895.30.1
CuSe [1]0.0001 - 0.04194190.196
Cu NP/LIGF/LIG [16]Up to 41438.80.124
Cu₂O NPs [17][18]0.28 - 2.8-1.37
Experimental Protocol

Fabrication of a Copper-Based Non-Enzymatic Glucose Sensor (General Procedure)

  • Electrode Preparation:

    • Start with a conductive substrate such as a glassy carbon electrode (GCE), screen-printed carbon electrode (SPCE), or indium tin oxide (ITO) glass.

    • Polish the electrode surface with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Modification with Copper Material:

    • Electrodeposition: A common method involves the electrochemical deposition of copper or copper oxide onto the electrode surface from a solution containing a copper salt (e.g., copper sulfate). In some cases, a tartrate-containing electrolyte can be used to influence the morphology and properties of the deposited copper oxide.[14]

    • Casting: A dispersion of pre-synthesized copper-based nanomaterials (e.g., copper oxide nanoparticles) can be drop-casted onto the electrode surface and allowed to dry.

  • Electrochemical Activation/Characterization:

    • The modified electrode is typically activated in an alkaline solution (e.g., 0.1 M NaOH) by cycling the potential until a stable cyclic voltammogram is obtained.

    • The electrochemical behavior of the electrode is characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

  • Glucose Sensing:

    • The amperometric response of the sensor to glucose is measured at a fixed potential in an alkaline solution.

    • Aliquots of glucose solution are successively added to the electrochemical cell, and the corresponding change in current is recorded to construct a calibration curve.

Sensor Fabrication and Testing Workflow

Sensor_Workflow cluster_fab Sensor Fabrication cluster_test Glucose Sensing CleanElectrode Clean Electrode Substrate ModifyElectrode Modify with Copper Material (e.g., from Cu-Tartrate precursor) CleanElectrode->ModifyElectrode ActivateElectrode Electrochemical Activation in Alkaline Solution ModifyElectrode->ActivateElectrode PrepareSetup Set up Electrochemical Cell with Alkaline Buffer ActivateElectrode->PrepareSetup Amperometry Apply Constant Potential (Amperometry) PrepareSetup->Amperometry AddGlucose Successive Additions of Glucose Amperometry->AddGlucose RecordCurrent Record Current Response AddGlucose->RecordCurrent for each addition Calibrate Construct Calibration Curve RecordCurrent->Calibrate

Figure 3. Workflow for Fabrication and Testing of a Non-Enzymatic Glucose Sensor.

Conclusion

Copper(II) tartrate and its derivatives demonstrate versatile performance across a range of analytical techniques. In carbohydrate analysis, Fehling's solution, containing the copper(II) tartrate complex, remains a simple and effective qualitative test, while the related Lane-Eynon method provides a quantitative approach widely used in industry. For chiral separations, copper(II) complexes with chiral ligands, including tartrate-like structures, offer a valuable tool for the enantiomeric resolution of amino acids in capillary electrophoresis. In the field of electrochemical sensing, copper-based materials, which can be synthesized from copper(II) tartrate precursors, are at the forefront of research into non-enzymatic glucose sensors, offering high sensitivity and stability. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of quantification, sample matrix, and available instrumentation. This guide provides the foundational information for researchers to make informed decisions and to further explore the potential of copper(II) tartrate in their analytical endeavors.

References

A Comparative Guide to the Spectrophotometric Analysis of Copper(II) Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a spectrophotometric method for the determination of copper(II) ions, with a focus on its application in the analysis of copper(II) tartrate. The performance of this method is objectively compared with alternative analytical techniques, namely Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their specific analytical needs.

Methodology Comparison: Performance and Capabilities

The choice of an analytical method for the quantification of copper(II) is dependent on several factors, including the required sensitivity, sample matrix, throughput, and available instrumentation. While spectrophotometry offers a simple and cost-effective approach, techniques like AAS and ICP-OES provide higher sensitivity and are suitable for trace-level analysis.

Parameter UV-Vis Spectrophotometry Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Measurement of light absorption by a colored complex formed between Cu(II) and a chromogenic agent.Measurement of light absorption by ground-state copper atoms in a flame or graphite furnace.Measurement of light emitted by excited copper atoms in an argon plasma.
Linear Range 0.05 - 10 µg/mL (Typical)0.07 - 800 mg/L[1]Sub-ppb to percentage levels[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (Typical)1.3 - 21 µg/L[1][3]~2 pm @ 200 nm resolution[2]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL (Typical)Varies with instrumentation and matrixVaries with instrumentation and matrix
Accuracy (% Recovery) 98 - 102% (Typical)97 - 104%[1]97 - 106%[4]
Precision (% RSD) < 2% (Typical)< 3%[5]< 2% (Typical)
Interferences Spectral and chemical interferences from other ions can occur.Chemical and ionization interferences in the flame/furnace.Spectral interferences from other elements in the plasma.[2]
Instrumentation Cost LowModerateHigh
Analysis Time per Sample ~5-10 minutes~1-2 minutes~2-5 minutes
Key Advantages Cost-effective, simple instrumentation, rapid for routine analysis.Good sensitivity, well-established technique.High sensitivity, multi-element capability, wide linear dynamic range.[2]
Key Disadvantages Lower sensitivity, prone to interferences.Single-element analysis, requires different lamps for different elements.High initial investment and operational costs.

Experimental Protocol: Spectrophotometric Determination of Copper(II)

This protocol outlines a general procedure for the spectrophotometric determination of copper(II) using a chromogenic agent. The specific reagent and conditions may be optimized based on the sample matrix and desired sensitivity.

1. Reagents and Solutions:

  • Standard Copper(II) Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of copper sulfate (CuSO₄·5H₂O) or other suitable copper salt in deionized water.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.

  • Chromogenic Agent Solution: Prepare a solution of a suitable chromogenic agent (e.g., dithizone, sodium diethyldithiocarbamate) at the optimized concentration.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation.

  • Blank Solution: Prepare a solution containing all reagents except the copper(II) standard.

2. Instrumentation:

  • UV-Visible Spectrophotometer

  • Cuvettes (1 cm path length)

  • pH meter

  • Volumetric flasks and pipettes

3. Procedure:

  • Sample Preparation: Accurately weigh a sample of copper(II) tartrate and dissolve it in a suitable solvent. Dilute the solution as necessary to bring the copper(II) concentration within the linear range of the method.

  • Complex Formation: To a series of volumetric flasks, add an aliquot of the standard solutions, the sample solution, and a blank. Add the buffer solution to adjust the pH to the optimal value. Add the chromogenic agent solution and mix well. Allow the reaction to proceed for the specified time to ensure complete color development.

  • Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the copper(II) complex. Zero the instrument using the blank solution. Measure the absorbance of each standard and the sample solution.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the copper(II) standards. The resulting calibration curve should be linear.

  • Quantification: Determine the concentration of copper(II) in the sample solution from the calibration curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates the key steps involved in the validation process.

MethodValidation Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Documentation Validation Report & Documentation SystemSuitability->Documentation

Caption: Logical workflow for the validation of an analytical method.

Experimental Workflow: Spectrophotometric Analysis

The following diagram outlines the step-by-step experimental workflow for the spectrophotometric analysis of copper(II).

SpectroWorkflow Prep Sample & Standard Preparation Reagent Addition of Buffer & Chromogenic Reagent Prep->Reagent Incubation Incubation for Color Development Reagent->Incubation Measurement Absorbance Measurement at λmax Incubation->Measurement Calibration Generation of Calibration Curve Measurement->Calibration Analysis Concentration Determination Calibration->Analysis

Caption: Experimental workflow for spectrophotometric copper(II) analysis.

References

A Comparative Guide to Copper-Based Catalysts in Aerobic Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of copper-based catalysts in aerobic organic reactions represents a significant advancement in green chemistry, offering an inexpensive, abundant, and environmentally benign alternative to precious metal catalysts. Molecular oxygen, as the terminal oxidant, produces water as the primary byproduct, enhancing the atom economy and sustainability of these processes. This guide provides a comparative analysis of various copper-based catalyst systems in key aerobic organic reactions, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Copper-Based Catalysts

The efficacy of a copper-based catalyst is highly dependent on the nature of the copper source (e.g., Cu(I) vs. Cu(II)), the choice of ligands, additives, and the specific organic transformation. Below, we compare the performance of several prominent copper catalyst systems in three key aerobic reactions: alcohol oxidation, C-H arylation, and C-N cross-coupling.

Aerobic Oxidation of Benzyl Alcohol

The aerobic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are particularly effective for this purpose.[1][2]

Catalyst SystemSubstrateTemp. (°C)Time (h)Yield (%)Ref.
CuI/TEMPOBenzyl alcoholRT195[3]
CuICl/TEMPOBenzyl alcoholRT24>95
Cu(OAc)₂/TEMPOBenzyl alcohol80592[4]
CuBr₂/bpy/KOtBuBenzyl alcoholRT--[2]
Cu(OTf)₂/bpy/DBUBenzyl alcoholRT--[2]
CuI(OTf)/bpy/NMIBenzyl alcoholRT--[2]
CAPS-CuOBenzyl alcohol10024>99
MES-CuOBenzyl alcohol1002471[5]

Note: "RT" denotes room temperature. bpy = 2,2'-bipyridine, DBU = 1,8-diazabicycloundec-7-ene, NMI = N-methylimidazole, CAPS = N-cyclohexyl-3-aminopropanesulfonic acid, MES = 2-(N-morpholino)ethanesulfonic acid.

Aerobic C-H Arylation of Heterocycles

Direct C-H arylation is a powerful tool for the synthesis of complex molecules, and copper catalysis offers a cost-effective method for these transformations.

Catalyst SystemHeterocycleAryl HalideBaseTemp. (°C)Time (h)Yield (%)Ref.
CuIBenzoxazoleIodobenzeneLiOtBu1402493[6][7]
CuI1,3-ThiazoleIodobenzeneLiOtBu1402459 (di-arylated)[7]
CuICaffeineIodobenzeneKOtBu1402481[7]
CuI2-Phenylpyridine oxideIodobenzeneLiOtBu1402470[7]
Aerobic C-N Cross-Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions are fundamental for the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of ligand is often crucial for achieving high yields, especially with sterically hindered substrates.

Catalyst SystemAmineAryl HalideBaseTemp. (°C)Time (h)Yield (%)Ref.
CuI/Pyrrole-ol ligand2,6-Dimethylaniline2-IodotolueneK₃PO₄1102486[8]
Cu(OAc)₂/α-Benzoin oximePyrrole2-BromoanisoleK₂CO₃1201285[9]
CuBr·DMSImidoylamidine (intramolecular)--80--[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the aerobic oxidation of benzyl alcohol.

General Procedure for Copper/TEMPO-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol is adapted from a procedure for the aerobic oxidation of primary alcohols using a Cu(I)/TEMPO catalyst system.[3]

Materials:

  • Benzyl alcohol (1 mmol)

  • Acetonitrile (2 mL)

  • --INVALID-LINK-- (19 mg, 0.05 mmol)

  • 2,2'-Bipyridine (bpy) (8 mg, 0.05 mmol)

  • TEMPO (8 mg, 0.05 mmol)

  • Stir bar

  • 20 mm culture tube

Procedure:

  • To a 20 mm culture tube containing a stir bar, add benzyl alcohol (1 mmol) and acetonitrile (2 mL).

  • In separate small test tubes, weigh out --INVALID-LINK-- (19 mg, 0.05 mmol), bpy (8 mg, 0.05 mmol), and TEMPO (8 mg, 0.05 mmol).

  • Add the catalyst components to the stirred solution of benzyl alcohol in acetonitrile at room temperature.

  • The reaction is left open to the ambient air and stirred vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture can be worked up by one of the following methods:

    • Aqueous Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

    • Filtration through a silica plug: The reaction mixture is passed through a short plug of silica gel, eluting with an appropriate solvent to remove the catalyst and other non-polar impurities. The eluent is then concentrated.

    • Silica column chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.

Visualizing Catalytic Processes

Diagrams are provided below to illustrate a typical experimental workflow and a conceptual comparison of catalyst performance.

experimental_workflow cluster_prep Reaction Setup A Substrate & Solvent D Reaction Mixture (Stirring under Air/O2) A->D B Copper Precursor B->D C Ligand & Additives C->D E Reaction Monitoring (TLC, GC, etc.) D->E Sampling F Work-up (Extraction/Filtration) D->F E->D Feedback G Purification (Chromatography) F->G H Product Characterization (NMR, MS, etc.) G->H I Final Product H->I

A typical experimental workflow for copper-catalyzed aerobic oxidation.

catalyst_comparison cluster_reactions Aerobic Organic Reactions cluster_catalysts Copper-Based Catalysts cluster_performance Performance Metrics Reaction1 Alcohol Oxidation Yield Yield Reaction1->Yield Selectivity Selectivity Reaction1->Selectivity Conditions Reaction Conditions Reaction1->Conditions Reaction2 C-H Arylation Reaction2->Yield Reaction2->Conditions Reaction3 C-N Coupling Reaction3->Yield Reaction3->Conditions Cat1 CuI/TEMPO Cat1->Reaction1 Turnover Turnover Number Cat1->Turnover Cat2 Cu(II)/Ligand Cat2->Reaction2 Cat2->Turnover Cat3 CuO Nanoparticles Cat3->Reaction1 Cat3->Turnover Cat4 Cu(I)/Ligand Cat4->Reaction3 Cat4->Turnover

Logical relationship for comparing copper catalyst performance.

References

Safety Operating Guide

Proper Disposal of Copper(II) Tartrate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of Copper(II) Tartrate Hydrate Waste

This document provides procedural, step-by-step guidance to ensure the safe and compliant disposal of this compound, a compound frequently utilized in research and development. Adherence to these protocols is crucial for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance. Copper(II) compounds are classified as hazardous waste due to their toxicity to aquatic life.[1] Therefore, direct disposal of this compound waste into the sanitary sewer system is strictly prohibited.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of solid this compound or its concentrated solutions should be conducted in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust or mists.[1]

In the event of a spill:

  • Solid Spills: Carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Liquid Spills: Absorb the spill with an inert material, such as vermiculite or sand.[1] Collect the resulting solid waste and place it in a sealed container for hazardous waste disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan: Operational Procedures

The preferred and most compliant method for the disposal of this compound is through a designated hazardous waste management program.[1] For aqueous solutions, an in-laboratory chemical precipitation step can be employed as an effective pretreatment to separate the hazardous copper component.[1][2]

Step-by-Step Disposal Procedures:
  • Waste Collection and Segregation:

    • Collect all waste containing this compound, both solid and aqueous, in a designated, leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area must be under the control of the laboratory personnel.

    • Ensure that the container is kept closed except when adding waste.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the collected waste.[1]

Experimental Protocol: In-Lab Precipitation of Aqueous Copper Waste

For laboratories generating aqueous waste of this compound, chemical precipitation can convert the soluble copper into a more stable, insoluble solid, which can then be disposed of as solid hazardous waste.[1][2] This protocol details the conversion to solid copper(II) phosphate.[2]

Materials:

  • Aqueous copper waste solution

  • Sodium phosphate tribasic (Na₃PO₄·12H₂O)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • pH meter or pH paper

  • Appropriate hazardous waste containers

Procedure:

  • Precipitation:

    • Place the aqueous copper waste in a suitable beaker on a stir plate.

    • While stirring, slowly add a 2x molar excess of solid sodium phosphate tribasic. A turquoise precipitate of copper(II) phosphate (Cu₃(PO₄)₂) will form.[1]

    • Continue stirring for a minimum of 15 minutes to ensure the reaction is complete.[2]

  • Filtration:

    • Separate the solid copper(II) phosphate precipitate from the liquid using gravity or vacuum filtration.[1]

  • Precipitate Disposal:

    • Allow the collected copper(II) phosphate precipitate to air dry completely in a fume hood.[1]

    • Once dry, collect the solid in a sealed container labeled "Hazardous Waste: Copper(II) Phosphate" for disposal through your institution's hazardous waste program.[1]

  • Filtrate Disposal:

    • Check the pH of the remaining liquid (filtrate). If necessary, neutralize it to a pH between 5.5 and 9.5.[1]

    • The remaining liquid, now largely free of copper, may potentially be suitable for drain disposal with a large excess of water (at least 20-fold dilution).[1] However, it is imperative to confirm this with your local wastewater authority and institutional EHS guidelines, as discharge limits are stringent and vary by location. [1]

Data Presentation: Regulatory Limits for Copper

While copper is not one of the eight metals with specific toxicity characteristic limits under the Resource Conservation and Recovery Act (RCRA), its discharge to wastewater is tightly regulated due to its environmental impact.[3][4] Limits can vary significantly by municipality and the type of industrial discharger.[5]

Regulation / GuidelineSubstanceMediumConcentration LimitNotes
US EPA CopperDrinking Water1.3 mg/L (1300 µg/L) Action Level under the Lead and Copper Rule.[6][7]
US EPA CopperWastewaterGenerally < 1.0 mg/L For centralized wastewater treatment facilities; can be much lower depending on the location and industry.[8]
Local POTW CopperWastewaterVaries (e.g., 4.9 µg/L to 200 µg/L) Publicly Owned Treatment Works (POTWs) set their own stringent limits.[6] Always consult local regulations.

Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (solutions) waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid in_lab_treat In-Lab Treatment an Option? aqueous_waste->in_lab_treat store Store in Satellite Accumulation Area collect_solid->store collect_aqueous Collect in Labeled Hazardous Waste Container in_lab_treat->collect_aqueous No precipitate Precipitate Copper (e.g., as Copper Phosphate) in_lab_treat->precipitate Yes collect_aqueous->store filter Filter and Dry Precipitate precipitate->filter collect_precipitate Collect Precipitate as Solid Hazardous Waste filter->collect_precipitate manage_filtrate Manage Filtrate: Neutralize & Verify Local Discharge Limits filter->manage_filtrate collect_precipitate->store end End: Proper Disposal manage_filtrate->end If Compliant pickup Arrange for Pickup by Licensed Waste Contractor store->pickup pickup->end

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Copper(II) tartrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Copper(II) tartrate hydrate. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/FaceChemical safety goggles or eyeglassesOSHA 29 CFR 1910.133 or European Standard EN166[1]
SkinAppropriate protective gloves (e.g., nitrile)Manufacturer's recommendation for copper compounds
BodyProtective clothing to prevent skin exposureDaily change recommended[2]
RespiratoryNIOSH/MSHA or European Standard EN 149 approved respiratorRequired when ventilation is inadequate or exposure limits may be exceeded[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Before starting, confirm you are trained on the proper handling and storage of Copper(II) tartrate.[3]

  • Put on all required personal protective equipment as detailed in the table above.[1]

2. Handling:

  • Avoid generating dust when handling the solid, crystalline powder.[1]

  • Minimize contact with eyes, skin, and clothing.[1]

  • Do not eat, smoke, or drink in the area where the chemical is handled, processed, or stored.[3]

  • Wash hands thoroughly after handling the substance.[1]

3. In Case of a Spill:

  • Evacuate personnel who are not wearing protective equipment from the spill area.[3]

  • For powdered material, carefully vacuum or sweep it up and place it into a sealed, suitable disposal container.[1][3]

  • Ventilate the area of the spill and wash it down after the material has been collected.[3]

4. Emergency First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical aid.[1]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Collect waste material in a suitable, sealed container.[1][3]

  • It may be necessary to dispose of Copper(II) tartrate as hazardous waste.[3]

  • Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[3]

  • Do not allow the chemical to enter drains or waterways.[4][5]

Quantitative Exposure Limits

The following table outlines the occupational exposure limits for copper compounds.

OrganizationExposure Limit (as Cu)Notes
NIOSH1 mg/m³ TWA (for dusts and mists)REL also applies to other copper compounds, except Copper fume.[2]
OSHA1 mg/m³ TWA (for dusts and mists)PEL also applies to other copper compounds, except copper fume.[2]

TWA: Time-Weighted Average

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Verify accessible eyewash station and safety shower B Work in a well-ventilated area (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Handle with care to avoid dust generation C->D E Avoid contact with skin, eyes, and clothing D->E F Wash hands thoroughly E->F G Store in a cool, dry, well-ventilated area F->G H Collect waste in a sealed container G->H I Dispose of as hazardous waste per regulations H->I Spill Spill Occurs Spill_Action Evacuate, contain, and clean up spill Spill->Spill_Action Exposure Exposure Occurs Exposure_Action Administer appropriate first aid and seek medical attention Exposure->Exposure_Action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.